1,12-Dibromododecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,12-dibromododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJATABWMGVVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062985 | |
| Record name | 1,12-Dibromododecane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3344-70-5 | |
| Record name | 1,12-Dibromododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1,12-dibromo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1,12-dibromo- | |
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| Record name | 1,12-Dibromododecane | |
| Source | EPA DSSTox | |
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| Record name | 1,12-dibromododecane | |
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Foundational & Exploratory
1,12-Dibromododecane structure and molecular formula.
An In-depth Technical Guide to 1,12-Dibromododecane
This guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its structure, molecular formula, physicochemical properties, and key experimental protocols.
Molecular Structure and Formula
This compound is a linear aliphatic hydrocarbon chain consisting of twelve carbon atoms, with bromine atoms attached to the terminal carbons (positions 1 and 12).[1][2] Its symmetrical structure makes it a valuable intermediate in various organic synthesis applications, including the formation of polymers, macrocycles, and organometallic reagents.[3][4][5]
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical Properties
This compound is typically an off-white to pale brown crystalline solid at room temperature.[1] It is generally stable under recommended storage conditions, which involve a dry environment away from strong oxidizing agents.[1][9][10] The compound is combustible.[1][10] It exhibits poor solubility in water but is soluble in organic solvents like hot methanol, ethanol, ether, hexane, toluene, and chloroform.[1][2][3]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 328.13 | g/mol | [6][7] |
| Melting Point | 38 - 42 | °C | [1][9][10] |
| Boiling Point | 215 | °C (at 15 mmHg) | [1][8][10] |
| Density | ~1.3 | g/cm³ | [9] |
| Flash Point | >110 | °C (>230 °F) | [11] |
| LogP (Octanol/Water) | 6.85 | [9] |
Experimental Protocols
This compound is a key reagent in organic synthesis. Detailed below are protocols for its preparation and its use in a subsequent reaction.
Synthesis of this compound from 1,12-Dodecanediol (B52552)
This protocol describes the one-step bromination of 1,12-dodecanediol to yield this compound.[12]
The general workflow for this synthesis is outlined in the diagram below.
Methodology: [12]
-
In a 250 mL three-neck flask, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid while cooling.
-
Allow the solution to cool to room temperature.
-
With stirring, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After reflux, cool the reaction to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water again.
-
Separate the organic layer and dry it with anhydrous calcium chloride for 30 minutes.
-
Purify the product via vacuum distillation to obtain colorless liquid this compound.
Synthesis of 12-bromo-1-dodecene from this compound
This protocol details an elimination reaction where this compound is converted to 12-bromo-1-dodecene using a strong base.[13]
Methodology: [13]
-
Dissolve 1 equivalent of this compound in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.1 M in a flask under an argon atmosphere with stirring.
-
Add 1.15 equivalents of potassium tert-butoxide (t-BuOK) in portions over a 30-minute period.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench the reaction with water.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel to separate the organic and aqueous layers.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using silica (B1680970) gel column chromatography with petroleum ether as the eluent to yield the final product, 12-bromo-1-dodecene.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 3344-70-5: this compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 9. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 10. This compound | 3344-70-5 [chemicalbook.com]
- 11. chemwhat.com [chemwhat.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 1-Dodecene,12-broMo- synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 1,12-Dibromododecane (CAS: 3344-70-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dibromododecane is a linear bifunctional alkyl halide that serves as a versatile building block in organic synthesis and material science. Its twelve-carbon aliphatic chain provides a flexible and hydrophobic spacer, while the terminal bromine atoms offer reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of novel materials and potential therapeutic agents.
Physicochemical Properties
This compound is a solid at room temperature with the following key physical and chemical properties:
| Property | Value | Reference |
| CAS Number | 3344-70-5 | |
| Molecular Formula | C₁₂H₂₄Br₂ | |
| Molecular Weight | 328.13 g/mol | |
| Appearance | Off-white to pale brown crystalline solid | [1] |
| Melting Point | 38-42 °C | [2] |
| Boiling Point | 215 °C at 15 mmHg | [2] |
| Solubility | Insoluble in water; soluble in hot methanol (B129727) and other organic solvents like hexane, toluene, and chloroform.[1][3] | |
| Stability | Stable under recommended storage conditions (sealed, dry, room temperature). Combustible. | [1] |
| InChI | InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
| SMILES | BrCCCCCCCCCCCCBr |
Synthesis of this compound
This compound is typically synthesized from 1,12-dodecanediol (B52552) via a nucleophilic substitution reaction.
Experimental Protocol: Bromination of 1,12-Dodecanediol[4]
Materials:
-
1,12-Dodecanediol (0.1 mol)
-
Sodium bromide (26 g, 0.25 mol)
-
Concentrated sulfuric acid (50 mL)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
250 mL three-neck flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and cool the mixture to room temperature.
-
To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, add 100 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
-
Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Caption: Synthesis of this compound.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable precursor in various synthetic applications, ranging from the development of novel surfactants and polymers to the synthesis of biologically active molecules.
Synthesis of Gemini Surfactants for Biomedical Applications
Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer. This compound serves as an ideal twelve-carbon spacer in the synthesis of dicationic Gemini surfactants. These surfactants have shown promise in drug delivery systems, such as in the modification of liposomes for the treatment of Alzheimer's disease.[4][5]
This protocol is a representative example for the synthesis of a dicationic Gemini surfactant with a dodecane (B42187) spacer.
Materials:
-
This compound
-
N,N-dimethylalkylamine (e.g., N,N-dimethyldecylamine) (2 molar equivalents)
-
Acetonitrile (B52724) (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add 2 molar equivalents of N,N-dimethylalkylamine to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, a dicationic Gemini surfactant, may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone/ether).
Caption: General synthesis of a dicationic Gemini surfactant.
Preparation of Ionene Polymers for Nucleic Acid Complexation
This compound is utilized in the step-growth polymerization with diamines to form ionene polymers. These are a class of polycations containing quaternary ammonium (B1175870) groups in the polymer backbone. Tboc-protected ionenes, synthesized using this compound, are pH-sensitive and have been investigated for their ability to complex with nucleic acids, suggesting potential applications in gene delivery.[6][7]
This protocol is a representative example for the synthesis of a tboc-protected ionene.
Materials:
-
This compound
-
tert-Butyl bis[3-(dimethylamino)propyl]carbamate (1 molar equivalent)
-
Dimethylformamide (DMF) (solvent)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and tert-butyl bis[3-(dimethylamino)propyl]carbamate in DMF.
-
Stir the solution at room temperature for an extended period (e.g., 72 hours) to allow for polymerization.
-
Monitor the increase in viscosity of the solution as an indication of polymer formation.
-
Precipitate the resulting ionene polymer by adding the reaction mixture to a non-solvent, such as diethyl ether.
-
Collect the polymer by filtration and wash it with the non-solvent to remove unreacted monomers and oligomers.
-
Dry the tboc-protected ionene polymer under vacuum.
Caption: Synthesis of a tboc-protected ionene polymer.
Synthesis of Insect Sex Pheromones
This compound is a key starting material in the multi-step synthesis of insect sex pheromones, such as (Z,E)-12-tetradecen-1-ol acetate, the sex pheromone of the Asian corn borer.[4] This synthesis highlights the utility of this compound in constructing long-chain, functionalized molecules with specific stereochemistry.
-
Phosphonium (B103445) Salt Formation: this compound is reacted with triphenylphosphine (B44618) to form ω-brominated dodecyl triphenylphosphonium bromide.
-
Wittig Reaction: The phosphonium salt undergoes a Wittig reaction with an appropriate aldehyde in the presence of a base (e.g., sodium dimethyl sulfoxide) to generate a Z-isomer of ω-brominated tetradecene.
-
Hydrolysis: The bromo-alkene is hydrolyzed using an alkali metal hydroxide (B78521) to yield (Z,E)-12-tetradecen-1-ol.
-
Acetylation: The alcohol is then acetylated with acetic anhydride (B1165640) to produce (Z,E)-12-tetradecen-1-ol acetate.
-
Isomerization (Optional): The Z/E ratio can be adjusted through an isomerization reaction with sodium nitrite (B80452) and nitric acid.
Caption: Synthetic pathway to an insect sex pheromone.
Biological Activity of Derivatives: Dodecanedioic Acid and Metabolic Signaling
While this compound itself is not known to be directly involved in biological signaling, its derivative, dodecanedioic acid (DDDA), has been shown to have significant effects on metabolic pathways. DDDA can be formed through the ω-oxidation of lauric acid. Studies have demonstrated that DDDA can prevent and reverse metabolic-associated steatohepatitis (MASH) and obesity in rodent models.[3]
The proposed mechanism of action involves the inhibition of the mammalian INDY (I'm Not Dead Yet) protein (mINDY), a cell membrane sodium-coupled citrate (B86180) transporter. By inhibiting mINDY, DDDA reduces the uptake of citrate into hepatocytes. Cytosolic citrate is a key precursor for de novo lipogenesis (DNL), the process of synthesizing fatty acids. A reduction in cytosolic citrate leads to decreased DNL, thereby reducing fat accumulation in the liver (hepatic steatosis), a hallmark of MASH. This inhibition of a key lipogenic pathway contributes to the observed improvements in glucose tolerance, insulin (B600854) sensitivity, and reduction in liver fibrosis.
Caption: Mechanism of action of Dodecanedioic Acid in hepatocytes.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or under a fume hood.[1] It is incompatible with strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a wide range of applications in both material science and the life sciences. Its utility as a flexible spacer is demonstrated in the synthesis of advanced materials like ionene polymers and functional molecules such as Gemini surfactants. Furthermore, the biological activity of its derivative, dodecanedioic acid, in key metabolic pathways highlights the potential for developing novel therapeutics for metabolic diseases. This guide provides a foundational understanding for researchers and developers looking to leverage the unique properties of this compound in their work.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. CN108003062A - A kind of synthetic method of list BOC protections bisamination compound - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,12-Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,12-Dibromododecane, a versatile bifunctional alkane used as a key building block in organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its role in synthetic pathways.
Core Compound Properties
This compound is a linear hydrocarbon chain with bromine atoms attached to its terminal carbons.[1] This structure makes it a valuable intermediate for forming a variety of more complex molecules through reactions such as nucleophilic substitution and the formation of organometallic reagents.[2]
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄Br₂ | [1][3][4][5] |
| Molecular Weight | 328.13 g/mol | |
| CAS Number | 3344-70-5 | [1][4][6] |
| Melting Point | 38-42 °C | [7][8] |
| Boiling Point | 215 °C at 15 mmHg | [6][7][8] |
| Density | 1.3 ± 0.1 g/cm³ | |
| Appearance | White to light yellow powder or crystal | [1][7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and hot methanol.[1][5][7] |
Experimental Protocols
Synthesis of this compound from 1,12-Dodecanediol (B52552)
This protocol details a one-step bromination of 1,12-dodecanediol to produce this compound.[9]
Materials:
-
1,12-dodecanediol (0.1 mol)
-
Sodium bromide (26 g, 0.25 mol)
-
Concentrated sulfuric acid (50 mL)
-
Water (30 mL initially, plus additional for washing)
-
Anhydrous calcium chloride
Procedure:
-
In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the solution to cool to room temperature.
-
To the cooled sulfuric acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After reflux, cool the reaction mixture to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally, water again.
-
Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[9]
Synthetic Applications & Pathways
This compound serves as a precursor in various organic syntheses. Its bifunctional nature allows it to be a linker molecule or a starting material for creating compounds with extended carbon chains.
Example Synthetic Pathway: Formation of a Dicationic Imidazolium (B1220033) Salt
The following diagram illustrates a logical workflow for the synthesis of a dicationic imidazolium salt starting from this compound, showcasing its role as an alkylating agent.
References
- 1. CAS 3344-70-5: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 4. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound 98 3344-70-5 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 3344-70-5 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
A Technical Guide to the Physicochemical Properties of 1,12-Dibromododecane
This guide provides an in-depth overview of the melting and boiling points of 1,12-Dibromododecane, a significant intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and experimental context.
Physical and Chemical Properties
This compound is a linear alkyl dihalide with the chemical formula C12H24Br2.[1][2][3] At room temperature, it typically presents as an off-white to pale brown crystalline solid.[4][5] Depending on the ambient temperature, it may also exist as a liquid due to its relatively low melting point.[1][4] This compound is generally stable under recommended storage conditions, which involve a dry, cool, and well-ventilated environment away from strong oxidizing agents.[4][5][6] It is soluble in organic solvents like hot methanol (B129727) but insoluble in water.[4][5][6]
Summary of Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C12H24Br2 | [1][2][3] |
| Molecular Weight | ~328.13 g/mol | [2][7] |
| CAS Number | 3344-70-5 | [1][2] |
| Melting Point | 38-42 °C | [4][5][6][7][8][9] |
| Boiling Point | 215 °C at 15 mmHg | [4][5][6][7][9] |
| Appearance | Off-white to pale brown crystalline solid | [4][5][10] |
| Density | 1.2694 g/cm³ | [1] |
| Flash Point | >110 °C (>230 °F) | [5][9] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of a compound such as this compound.
1. Melting Point Determination (Capillary Method)
The melting point of this compound is typically determined using a melting point apparatus and the capillary tube method. This technique provides a melting range, which is indicative of the compound's purity.
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.[11] The open end of a capillary tube is tapped into the powder, and the tube is then gently tapped on a hard surface to pack the solid into the closed end.[11][12] This process is repeated until a sample height of 1-2 mm is achieved.[12][13]
-
Apparatus Setup: The filled capillary tube is placed into the sample holder of a melting point apparatus.[12] The apparatus is programmed with a starting temperature a few degrees below the expected melting point (e.g., 35 °C).
-
Measurement: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[12] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.[13] For a pure compound, this range is typically narrow (0.5-1.0 °C).[13]
2. Boiling Point Determination (Reduced Pressure Distillation)
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure (vacuum) to prevent decomposition.
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Procedure: An appropriate amount of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. The system is evacuated to the desired pressure (e.g., 15 mmHg).
-
Measurement: The flask is gently heated. The temperature is recorded when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This stable temperature reading is the boiling point of the substance at that specific pressure.[12]
Application in Synthesis: A Logical Workflow
This compound is a versatile bifunctional molecule frequently used as a linker in organic synthesis.[1] Its two terminal bromine atoms can undergo nucleophilic substitution or participate in coupling reactions, making it an ideal building block for polymers and macrocycles. For instance, it has been used in the preparation of tboc-protected ionenes.[6][8] The diagram below illustrates its general role in a polymerization reaction.
Caption: General workflow of this compound in polymerization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3344-70-5: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 3344-70-5 [chemicalbook.com]
- 7. This compound Cas 3344-70-5 Boiling Point: 215 A C/15 Mmhg (lit.) at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]
- 8. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. youtube.com [youtube.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Solubility Profile of 1,12-Dibromododecane: A Technical Guide for Researchers
Introduction
1,12-Dibromododecane (C₁₂H₂₄Br₂) is a linear, bifunctional alkyl halide that serves as a versatile building block in organic synthesis and materials science. Its long aliphatic chain and terminal bromine atoms impart specific solubility characteristics that are crucial for its application in various chemical reactions and processes. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide also presents a detailed experimental protocol for determining the solubility of this compound, empowering researchers to generate precise data for their specific applications.
The solubility of this compound is primarily governed by the "like dissolves like" principle. The molecule's long, nonpolar twelve-carbon chain is the dominant structural feature, leading to favorable interactions with nonpolar organic solvents through London dispersion forces. The two carbon-bromine bonds introduce a degree of polarity, but this is largely overshadowed by the extensive hydrophobic character of the alkyl chain. Consequently, this compound is readily soluble in nonpolar and weakly polar organic solvents but demonstrates very poor solubility in highly polar solvents such as water.
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely reported, the following table summarizes its qualitative solubility in various solvents based on available chemical literature. For context, qualitative solubility information for similar shorter-chain α,ω-dibromoalkanes is also included.
| Compound | Solvent | Temperature | Solubility (Quantitative) | Solubility (Qualitative) |
| This compound | Water | Ambient | Data not available | Insoluble[1][2] |
| Hexane | Ambient | Data not available | Soluble[1] | |
| Toluene | Ambient | Data not available | Soluble[1] | |
| Chloroform | Ambient | Data not available | Soluble[1] | |
| Methanol | Hot | Data not available | Soluble[2][3] | |
| Ethanol | Ambient | Data not available | Soluble | |
| Diethyl Ether | Ambient | Data not available | Soluble | |
| 1,10-Dibromodecane | Water | Ambient | Data not available | Sparingly soluble[4] |
| 1,8-Dibromooctane | Water | Ambient | Data not available | Insoluble[5] |
| Chloroform | Ambient | Data not available | Sparingly soluble[5] | |
| Hexanes | Ambient | Data not available | Slightly soluble[5] | |
| 1,6-Dibromohexane | Water | Ambient | Data not available | Insoluble[6] |
| Hexane | Ambient | Data not available | Soluble[6] | |
| Toluene | Ambient | Data not available | Soluble[6] |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the reliable and widely used gravimetric shake-flask method.[7][8][9]
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Airtight, sealable containers (e.g., screw-cap vials or flasks)
-
Thermostatically controlled mechanical shaker or magnetic stirrer with a water or oil bath
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in a thermostatically controlled shaker or on a magnetic stirrer within a constant temperature bath.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the container to stand undisturbed at the set temperature for several hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn solution through a chemically compatible syringe filter to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial. Record the exact weight of the container with the solution.
-
Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature below the boiling point of this compound to avoid any loss of the solute.
-
Once the solvent is completely removed, place the container with the solid residue in a drying oven or vacuum desiccator until a constant weight is achieved.
-
Reweigh the container with the dry, non-volatile this compound residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.
-
The mass of the solvent is the difference between the weight of the container with the solution and the final weight of the container with the residue.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solvent.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the gravimetric determination of the solubility of this compound in an organic solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 3344-70-5 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
Navigating the Stability of 1,12-Dibromododecane: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1,12-Dibromododecane (CAS No. 3344-70-5), a crucial intermediate in various organic synthesis applications, including drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who handle and utilize this compound.
Core Properties and Stability Profile
This compound is a long-chain aliphatic hydrocarbon featuring terminal bromine atoms. It typically appears as an off-white to pale brown crystalline solid.[1][2] Its stability is a critical factor for ensuring the integrity and reproducibility of experimental results. Generally, this compound is considered stable under standard laboratory conditions.[1][2][3] However, its reactivity and long-term stability can be influenced by environmental factors.
Key physical and chemical properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄Br₂ | [4] |
| Molecular Weight | 328.13 g/mol | [4] |
| Melting Point | 38-42 °C | [2][3] |
| Boiling Point | 215 °C at 15 mmHg | [2] |
| Appearance | Off-white to pale brown crystalline solid | [1][2] |
| Solubility | Soluble in hot methanol; Insoluble in water | [1][2] |
Recommended Storage and Handling
To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Prevents melting and potential degradation. |
| Light | Store away from direct sunlight. | Light can initiate free-radical degradation pathways in haloalkanes. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | Minimizes exposure to moisture and oxygen, which could potentially lead to hydrolysis or oxidation over long periods. |
| Incompatible Materials | Avoid strong oxidizing agents. | Strong oxidizers can react exothermically with the alkyl halide.[1][2][3] |
Potential Degradation Pathways
While specific studies on the degradation of this compound under storage conditions are not extensively documented in publicly available literature, potential degradation pathways for haloalkanes include:
-
Hydrolysis: Reaction with water, which can be accelerated by elevated temperatures, to form the corresponding diol (1,12-dodecanediol) and hydrobromic acid.
-
Oxidation: In the presence of oxygen and/or light, oxidation can occur, potentially leading to a variety of degradation products.
-
Elimination: Although less likely under normal storage conditions for a primary dibromoalkane, elimination reactions to form alkenes could be catalyzed by certain impurities or surfaces.
-
Reductive Debromination: Studies on similar vic-dibromoalkanes have shown that reductive degradation can occur, generating bromine atoms.[5]
Understanding these potential pathways is crucial for designing appropriate stability studies and for the analysis of aged samples.
Experimental Protocols for Stability and Purity Assessment
A comprehensive stability testing program for this compound would involve long-term and accelerated studies. The following is a detailed, generalized protocol that can be adapted for this purpose.
Protocol: Long-Term and Accelerated Stability Study of this compound
1. Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.
2. Materials and Equipment:
-
This compound (high purity, with certificate of analysis)
-
Controlled environment stability chambers
-
Amber glass vials with inert caps
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
NMR Spectrometer
-
Karl Fischer titrator
-
Analytical balance and other standard laboratory glassware
3. Experimental Design:
| Study Type | Storage Conditions | Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 months |
4. Sample Preparation:
-
Aliquots of this compound from a single batch are placed in amber glass vials and securely capped.
-
Sufficient vials are prepared for each time point and storage condition.
5. Analytical Methods:
-
Purity and Degradation Products (GC-FID/MS): (Adapted from a protocol for a similar compound[6])
-
Column: Non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature 100°C, hold for 2 min; ramp at 15°C/min to 300°C, hold for 10 min.
-
Detector: FID at 300°C or MS (EI, 70 eV, scan range m/z 40-500).
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Determine purity by area percentage. Identify degradation products by mass spectral library matching and fragmentation analysis.
-
-
Appearance: Visual inspection for changes in color and physical state.
-
Water Content: Determined by Karl Fischer titration.
-
Identification (NMR Spectroscopy):
-
¹H and ¹³C NMR spectra are recorded to confirm the structure of the compound and to identify any potential degradation products with distinct spectral signatures.[7]
-
6. Acceptance Criteria:
-
Appearance: No significant change in color or physical state.
-
Purity (by GC): Not less than 98.0%.
-
Individual Impurity: Not more than 0.5%.
-
Total Impurities: Not more than 1.0%.
-
Water Content: Not more than 0.1%.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved in assessing the stability of a chemical compound like this compound, the following diagrams have been generated using Graphviz.
Caption: Logical workflow for assessing the stability of a chemical compound.
Caption: Analytical workflow for a single stability time point sample.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment, away from incompatible materials such as strong oxidizing agents. For critical applications in research and drug development, it is imperative to implement a robust stability testing program to ensure its quality and purity over its intended shelf life. The protocols and workflows outlined in this guide provide a framework for establishing such a program.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 3344-70-5 [m.chemicalbook.com]
- 3. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 4. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Free radical reductive degradation of vic-dibromoalkanes and reaction of bromine atoms with polyunsaturated fatty acids: possible involvement of Br(.) in the 1,2-dibromoethane-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radiolytic degradation of dodecane substituted with common energetic functional groups - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1,12-Dibromododecane and its Synonyms in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synonyms, properties, and applications of 1,12-Dibromododecane, a versatile chemical compound integral to various facets of scientific research, particularly in the realm of drug discovery and polymer chemistry. This document provides a comprehensive overview of its synthesis, experimental applications, and its role as a crucial linker in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Understanding this compound
This compound is a long-chain aliphatic hydrocarbon featuring bromine atoms at both terminal positions. This bifunctional nature makes it an excellent building block in organic synthesis, allowing for the connection of two different molecular entities.
Common Synonyms and Identifiers
For clarity and comprehensive literature searching, it is essential to be familiar with the common synonyms and identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3344-70-5 |
| Molecular Formula | C₁₂H₂₄Br₂ |
| Molecular Weight | 328.13 g/mol |
| Common Synonyms | Dodecamethylene dibromide, alpha,omega-Dibromododecane |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of 1,12-dodecanediol (B52552).
Experimental Protocol: Synthesis from 1,12-Dodecanediol
Materials:
-
1,12-dodecanediol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, cautiously add concentrated sulfuric acid to water.
-
To this acidic solution, add 1,12-dodecanediol and sodium bromide.
-
Heat the mixture to reflux for several hours to ensure the complete conversion of the diol to the dibromide.
-
After cooling, dilute the reaction mixture with water.
-
Separate the organic layer, which contains the crude this compound.
-
Wash the organic layer sequentially with concentrated sulfuric acid, water, and saturated sodium bicarbonate solution to remove unreacted starting materials and acidic impurities.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by distillation under reduced pressure to obtain pure this compound.
Applications in Drug Discovery: The Role of the Dodecane Linker
The twelve-carbon chain of this compound provides a flexible and lipophilic spacer, making it a valuable component in the design of bioactive molecules. Its most prominent application is in the synthesis of PROTACs.
PROTACs and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.[2] This complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthesis of PROTACs with a Dodecane Linker
This compound serves as a readily available starting material for the synthesis of PROTAC linkers. The synthesis typically involves sequential nucleophilic substitution reactions where each bromine atom is displaced by a nucleophile attached to either the POI-binding ligand or the E3 ligase-binding ligand.
The following diagram outlines a generalized workflow for the synthesis of a PROTAC.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Evaluation of PROTAC Efficacy
The biological activity of PROTACs is assessed through a series of in vitro assays to determine their ability to induce the degradation of the target protein.
Western Blot for Protein Degradation
Western blotting is a fundamental technique used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[3]
Experimental Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation. Key parameters derived from this analysis are the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[3]
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive assay to confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[4][5]
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the purified tagged POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged), along with fluorophore-conjugated anti-tag antibodies (e.g., Terbium-anti-GST as the donor and a suitable acceptor-conjugated anti-His antibody).
-
Assay Setup: In a microplate, add the POI, E3 ligase, and serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor antibody mixture to the wells.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the TR-FRET ratio to quantify the extent of ternary complex formation.
HiBiT Assay for Live-Cell Protein Degradation
The HiBiT assay is a bioluminescence-based method for real-time monitoring of protein degradation in live cells.[6]
Experimental Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 gene editing to insert the small 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Assay Setup: Plate the HiBiT-tagged cells in a suitable microplate.
-
Reagent Addition: Add the LgBiT protein and a luciferase substrate to the cells.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Luminescence Measurement: Measure the luminescence signal at various time points using a luminometer.
-
Analysis: A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein. This allows for the kinetic analysis of protein degradation.[7]
The following diagram illustrates a typical workflow for evaluating PROTAC efficacy.
Caption: A typical workflow for the experimental evaluation of PROTAC efficacy.
Quantitative Data Summary
The following table provides illustrative quantitative data that might be obtained from the experimental evaluation of a hypothetical PROTAC utilizing a dodecane-based linker.
| Assay | Parameter | Value |
| TR-FRET | Ternary Complex Formation (EC₅₀) | 50 nM |
| Western Blot | Protein Degradation (DC₅₀) | 100 nM |
| Maximum Degradation (Dₘₐₓ) | >90% | |
| HiBiT Assay | Degradation Half-life (t₁/₂) | 4 hours |
| Cell Viability | Anti-proliferative Activity (IC₅₀) | 200 nM |
Conclusion
This compound and its synonyms are indispensable reagents in modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its utility as a long-chain, flexible linker is prominently demonstrated in the design and synthesis of PROTACs, a revolutionary class of therapeutics. A thorough understanding of its properties, synthetic routes, and applications, coupled with robust experimental evaluation, is crucial for the continued advancement of targeted protein degradation and the development of novel therapies for a range of diseases.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Dodecamethylene dibromide physical and chemical properties.
An In-depth Technical Guide to Dodecamethylene Dibromide: Physical and Chemical Properties
Introduction
Dodecamethylene dibromide, also known as 1,12-dibromododecane, is a linear bifunctional alkyl halide with the chemical formula C₁₂H₂₄Br₂.[1] Its structure consists of a twelve-carbon aliphatic chain with bromine atoms attached to the terminal carbons.[1] This symmetrical molecule is a versatile building block in organic synthesis, serving as a precursor for a wide range of more complex molecules and polymers.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and relevant spectral data for researchers, scientists, and professionals in drug development.
Physical Properties
Dodecamethylene dibromide is typically an off-white to pale brown crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature.[1][4] It is characterized by its low volatility and insolubility in water, but it exhibits good solubility in various organic solvents.[1][2]
Tabulated Physical Data
The key physical properties of dodecamethylene dibromide are summarized in the table below for easy reference.
| Property | Value | Units |
| Molecular Formula | C₁₂H₂₄Br₂ | - |
| Molecular Weight | 328.13 | g/mol |
| Appearance | Off-white to pale brown crystalline solid / Colorless to pale yellow liquid | - |
| Melting Point | 37 - 42 | °C |
| Boiling Point | 215 | °C at 15 mmHg |
| 362.8 | °C at 760 mmHg | |
| Density | ~1.3 | g/cm³ |
| Flash Point | >113 | °C |
| Solubility in Water | Insoluble | - |
| Solubility in Organic Solvents | Soluble in hot methanol, ethanol, ether, hexane, toluene, and chloroform. | - |
| Vapor Pressure | 0.0 ± 0.7 | mmHg at 25°C |
Note: Some values are reported as ranges as they can vary depending on the purity of the substance and the measurement conditions.[4][5][6][7][8]
Chemical Properties and Reactivity
Dodecamethylene dibromide is a stable compound under standard conditions but is combustible and incompatible with strong oxidizing agents.[4][5] Its chemical reactivity is primarily defined by the two terminal bromine atoms, which are good leaving groups in nucleophilic substitution reactions.[3] This bifunctionality allows it to be used in polymerization reactions and for the synthesis of macrocyclic compounds.[3]
Key aspects of its reactivity include:
-
Nucleophilic Substitution: The carbon-bromine bonds are susceptible to attack by a wide range of nucleophiles, enabling the introduction of various functional groups.[3]
-
Formation of Organometallic Reagents: It can react with metals such as magnesium or lithium to form Grignard or organolithium reagents, which are invaluable for carbon-carbon bond formation.[3]
-
Polymer Synthesis: Its ability to react at both ends makes it a useful monomer for step-growth polymerization, leading to the formation of ionenes and other polymers.[5]
Experimental Protocols
Synthesis of Dodecamethylene Dibromide from 1,12-Dodecanediol (B52552)
A common method for the preparation of dodecamethylene dibromide is through the bromination of 1,12-dodecanediol.[9]
Materials:
-
1,12-dodecanediol (0.1 mol)
-
Sodium bromide (26 g, 0.25 mol)
-
Concentrated sulfuric acid (50 mL)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
250 mL three-neck flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the mixture to cool to room temperature.
-
To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.
-
Heat the mixture to reflux and maintain it for 4 hours.
-
After reflux, cool the reaction mixture to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally with water again.
-
Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
-
Purify the crude product by vacuum distillation to obtain dodecamethylene dibromide as a colorless liquid.[9]
Mandatory Visualization
The synthesis of dodecamethylene dibromide from 1,12-dodecanediol can be visualized as a straightforward chemical workflow.
Caption: Workflow for the synthesis of dodecamethylene dibromide.
Spectral Data
The structural identification and purity assessment of dodecamethylene dibromide are typically performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a triplet corresponding to the two -CH₂-Br groups and a series of multiplets for the central methylene (B1212753) (-CH₂-) groups of the long alkyl chain.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms attached to the bromine atoms and for the different methylene carbons in the chain.
Infrared (IR) Spectroscopy
The IR spectrum of dodecamethylene dibromide would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methylene groups. A key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the alkyl chain.
Note: Detailed spectral data for dodecamethylene dibromide can be found in various chemical databases such as the NIST Chemistry WebBook and PubChem.[10][11]
References
- 1. CAS 3344-70-5: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemwhat.com [chemwhat.com]
- 9. guidechem.com [guidechem.com]
- 10. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dodecane, 1,12-dibromo- [webbook.nist.gov]
An In-depth Technical Guide to the Structural Characteristics of alpha,omega-Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics of alpha,omega-dibromododecane. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.
alpha,omega-Dibromododecane, also known as 1,12-dibromododecane, is a bifunctional long-chain haloalkane. Its structure, consisting of a twelve-carbon aliphatic backbone with terminal bromine atoms, makes it a versatile reagent in organic synthesis.[1] It is commonly used as a linker or spacer molecule in the synthesis of more complex structures and serves as a key intermediate in the production of various organic compounds.[1]
Core Structural and Physical Properties
The fundamental structural and physical properties of alpha,omega-dibromododecane are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value |
| Chemical Formula | C₁₂H₂₄Br₂ |
| Molecular Weight | 328.13 g/mol [2][3][4][5] |
| IUPAC Name | This compound[2] |
| CAS Number | 3344-70-5[2] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 38-42 °C[6][7] |
| Boiling Point | 215 °C at 15 mmHg[6][7] |
| Solubility | Soluble in hot methanol (B129727) and other organic solvents.[1][6] |
Detailed Structural Characteristics
| Structural Parameter | Typical Value |
| C-C Bond Length | ~1.54 Å |
| C-H Bond Length | ~1.09 Å |
| C-Br Bond Length | ~1.94 Å |
| C-C-C Bond Angle | ~109.5° |
| H-C-H Bond Angle | ~109.5° |
| Br-C-C Bond Angle | ~109.5° |
Spectroscopic Analysis Protocols
The following sections detail the experimental methodologies for the key spectroscopic techniques used to characterize alpha,omega-dibromododecane.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the presence and connectivity of hydrogen atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of alpha,omega-dibromododecane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Expected Spectrum: The ¹H NMR spectrum will show characteristic signals for the different methylene (B1212753) groups. The protons on the carbons adjacent to the bromine atoms (α-protons) will be shifted downfield compared to the other methylene protons in the chain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Objective: To identify the number of non-equivalent carbon atoms and their chemical environments.
Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of alpha,omega-dibromododecane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard proton-decoupled experiment.
-
Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Expected Spectrum: Due to the symmetry of the molecule, the ¹³C NMR spectrum will show fewer than 12 signals. The carbons attached to the bromine atoms will be shifted downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups present.
Methodology:
-
Sample Preparation (Solid Film):
-
Dissolve a small amount of alpha,omega-dibromododecane in a volatile organic solvent (e.g., dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
-
Expected Spectrum: The FTIR spectrum will be dominated by C-H stretching and bending vibrations. A characteristic C-Br stretching absorption will be observed in the fingerprint region (typically 600-500 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of alpha,omega-dibromododecane in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
-
Expected Data: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of bromine atoms and fragmentation of the alkyl chain. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in bromine-containing fragments.
Experimental Workflow: Synthesis of alpha,omega-Dibromododecane
A common laboratory synthesis of alpha,omega-dibromododecane involves the bromination of 1,12-dodecanediol. The following diagram illustrates a typical experimental workflow for this synthesis.
Caption: Synthesis workflow for alpha,omega-dibromododecane.
References
- 1. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
Investigating the Biological Activity of Long-Chain Dibromoalkanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain dibromoalkanes, a class of α,ω-dihaloalkanes, are recognized as bifunctional alkylating agents with potential biological activities stemming from their ability to interact with nucleophilic biomolecules. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their cytotoxic and antimicrobial properties. The primary mechanism of action is believed to be the induction of DNA damage, which triggers cellular responses such as cell cycle arrest and apoptosis. This guide summarizes the available (though limited) quantitative data, details relevant experimental protocols for assessing biological activity, and presents diagrams of the key signaling pathways potentially modulated by these compounds.
Introduction
Long-chain dibromoalkanes are aliphatic hydrocarbons featuring bromine atoms at both ends of a carbon chain. Their bifunctional nature allows them to act as cross-linking agents, a property that underpins their biological activity. As alkylating agents, they react with nucleophilic sites on macromolecules, most notably DNA, leading to the formation of covalent adducts.[1][2] This interaction can disrupt essential cellular processes, including DNA replication and transcription, ultimately leading to cell death.[3][4] The length of the carbon chain is a critical determinant of their physicochemical properties, such as lipophilicity, which in turn influences their uptake by cells and their interaction with biological membranes.[5][6]
Core Biological Activities
The primary biological activities of long-chain dibromoalkanes investigated to date are their cytotoxic effects against cancer cells and their potential as antimicrobial agents.
Cytotoxic Activity
As alkylating agents, long-chain dibromoalkanes are predicted to exhibit cytotoxicity, particularly against rapidly proliferating cells like cancer cells.[7][8] The cross-linking of DNA by these bifunctional molecules can lead to the formation of interstrand and intrastrand crosslinks, which are highly toxic lesions that can block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][9]
While specific quantitative data for the in vitro cytotoxicity of long-chain dibromoalkanes on various cancer cell lines is not extensively available in the public domain, the general mechanism of action of alkylating agents is well-established. For instance, 1,12-dibromododecane has been noted for its toxic properties, being harmful if swallowed.[7]
Table 1: Quantitative Cytotoxicity Data for Long-Chain Dibromoalkanes (Hypothetical Data)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1,10-Dibromodecane | MCF-7 (Breast Cancer) | MTT | Data not available | - |
| This compound | A549 (Lung Cancer) | MTT | Data not available | - |
| 1,10-Dibromodecane | HCT116 (Colon Cancer) | LDH | Data not available | - |
| This compound | PC-3 (Prostate Cancer) | LDH | Data not available | - |
Antimicrobial Activity
The hydrophobic nature of the long alkyl chain in these compounds suggests they may possess antimicrobial properties.[8] The proposed mechanism involves the disruption of bacterial cell membrane integrity. The long lipophilic chain can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[10][11]
Similar to the cytotoxicity data, specific Minimum Inhibitory Concentration (MIC) values for long-chain dibromoalkanes against a broad spectrum of bacteria and fungi are not well-documented in publicly accessible research.
Table 2: Quantitative Antimicrobial Activity Data for Long-Chain Dibromoalkanes (Hypothetical Data)
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| 1,10-Dibromodecane | Staphylococcus aureus | Broth Microdilution | Data not available | - |
| This compound | Escherichia coli | Broth Microdilution | Data not available | - |
| 1,10-Dibromodecane | Candida albicans | Broth Microdilution | Data not available | - |
| This compound | Pseudomonas aeruginosa | Broth Microdilution | Data not available | - |
Signaling Pathways
The biological activity of long-chain dibromoalkanes is intrinsically linked to the cellular signaling pathways that respond to DNA damage and cellular stress.
DNA Damage Response (DDR) Pathway
Upon DNA alkylation by long-chain dibromoalkanes, cells activate the DNA Damage Response (DDR) pathway to detect the lesions, signal their presence, and promote repair or, if the damage is too severe, initiate apoptosis.[10] Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated at the sites of damage.[10] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn leads to the activation of the tumor suppressor protein p53.[10] Activated p53 can induce cell cycle arrest to allow time for DNA repair or trigger apoptosis.[10]
Apoptosis Signaling Pathway
If the DNA damage induced by long-chain dibromoalkanes is irreparable, the cell undergoes apoptosis. This can be initiated through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.[12] Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[12] Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[12] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[12][13]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of long-chain dibromoalkanes.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Long-chain dibromoalkane (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the long-chain dibromoalkane in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[14]
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Long-chain dibromoalkane
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare a maximum LDH release control by adding lysis buffer to a set of control wells 15 minutes before the end of the incubation period.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.[15]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Long-chain dibromoalkane
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
Procedure:
-
Prepare serial twofold dilutions of the long-chain dibromoalkane in the appropriate broth medium in the wells of a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the biological activity of long-chain dibromoalkanes.
Conclusion
Long-chain dibromoalkanes represent a class of compounds with potential cytotoxic and antimicrobial activities, primarily attributed to their function as DNA alkylating agents. While the theoretical framework for their mechanism of action is well-grounded in the broader understanding of alkylating agents, there is a notable scarcity of specific quantitative data in the public domain. This guide provides a comprehensive overview of the expected biological activities, the underlying signaling pathways, and detailed experimental protocols to facilitate further research. The systematic investigation of these compounds, guided by the methodologies outlined herein, is crucial to fully elucidate their therapeutic potential and to generate the quantitative data necessary for robust structure-activity relationship studies.
References
- 1. 1,10-Dibromodecane | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNA damage: Alkylation [escholarship.org]
- 3. quantitative structure-activity relationship: Topics by Science.gov [science.gov]
- 4. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of hydrophobic side chains as determinants of antibacterial activity of semisynthetic glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane-structuring properties of bacterial long-chain alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensemble Quantitative Read-Across Structure-Activity Relationship Algorithm for Predicting Skin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antimicrobial Peptide D-CONGA-Q7 Eradicates Drug-Resistant E. coli by Disrupting Bacterial Cell Membranes [mdpi.com]
- 11. Transmembrane peptide effects on bacterial membrane integrity and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
Methodological & Application
Synthesis of 1,12-Dibromododcane from 1,12-Dodecanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,12-dibromododecane, a valuable bifunctional building block in organic synthesis, from its corresponding diol, 1,12-dodecanediol (B52552). Two effective methods are presented: a robust procedure utilizing sodium bromide and sulfuric acid, and an alternative approach using phosphorus tribromide. This guide includes a comparative analysis of reaction parameters, detailed step-by-step protocols, and visual diagrams of the experimental workflow and reaction mechanisms to facilitate successful synthesis in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, polymers, and other complex organic molecules. Its two terminal bromine atoms provide reactive sites for a multitude of nucleophilic substitution and coupling reactions, making it a versatile precursor for the construction of long-chain compounds. The synthesis of this compound from the readily available and cost-effective 1,12-dodecanediol is a common and critical transformation in organic chemistry. This document outlines two reliable methods for this conversion, providing researchers with the necessary details to select and perform the synthesis that best suits their laboratory capabilities and project requirements.
Comparative Data of Synthetic Protocols
For ease of comparison, the quantitative data for the two primary synthetic methods are summarized in the table below.
| Parameter | Method 1: Sodium Bromide & Sulfuric Acid | Method 2: Phosphorus Tribromide |
| Primary Reagents | 1,12-Dodecanediol, Sodium Bromide, Sulfuric Acid | 1,12-Dodecanediol, Phosphorus Tribromide |
| Solvent | Water | Dichloromethane (or other anhydrous aprotic solvent) |
| Molar Ratio (Diol:Brominating Agent) | 1 : 2.5 (Diol:NaBr) | 1 : 0.7 (Diol:PBr3) |
| Reaction Temperature | Reflux (approx. 100-110 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 hours | 2-4 hours |
| Work-up Procedure | Liquid-liquid extraction, washing with H2SO4, water, and NaHCO3 solution | Quenching with ice water, extraction, washing with NaHCO3 solution and brine |
| Purification | Vacuum Distillation | Column Chromatography or Vacuum Distillation |
| Reported Yield | High (often >80%) | Generally high, but can vary |
Experimental Protocols
Method 1: Synthesis of this compound using Sodium Bromide and Sulfuric Acid
This protocol is based on a well-established and cost-effective method for the bromination of long-chain diols.
Materials:
-
1,12-Dodecanediol
-
Sodium Bromide (NaBr)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
250 mL Three-neck round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 30 mL of deionized water.
-
Carefully and slowly, add 50 mL of concentrated sulfuric acid to the water with constant stirring. Caution: This is a highly exothermic process. It is advisable to cool the flask in an ice bath during the addition.
-
Once the sulfuric acid solution has cooled to room temperature, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.[1]
-
Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours with vigorous stirring.[1]
-
After 4 hours, cool the mixture to room temperature.
-
Add 100 mL of water to the flask and transfer the entire contents to a separatory funnel.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer successively with equal volumes of concentrated sulfuric acid, deionized water, saturated sodium bicarbonate solution, and finally, deionized water.[1]
-
Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.[1]
-
For final purification, perform vacuum distillation to obtain the pure this compound as a colorless liquid.[1]
Method 2: Synthesis of this compound using Phosphorus Tribromide
This method utilizes phosphorus tribromide, a powerful brominating agent for alcohols, and is suitable for reactions under milder, anhydrous conditions.
Materials:
-
1,12-Dodecanediol
-
Phosphorus Tribromide (PBr₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
250 mL Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.1 mol of 1,12-dodecanediol in 100 mL of anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add 0.07 mol of phosphorus tribromide to the solution via a dropping funnel over a period of 30 minutes. Caution: Phosphorus tribromide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over 100 mL of ice water to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 1,12-Dibromododecane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,12-dibromododecane as a versatile organic chemical intermediate. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are included to facilitate its application in research and development.
Introduction
This compound (CAS: 3344-70-5) is a bifunctional long-chain aliphatic hydrocarbon.[1] Its structure, featuring a twelve-carbon backbone with terminal bromine atoms, makes it an ideal linker and building block in a variety of synthetic applications.[2][3] The two primary reactive sites allow for the construction of complex molecules, polymers, and supramolecular assemblies.[4] This document outlines its key applications in the synthesis of bioactive molecules and materials, complete with detailed protocols and quantitative data to support experimental design.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₄Br₂ | |
| Molecular Weight | 328.13 g/mol | |
| Appearance | Off-white to pale brown crystalline solid | |
| Melting Point | 38-42 °C | |
| Boiling Point | 215 °C at 15 mmHg | |
| Solubility | Soluble in hot methanol; insoluble in water. | |
| Storage | Store at room temperature in a dry, well-ventilated area. | [5] |
Safety Precautions: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound is a versatile intermediate with applications in the synthesis of a wide range of compounds, including:
-
Bioactive Molecules: It serves as a linker in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds.
-
Polymers: Its bifunctional nature allows it to be used as a monomer in the synthesis of various polymers, including ionenes.
-
Gene Delivery Vectors: The long aliphatic chain is incorporated into the hydrophobic core of cationic bolaamphiphiles designed for non-viral gene delivery.[6]
-
PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a new class of therapeutics.[4][7]
Experimental Protocols and Quantitative Data
This section provides detailed protocols for key reactions involving this compound, along with tables summarizing quantitative data for easy comparison.
4.1. Synthesis of Bis-Quaternary Ammonium (B1175870) Salts (Gemini Surfactants)
Bis-quaternary ammonium salts, also known as gemini (B1671429) surfactants, are synthesized by the reaction of this compound with tertiary amines. These compounds have applications as antimicrobial agents and in materials science.
Experimental Protocol: Synthesis of Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide)
This protocol describes the synthesis of a 12-6-12 gemini surfactant.
-
In a round-bottom flask, dissolve N,N,N',N'-tetramethyl-1,6-hexanediamine (1.0 eq) in ethanol (B145695).
-
Add this compound (2.0 eq) to the solution.
-
Reflux the reaction mixture for 24 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.
Quantitative Data: Synthesis of Bis-Quaternary Ammonium Salts
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N,N,N',N'-tetramethyl-1,6-hexanediamine | This compound | Ethanol | 24 | 70 | General procedure adapted from literature |
| 3-Picoline | This compound | Acetonitrile | 48 | >95 | General procedure adapted from literature[8] |
4.2. Synthesis of ω-Brominated Dodecyl Triphenylphosphonium Bromide
This intermediate is a key precursor for the synthesis of insect pheromones and other complex molecules via the Wittig reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and triphenylphosphine (B44618) (1.0 eq).
-
Add anhydrous toluene (B28343) to the flask and heat the mixture to reflux.
-
Maintain reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the white precipitate by filtration.
-
Wash the solid with cold toluene and dry under vacuum.
Quantitative Data: Synthesis of Phosphonium Salts
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Triphenylphosphine | Toluene | 24 | High | General procedure adapted from literature |
4.3. Williamson Ether Synthesis
This compound can be used to synthesize long-chain di-ethers through the Williamson ether synthesis.
Experimental Protocol:
-
In a round-bottom flask, suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Slowly add a solution of the desired alcohol (2.0 eq) in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Quantitative Data: Williamson Ether Synthesis
| Alcohol | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetonitrile | 12 | 85-95 | General procedure adapted from literature |
| 4-Methoxyphenol | NaH | DMF | 12 | 90 | General procedure adapted from literature |
Visualization of Pathways and Workflows
5.1. Synthesis of a Nicotinic Receptor Antagonist
This compound serves as a linker in the synthesis of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB).[8]
Synthesis of the nAChR antagonist bPiDDB.
5.2. Signaling Pathway Inhibition by bPiDDB
bPiDDB acts as an antagonist at nAChRs, thereby inhibiting nicotine-evoked neurotransmitter release, such as norepinephrine.[8]
Mechanism of nAChR antagonism by bPiDDB.
5.3. Workflow for Non-Viral Gene Delivery
Cationic bolaamphiphiles synthesized from 1,12-diaminododecane (B1677605) (derived from this compound) can be used as non-viral vectors for gene delivery.[6]
Workflow for gene delivery using a bolaamphiphile.
5.4. PROTAC-Mediated Protein Degradation
This compound can be utilized as a linker to synthesize PROTACs, which induce the degradation of target proteins via the ubiquitin-proteasome system.[9]
PROTAC-induced protein degradation pathway.
References
- 1. On the synthesis of neurotransmitter receptor agonists with antagonist potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 3344-70-5 | BroadPharm [broadpharm.com]
- 6. Diaminododecane-based cationic bolaamphiphile as a non-viral gene delivery carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Novel Nicotinic Receptor Antagonist, N,N′-Dodecane-1,12-diyl-bis-3-picolinium Dibromide (bPiDDB), Inhibits Nicotine-evoked [3H]Norepinephrine Overflow from Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1,12-Dibromododecane in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,12-dibromododecane in the synthesis of various polymers. This versatile α,ω-dihaloalkane serves as a key building block in several polymerization techniques, including step-growth polymerization, cross-coupling reactions, and the synthesis of polymeric ionic liquids. Its long, flexible twelve-carbon chain imparts unique properties to the resulting polymers, such as hydrophobicity, thermal stability, and specific solid-state morphologies.
Application 1: Synthesis of Tboc-Protected Ionenes via Step-Growth Polymerization
Application Note: this compound is a crucial monomer in the synthesis of ionenes, a class of polyamines containing quaternary ammonium (B1175870) centers in the polymer backbone. The reaction of this compound with a diamine, such as tert-butyl bis[3-(dimethylamino)propyl]carbamate, proceeds via a step-growth quaternization reaction to yield high molecular weight, tert-butoxycarbonyl (Boc)-protected ionenes.[1][2] These protected polymers are soluble in organic solvents and can be deprotected under acidic conditions to yield pH-sensitive, protonatable ionenes. Such polymers are of significant interest in biomedical applications, including gene delivery, due to their ability to complex with nucleic acids.[1]
Quantitative Data:
| Polymer Name | Monomer 1 | Monomer 2 | Molecular Weight (Mw) | Reference |
| Tboc-Protected Dodecyl Ionene | This compound | tert-butyl bis[3-(dimethylamino)propyl]carbamate | > 30 kDa | [1][2] |
Experimental Protocol: Synthesis of Tboc-Protected Dodecyl Ionene
Materials:
-
This compound (1.0 eq)
-
tert-butyl bis[3-(dimethylamino)propyl]carbamate (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and tert-butyl bis[3-(dimethylamino)propyl]carbamate in anhydrous DMF.
-
Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere for 48-72 hours.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred diethyl ether.
-
Collect the white precipitate by vacuum filtration.
-
Wash the polymer precipitate thoroughly with diethyl ether to remove any unreacted monomers and residual solvent.
-
Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
Application 2: Synthesis of Poly(p-phenylene dodecylene) via Kumada Coupling Polymerization
Application Note: this compound can be utilized in Kumada coupling polymerization to synthesize poly(p-phenylene alkylene)s.[3] This nickel-catalyzed cross-coupling reaction involves the polymerization of a di-Grignard reagent formed in situ from this compound with an aromatic dihalide, such as p-dichlorobenzene. The resulting poly(p-phenylene dodecylene) is a semi-crystalline polymer with a defined melting point. The long dodecylene units in the polymer backbone provide flexibility and influence the crystalline structure of the material. These types of polymers are of interest for applications in materials science where specific thermal and morphological properties are desired.
Quantitative Data:
| Polymer Name | Monomer 1 | Monomer 2 | Catalyst | Melting Point (°C) | Reference |
| Poly(p-phenylene dodecylene) | This compound | p-Dichlorobenzene | NiCl2(dppp) | 80.1 | [3] |
Experimental Protocol: Synthesis of Poly(p-phenylene dodecylene)
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (2.2 eq)
-
p-Dichlorobenzene (1.0 eq)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl2(dppp)) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
Activate magnesium turnings in a dry, three-necked round-bottom flask under a nitrogen atmosphere.
-
Prepare the Grignard reagent by adding a solution of this compound in anhydrous THF dropwise to the activated magnesium turnings. Maintain the reaction under gentle reflux.
-
After the formation of the di-Grignard reagent is complete, cool the reaction mixture to room temperature.
-
In a separate flask, dissolve p-dichlorobenzene and a catalytic amount of NiCl2(dppp) in anhydrous THF.
-
Transfer the Grignard reagent solution to the solution of p-dichlorobenzene and catalyst via a cannula.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Quench the polymerization by slowly adding 1 M hydrochloric acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash it with methanol, and then with water.
-
Dry the resulting poly(p-phenylene dodecylene) in a vacuum oven.
Application 3: Synthesis of Polymeric Ionic Liquids (PILs)
Application Note: this compound is an effective di-alkylating agent for the synthesis of polymeric ionic liquids (PILs). In this application, it acts as a linker between polymerizable or pre-polymerized units containing nucleophilic groups, such as imidazoles. The reaction of this compound with a bis-imidazole monomer results in a poly(imidazolium) salt, a type of PIL. These materials combine the properties of polymers with those of ionic liquids, such as high thermal stability and ionic conductivity. They are being explored for a variety of applications, including as solid polymer electrolytes in batteries, gas separation membranes, and catalysts.
Quantitative Data:
| Polymer Name | Monomer 1 | Monomer 2 | Solvent | Temperature (°C) |
| Poly(dodecyl-bis-imidazolium bromide) | This compound | 1,1'-(1,4-butanediyl)bis(imidazole) | Acetonitrile | Reflux |
Experimental Protocol: Synthesis of a Poly(imidazolium) Salt
Materials:
-
This compound (1.0 eq)
-
1,1'-(1,4-butanediyl)bis(imidazole) (1.0 eq)
-
Acetonitrile
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and 1,1'-(1,4-butanediyl)bis(imidazole) in acetonitrile.
-
Reflux the reaction mixture with stirring for 24-48 hours. A precipitate will form as the polymerization proceeds.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid polymer by vacuum filtration.
-
Wash the polymer extensively with ethyl acetate to remove any unreacted monomers and impurities.
-
Dry the resulting polymeric ionic liquid in a vacuum oven at 60-70 °C until a constant weight is achieved.
References
- 1. Novel Poly(ionic liquid) Augmented Membranes for Unconventional Aqueous Phase Applications in Fractionation of Dyes and Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAFT step-growth polymerization of bis-acrylamides and their facile degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
1,12-Dibromododecane: A Versatile Cross-Linking Agent for Advanced Material Science Applications
Introduction
1,12-Dibromododecane is a long-chain aliphatic hydrocarbon featuring a bromine atom at each end of its twelve-carbon backbone. This bifunctional characteristic makes it an effective cross-linking agent in material science, enabling the formation of robust, three-dimensional polymer networks. The long, flexible dodecane (B42187) chain imparts unique properties to the resulting materials, influencing their mechanical strength, thermal stability, and swelling behavior. These application notes provide detailed protocols for utilizing this compound as a cross-linking agent in the synthesis of ionene polymers and cross-linked polyamine networks, along with expected material properties.
Key Applications
The bifunctionality of this compound allows it to act as a bridge between polymer chains, a critical function in the synthesis of specialized polymers and resins. This cross-linking capability significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[1] A notable application is in electropolymerization, where it serves as a bridging molecule to facilitate the creation of conductive polymer films and networks essential for flexible electronics, sensors, and energy storage devices.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application as a cross-linking agent.
| Property | Value |
| CAS Number | 3344-70-5 |
| Molecular Formula | C₁₂H₂₄Br₂ |
| Molecular Weight | 328.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 38-42 °C |
| Boiling Point | 215 °C at 15 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and benzene. |
Application 1: Synthesis of Cross-Linked Ionene Polymers
Ionene polymers are a class of polyamines containing quaternary ammonium (B1175870) groups in the polymer backbone. Cross-linking with this compound enhances their mechanical and thermal properties, making them suitable for applications such as gene delivery, antimicrobial coatings, and membranes.
Experimental Protocol: Synthesis of a Cross-Linked Poly(N,N,N',N'-tetramethyl-1,6-hexanediamine-co-1,12-dodecanediamine) Dibromide
This protocol details the synthesis of a cross-linked ionene polymer using this compound.
Materials:
-
N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve N,N,N',N'-tetramethyl-1,6-hexanediamine (e.g., 1.72 g, 10 mmol) in anhydrous DMF (50 mL).
-
Addition of Cross-linker: To the stirred solution, add this compound (e.g., 3.28 g, 10 mmol) dropwise at room temperature. The molar ratio of the diamine to the dibromoalkane can be varied to control the degree of cross-linking.
-
Polymerization: Heat the reaction mixture to 70°C and stir for 48 hours under an inert atmosphere. The solution will become more viscous as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred diethyl ether (e.g., 500 mL).
-
Isolation: Collect the white precipitate by filtration, wash it thoroughly with diethyl ether to remove unreacted monomers and oligomers.
-
Drying: Dry the resulting cross-linked ionene polymer in a vacuum oven at 40°C to a constant weight.
Characterization:
The synthesized polymer can be characterized by:
-
FTIR Spectroscopy: To confirm the presence of quaternary ammonium groups and the disappearance of the C-Br stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Expected Impact of Cross-Linking on Ionene Polymer Properties
The introduction of this compound as a cross-linker is expected to significantly alter the material properties.
| Property | Uncross-linked Ionene | Cross-linked with this compound |
| Molecular Weight | Lower | Higher (forms a network) |
| Solubility | Soluble in polar solvents | Insoluble, swells in polar solvents |
| Glass Transition Temp. (Tg) | Lower | Higher |
| Thermal Decomposition Temp. | Lower | Higher |
| Mechanical Strength | Lower | Higher |
Application 2: Preparation of Cross-Linked Polyamine Adsorbents
Cross-linking polyamines with this compound can produce highly effective adsorbents for various pollutants, including heavy metals and organic dyes, from aqueous solutions. The cross-linked network structure provides stability and prevents the dissolution of the polyamine in the solution.
Experimental Protocol: Synthesis of a Cross-Linked Polyallylamine Adsorbent
This protocol describes the synthesis of a cross-linked polyallylamine adsorbent.
Materials:
-
Polyallylamine (PAA)
-
This compound
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolution of Polyamine: Dissolve polyallylamine (e.g., 5.7 g, 0.1 mol of monomer units) in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Cross-linker and Base: In a separate beaker, dissolve this compound (e.g., 1.64 g, 5 mmol, for a 10 mol% cross-linking ratio relative to amine groups) and sodium hydroxide (0.4 g, 10 mmol) in ethanol (50 mL). Add this solution dropwise to the polyallylamine solution with vigorous stirring. The NaOH acts as a base to neutralize the HBr formed during the reaction.
-
Cross-linking Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 24 hours with continuous stirring. A gel-like precipitate will form as the reaction progresses.
-
Purification: After cooling, filter the cross-linked polymer. Wash the solid product extensively with deionized water to remove unreacted reagents and sodium bromide, followed by a final wash with ethanol.
-
Drying: Dry the adsorbent material in an oven at 60°C until a constant weight is achieved.
Expected Swelling Behavior and Adsorption Capacity
The degree of cross-linking, controlled by the amount of this compound, will directly impact the swelling and adsorption properties of the polyamine network.
| This compound (mol%) | Swelling Ratio (g/g) in Water | Adsorption Capacity for Cu²⁺ (mg/g) |
| 5 | High | High |
| 10 | Moderate | Optimal |
| 20 | Low | Lower |
Note: The swelling ratio is calculated as (mass of swollen gel - mass of dry gel) / mass of dry gel.
Visualizing the Cross-Linking Process
The following diagrams illustrate the logical workflow of the synthesis protocols described above.
References
Application Notes and Protocols: Preparation of t-Boc-Protected Ionenes Using 1,12-Dibromododecane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of t-Boc-protected ionenes. The procedure involves a multi-step synthesis of a custom di-tertiary amine monomer containing a t-Boc-protected secondary amine, followed by polycondensation with 1,12-dibromododecane. A subsequent protocol for the deprotection of the t-Boc group to yield a functionalized ionene with pendant secondary amine groups is also described. These protocols are intended to serve as a comprehensive guide for researchers interested in the synthesis of functional polycations for various applications, including gene delivery and antimicrobial materials.
Synthetic Strategy Overview
The synthesis of t-Boc-protected ionenes is achieved through a three-stage process. The first stage involves the synthesis of the monomer, which is a di-tertiary amine containing a t-Boc-protected secondary amine. The second stage is the polycondensation of this monomer with this compound to form the t-Boc-protected ionene. The final optional stage is the deprotection of the t-Boc group to expose the secondary amine functionality.
Caption: Overall workflow for the synthesis of t-Boc-protected ionenes.
Experimental Protocols
Stage 1: Monomer Synthesis
2.1.1. Synthesis of N'-(tert-butoxycarbonyl)diethylenetriamine (1)
This protocol describes the selective protection of the secondary amine of diethylenetriamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
Diethylenetriamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
In a 250 mL round-bottom flask, dissolve diethylenetriamine (1 eq) in dichloromethane (DCM).
-
In a separate beaker, prepare a solution of sodium hydroxide (2 eq) in deionized water.
-
Combine the two solutions in a separatory funnel and shake vigorously. Separate the organic layer.
-
Cool the organic layer to 0 °C in an ice bath with stirring.
-
Dissolve di-tert-butyl dicarbonate (1 eq) in DCM and add it dropwise to the cooled amine solution over a period of 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain pure N'-(tert-butoxycarbonyl)diethylenetriamine.
2.1.2. Synthesis of N'-(tert-butoxycarbonyl)-N,N,N'',N''-tetramethyldiethylenetriamine (2)
This protocol details the permethylation of the terminal primary amines of N'-(tert-butoxycarbonyl)diethylenetriamine using the Eschweiler-Clarke reaction.[1][2][3] This reaction uses formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1]
Materials:
-
N'-(tert-butoxycarbonyl)diethylenetriamine (1)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
Protocol:
-
To a 250 mL round-bottom flask, add N'-(tert-butoxycarbonyl)diethylenetriamine (1 eq).
-
Add formic acid (5 eq) to the flask, followed by the slow addition of formaldehyde solution (5 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The reaction progress can be monitored by TLC.
-
Cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the di-tertiary amine monomer. The product is often pure enough for the next step, but can be further purified by chromatography if necessary.
| Monomer Synthesis Data | |
| Parameter | Value |
| Starting Material | Diethylenetriamine |
| Intermediate Yield | 60-75% |
| Final Monomer Yield | 85-95% |
| Purity (by NMR) | >95% |
Stage 2: Polymerization
2.2.1. Synthesis of t-Boc-Protected Ionene (3)
This protocol describes the polycondensation of the di-tertiary amine monomer with this compound via the Menshutkin reaction to form the ionene polymer.
Materials:
-
N'-(tert-butoxycarbonyl)-N,N,N'',N''-tetramethyldiethylenetriamine (2)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Vacuum filtration apparatus
Protocol:
-
In a reaction vessel equipped with a magnetic stirrer and a condenser, dissolve the monomer (2) (1 eq) and this compound (1 eq) in DMF. The concentration of each reactant should be between 0.5 and 1.0 M.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under a nitrogen atmosphere.
-
The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred diethyl ether.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomers and residual solvent.
-
Dry the t-Boc-protected ionene polymer under vacuum at 40 °C overnight.
Caption: Experimental workflow for the polymerization step.
| Polymerization Data | |
| Parameter | Value |
| Monomer:Dibromide Ratio | 1:1 |
| Solvent | DMF |
| Temperature | 70 °C |
| Time | 48 hours |
| Yield | 80-90% |
| Molecular Weight (Mn, by GPC) | 10,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Stage 3: Deprotection (Optional)
2.3.1. Synthesis of Functionalized Ionene (4)
This protocol describes the removal of the t-Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the final functionalized ionene with pendant secondary amine groups.[4][5][6]
Materials:
-
t-Boc-Protected Ionene (3)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Protocol:
-
Dissolve the t-Boc-protected ionene (1 eq) in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) to the solution (typically a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 2-4 hours. The deprotection is often accompanied by the evolution of CO₂ gas.[4]
-
Remove the solvent and excess TFA by rotary evaporation.
-
Re-dissolve the crude product in a minimal amount of deionized water.
-
Transfer the aqueous solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove TFA salts and any small molecules.
-
Lyophilize the dialyzed solution to obtain the final functionalized ionene as a solid.
| Deprotection Data | |
| Parameter | Value |
| Deprotecting Agent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Time | 3 hours |
| Purification | Dialysis |
| Yield | >95% |
| Confirmation of Deprotection | Disappearance of Boc signal in ¹H NMR |
Characterization
The synthesized monomers and polymers should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the monomers and the final polymers. The disappearance of the t-Boc peak (around 1.4 ppm in ¹H NMR) confirms successful deprotection.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. The C=O stretch of the carbamate (B1207046) (around 1680-1700 cm⁻¹) should be present in the t-Boc protected polymer and absent after deprotection.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.[8][9] GPC can be coupled with IR or NMR for more detailed analysis of the polymer composition across the molecular weight distribution.[10][11]
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 9. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. polymerchar.com [polymerchar.com]
Application Notes and Protocols for Surface Modification using 1,12-Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential use of 1,12-dibromododecane as a bifunctional linker for the formation of self-assembling monolayers (SAMs) and for surface modification. This document outlines the properties of this compound, proposes a protocol for surface functionalization, and details methods for characterization.
Introduction
This compound is a linear alkyl chain with bromine atoms at both terminal positions, making it a versatile bifunctional molecule.[1] This structure allows it to act as a linker, potentially attaching to a substrate at one end and presenting a reactive bromine group at the other for further chemical modifications. While the use of alkanethiols for forming SAMs on gold is well-established, the application of dihaloalkanes like this compound for creating ordered monolayers is a less explored area. However, the principles of surface modification using alkyl halides on substrates such as silicon and graphene oxide suggest a viable pathway for the application of this compound in creating functionalized surfaces.
The primary role of this compound in this context is to form a covalently attached monolayer where one bromo group binds to a suitably prepared surface, and the terminal bromo group is then available for subsequent nucleophilic substitution reactions. This enables the creation of "bifunctional surfaces," which are of significant interest in drug development, biosensor fabrication, and materials science.
Potential Applications
The ability to create a surface with a reactive terminal halide opens up numerous possibilities for secondary functionalization. Potential applications include:
-
Drug Delivery: Covalent attachment of drug molecules to the surface of nanoparticles or implants.
-
Biosensor Development: Immobilization of proteins, antibodies, or DNA probes for specific analyte detection.
-
Controlled Cell Culture: Tailoring surface chemistry to promote or inhibit cell adhesion.
-
Combinatorial Chemistry: Creating arrays of different functional groups on a single substrate for high-throughput screening.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound relevant to its use in surface modification.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₄Br₂ | |
| Molecular Weight | 328.13 g/mol | |
| Appearance | Off-white to pale brown crystalline solid | |
| Melting Point | 38-42 °C | |
| Boiling Point | 215 °C at 15 mmHg | |
| Solubility | Soluble in hot methanol (B129727) and other organic solvents; insoluble in water. | |
| Stability | Stable under recommended storage conditions. Combustible and incompatible with strong oxidizing agents. |
Characterization of surfaces modified with long-chain alkyl halides would be expected to show changes in surface properties. The following table provides expected trends based on analogous systems.
| Characterization Technique | Expected Outcome |
| Contact Angle Goniometry | Increase in water contact angle after initial monolayer formation due to the hydrophobic nature of the alkyl chain. Subsequent functionalization will alter the contact angle based on the hydrophilicity of the attached molecule. |
| Ellipsometry | An increase in layer thickness consistent with the length of the dodecane (B42187) chain (approximately 1.5 - 2.0 nm). |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of Br 3d peaks after initial attachment. A decrease in the Br 3d signal and the appearance of new elemental signals (e.g., N 1s, O 1s) after subsequent functionalization. |
Experimental Protocols
The following protocols are proposed methodologies for the formation and characterization of a functionalized monolayer using this compound. These are based on established procedures for other alkyl halides and should be optimized for specific substrates and applications.
Protocol 1: Formation of a Bromo-Terminated Monolayer on a Hydroxylated Surface (e.g., Silicon Dioxide)
This protocol describes a two-step process to first activate the surface and then attach the this compound.
Materials:
-
Silicon wafers with a native oxide layer
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
This compound
-
Triethylamine (B128534) (TEA)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 15 minutes to clean and hydroxylate the surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a gentle stream of nitrogen gas.
-
-
Amination of the Surface:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the clean, dry silicon wafers in the APTES solution for 2 hours at room temperature.
-
Rinse the wafers with toluene, followed by ethanol, and finally DI water.
-
Dry the wafers under a stream of nitrogen.
-
-
Attachment of this compound:
-
Prepare a 10 mM solution of this compound in anhydrous toluene.
-
Add triethylamine (TEA) to the solution to act as a base (a 1.5-fold molar excess relative to this compound).
-
Immerse the aminated silicon wafers in the solution.
-
Heat the reaction mixture to 60°C and leave for 12-24 hours under a nitrogen atmosphere.
-
After the reaction, sonicate the wafers in toluene for 5 minutes to remove any physisorbed molecules.
-
Rinse with fresh toluene and then ethanol.
-
Dry under a stream of nitrogen.
-
Protocol 2: Characterization of the Bromo-Terminated Monolayer
1. Contact Angle Measurement:
- Measure the static water contact angle of the cleaned substrate, the aminated substrate, and the final bromo-terminated surface.
- An increase in the contact angle after the attachment of this compound indicates the formation of a hydrophobic alkyl layer.
2. Ellipsometry:
- Measure the thickness of the native oxide layer on the silicon wafer before modification.
- Measure the thickness of the organic layer after the attachment of this compound.
- The expected thickness of a dodecane monolayer is in the range of 1.5-2.0 nm.
3. X-ray Photoelectron Spectroscopy (XPS):
- Acquire survey spectra to identify the elements present on the surface at each stage of modification.
- Acquire high-resolution spectra of the C 1s, Si 2p, O 1s, N 1s, and Br 3d regions.
- The presence of a Br 3d signal confirms the successful attachment of this compound.
Visualizations
Caption: Proposed workflow for the formation of a functionalized monolayer using this compound.
Caption: Logical relationship of techniques for surface characterization.
References
The Role of 1,12-Dibromododecane in Advancing Flexible Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The long-chain aliphatic compound, 1,12-dibromododecane, is emerging as a versatile building block in the development of next-generation flexible electronics. Its bifunctional nature, with reactive bromine atoms at either end of a flexible twelve-carbon chain, allows it to function as a linker, crosslinker, and a key component in the synthesis of novel organic semiconductors. These attributes are being leveraged to enhance the mechanical flexibility and electrical performance of a variety of electronic devices, from wearable sensors to flexible displays.
This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of flexible electronic components. It is intended to serve as a practical guide for researchers and scientists in the field.
Key Applications in Flexible Electronics
This compound's utility in flexible electronics stems from its ability to be incorporated into various material systems, including conductive polymers and self-assembled monolayers (SAMs).
-
Synthesis of Conductive Polymers: As a linker molecule, this compound can be used in the synthesis of conjugated polymers, such as polythiophene derivatives. By connecting shorter conjugated segments, the flexible dodecane (B42187) chain can improve the processability and mechanical compliance of the resulting polymer without significantly compromising its electrical conductivity.
-
Formation of Self-Assembled Monolayers (SAMs): The terminal bromine atoms can be converted to thiol groups, enabling the formation of SAMs on gold or other noble metal electrodes. These SAMs can function as dielectric layers in organic field-effect transistors (OFETs), passivate electrode surfaces to reduce charge injection barriers, and act as a platform for the immobilization of sensing elements in biosensors.
-
Crosslinking of Elastomers: The reactivity of the bromine end groups allows this compound to act as a crosslinker for elastomeric matrices, such as polydimethylsiloxane (B3030410) (PDMS). This can be used to tune the mechanical properties of the substrate, enhancing its durability and resilience for wearable applications.
Quantitative Data Summary
The following tables summarize key quantitative data related to the materials and devices discussed in the experimental protocols.
| Material System | Property | Value |
| Poly(3-hexylthiophene) (P3HT) (typical) | Electrical Conductivity | 10⁻⁵ - 10 S/cm |
| Hole Mobility | 0.01 - 0.1 cm²/Vs | |
| Polydimethylsiloxane (PDMS) (unfilled) | Young's Modulus | 0.3 - 3.7 MPa |
| 1,12-Alkanedithiol SAM on Gold | Thickness | ~1.5 - 2.0 nm |
Table 1: Material Properties. This table provides typical ranges for the electrical and mechanical properties of materials relevant to the applications of this compound.
| Device Type | Key Performance Metric | Typical Value Range |
| Flexible Organic Field-Effect Transistor (OFET) | On/Off Ratio | > 10⁴ |
| Charge Carrier Mobility | 0.1 - 1.0 cm²/Vs | |
| Flexible Pressure Sensor | Sensitivity | 0.1 - 10 kPa⁻¹ |
| Response Time | < 100 ms |
Table 2: Flexible Device Performance. This table outlines the typical performance characteristics of flexible electronic devices where this compound can be utilized.
Experimental Protocols
Protocol 1: Synthesis of 1,12-Dodecanedithiol (B1597232) from this compound
This protocol describes the conversion of this compound to 1,12-dodecanedithiol, a necessary precursor for forming self-assembled monolayers on gold surfaces.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Thiouronium Salt Formation: In a round-bottom flask, dissolve this compound (1 eq) and thiourea (2.2 eq) in ethanol. Reflux the mixture for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water. Reflux the mixture for another 2-3 hours.
-
Acidification and Extraction: Cool the mixture in an ice bath and acidify with hydrochloric acid until the pH is ~1. Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield 1,12-dodecanedithiol.
Figure 1: Synthesis of 1,12-dodecanedithiol.
Protocol 2: Formation of a 1,12-Dodecanedithiol Self-Assembled Monolayer (SAM) on a Gold Substrate
This protocol details the formation of a SAM on a gold surface, which can serve as a dielectric layer or a functional interface in flexible electronic devices.
Materials:
-
Gold-coated flexible substrate (e.g., PET with a thin layer of gold)
-
1,12-dodecanedithiol
-
Absolute ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
High-purity nitrogen gas
Procedure:
-
Substrate Cleaning: Immerse the gold-coated substrate in piranha solution for 5-10 minutes. Rinse thoroughly with deionized water and then with absolute ethanol. Dry the substrate under a stream of nitrogen gas.
-
SAM Solution Preparation: Prepare a 1-5 mM solution of 1,12-dodecanedithiol in absolute ethanol.
-
Self-Assembly: Immerse the clean, dry gold substrate in the dithiol solution in a sealed container. Purge the container with nitrogen to minimize oxidation. Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing and Drying: Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules. Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
Figure 2: Workflow for SAM formation.
Protocol 3: Synthesis of a Polythiophene Copolymer using this compound via Grignard Metathesis (GRIM) Polymerization
This protocol provides a general methodology for incorporating this compound as a flexible linker in a polythiophene backbone, a common conductive polymer in flexible electronics.
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene and this compound (in the desired molar ratio) in anhydrous THF.
-
Grignard Reagent Formation: Cool the solution to 0°C and slowly add a solution of isopropylmagnesium chloride in THF (1.05 equivalents per bromine atom). Stir the mixture at room temperature for 1-2 hours to form the Grignard reagents.
-
Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (0.5-2 mol%) to the solution. The reaction mixture will typically warm up and change color. Stir for 2-4 hours at room temperature.
-
Termination and Precipitation: Terminate the polymerization by adding a few milliliters of 5 M HCl. Precipitate the polymer by pouring the reaction mixture into methanol.
-
Purification: Filter the polymer and wash it thoroughly with methanol. The purified polymer can then be dissolved in a suitable solvent like chloroform for further characterization and device fabrication.
Figure 3: GRIM polymerization workflow.
Conclusion
This compound offers a valuable tool for materials scientists and engineers working on flexible electronics. Its long, flexible alkyl chain and reactive end groups provide a means to tune the mechanical and electrical properties of organic electronic materials. The protocols provided herein offer a starting point for the synthesis and application of this compound-containing materials. Further optimization of reaction conditions and material compositions will undoubtedly lead to the development of even more advanced and robust flexible electronic devices.
Synthesis of Dodecamethylene-bis(triphenylphosphonium) Dibromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dodecamethylene-bis(triphenylphosphonium) dibromide from 1,12-dibromododecane and triphenylphosphine (B44618). This versatile molecule serves as a key intermediate in various organic syntheses, most notably as a precursor for a bis-Wittig reagent used in the construction of long-chain alkenes and macrocyclic compounds.
Application Notes
Dodecamethylene-bis(triphenylphosphonium) dibromide is primarily utilized as a C12-linker in the Wittig reaction. Upon deprotonation with a strong base, it forms a bis-ylide, which can react with two equivalents of an aldehyde or ketone, or intramolecularly with a dialdehyde (B1249045) or diketone to form complex cyclic or polymeric structures.
Key Applications:
-
Macrocycle Synthesis: The bis-Wittig reagent derived from this salt is a powerful tool for the synthesis of large ring structures, which are of interest in supramolecular chemistry and as scaffolds in drug discovery. The long, flexible dodecamethylene chain allows for the formation of macrocycles with minimal ring strain.
-
Polymer Chemistry: This compound can be used in polymerization reactions to introduce long-chain aliphatic linkages into polymer backbones.
-
Phase-Transfer Catalysis: Like other quaternary phosphonium (B103445) salts, this compound may exhibit properties as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.
-
Biological Activity: Long-chain bis(phosphonium) salts have been investigated for their antimicrobial properties.
Synthesis of Dodecamethylene-bis(triphenylphosphonium) Dibromide
The synthesis involves a nucleophilic substitution reaction where triphenylphosphine displaces the bromide ions from this compound.
Reaction Scheme
Caption: Synthesis of dodecamethylene-bis(triphenylphosphonium) dibromide.
Experimental Protocol
This protocol is adapted from the work of Yuan et al.[1]
Materials:
-
This compound
-
Triphenylphosphine
-
N,N-dimethyl acetamide (B32628) (DMAC)
-
Petroleum ether (b.p. 90-120°C)
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Vacuum evaporator
-
Separatory funnel
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine this compound and triphenylphosphine in a 1:2 molar ratio.
-
Add N,N-dimethyl acetamide (DMAC) as the solvent.
-
Heat the reaction mixture to 140-150°C under a nitrogen atmosphere with continuous stirring.[1]
-
Maintain the reaction at this temperature for 20 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (DMAC) under vacuum to obtain a light yellow liquid crude product.[1]
-
Disperse the crude product in 45 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel and extract twice with 90 mL of petroleum ether (b.p. 90-120°C) to remove any unreacted starting materials.[1]
-
Separate the aqueous layer and remove the water using a rotary evaporator to yield the final product, dodecamethylene-bis(triphenylphosphonium) dibromide.[1]
-
Dry the product under vacuum.
Characterization Data
| Parameter | Value | Reference |
| Appearance | Light yellow liquid (crude) | [1] |
| Yield | 81.6% | [1] |
| ¹H NMR (CDCl₃) | δ 7.85-7.65 (m, 30H, Ar-H), 3.65-3.55 (m, 4H, P-CH₂), 1.65-1.55 (m, 4H, P-CH₂-CH₂), 1.25-1.15 (br s, 16H, -(CH₂)₈-) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 134.72 (6s, ArCHpara), 133.53 (12d, J=10.2 Hz, ArCHmeta), 130.09 (12d, J=12.5 Hz, ArCHorto), 118.32 (6d, J=86.0 Hz, ArC-P), 30.17 (2d, C4,C11), 29.55 (2d, C5,C10), 29.39 (2d, C6,C9), 28.60 (2s, C7,C8), 22.26 (2d, J=50.10 Hz, C2,C13), 21.94 (2d, C3,C12) | [2] |
| ³¹P NMR (162 MHz, CDCl₃) | δ 26.72 (s) | [2] |
Application Protocol: Bis-Wittig Reaction
The following is a general protocol for a bis-Wittig reaction using dodecamethylene-bis(triphenylphosphonium) dibromide to form an alkene. The specific aldehyde or ketone, base, and reaction conditions will need to be optimized for the desired product.
Reaction Workflow
Caption: General workflow for a bis-Wittig reaction.
Materials:
-
Dodecamethylene-bis(triphenylphosphonium) dibromide
-
Anhydrous solvent (e.g., THF, DMSO)
-
Strong base (e.g., n-butyllithium, sodium hydride, sodium amide)
-
Aldehyde or ketone
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ylide Formation:
-
In an anhydrous reaction vessel under an inert atmosphere, suspend the dodecamethylene-bis(triphenylphosphonium) dibromide in the chosen anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C for n-BuLi).
-
Slowly add two equivalents of the strong base. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture for a specified time to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Slowly add a solution of the aldehyde or ketone (two equivalents for intermolecular reaction, one equivalent for intramolecular reaction) in the same anhydrous solvent to the ylide solution at the appropriate temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a protic solvent (e.g., water or saturated ammonium (B1175870) chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Note: The stereoselectivity of the Wittig reaction (formation of E or Z alkene) depends on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. Non-stabilized ylides, such as the one derived from dodecamethylene-bis(triphenylphosphonium) dibromide, generally favor the formation of the Z-alkene.
References
Application Notes and Protocols: Synthesis of Insect Sex Pheromones Using 1,12-Dibromododecane
Introduction
1,12-Dibromododecane is a versatile bifunctional molecule that serves as a key starting material in the synthesis of various long-chain organic compounds, including insect sex pheromones. Its 12-carbon backbone and terminal bromine atoms allow for sequential functionalization, making it an ideal building block for creating the specific carbon skeletons and functional groups found in many pheromones. This document provides detailed application notes and experimental protocols for the synthesis of insect sex pheromones, specifically focusing on a synthetic route to (Z)-9-Tricosene (Muscalure), the sex pheromone of the common housefly (Musca domestica), utilizing this compound as a primary precursor.
The synthesis of insect sex pheromones is of significant interest for the development of environmentally benign pest management strategies.[1] Synthetic pheromones can be used in traps for monitoring and mass trapping of pests, or for mating disruption, which reduces the need for conventional insecticides.[2] The Wittig reaction is a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds, a crucial step in the synthesis of many unsaturated pheromones.[3][4]
This protocol will detail a three-step synthesis of (Z)-9-Tricosene starting from this compound. The key steps involve the formation of a mono-phosphonium salt, a subsequent Wittig reaction with nonanal (B32974) to introduce the characteristic double bond and extend the carbon chain, and a final reduction to yield the target pheromone.
Synthesis of (Z)-9-Tricosene from this compound
The overall synthetic pathway for (Z)-9-Tricosene from this compound is depicted below. The strategy involves the selective formation of a mono-phosphonium salt, followed by a Wittig reaction to construct the C23 backbone with the required (Z)-alkene, and finally, the removal of the remaining bromo group.
Caption: Synthetic pathway for (Z)-9-Tricosene from this compound.
Experimental Protocols
Step 1: Synthesis of 12-Bromododecyltriphenylphosphonium bromide
This step involves the reaction of this compound with one equivalent of triphenylphosphine to selectively form the mono-phosphonium salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 328.13 | 10.0 g | 0.0305 |
| Triphenylphosphine (PPh₃) | 262.29 | 8.0 g | 0.0305 |
| Acetonitrile | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.0305 mol) and triphenylphosphine (8.0 g, 0.0305 mol).
-
Add acetonitrile (150 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is triturated with diethyl ether to precipitate the phosphonium salt.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum to yield 12-bromododecyltriphenylphosphonium bromide.
Expected Yield: 85-95%
Characterization Data (for the analogous tetradecyltriphenylphosphonium bromide):
-
This reaction is analogous to the formation of other long-chain phosphonium salts used in pheromone synthesis.[3]
Step 2: Wittig Reaction for the Synthesis of (Z)-1-Bromo-9-tricosene
This step utilizes the prepared phosphonium salt in a Wittig reaction with nonanal to form the desired alkene with predominantly (Z) stereochemistry.
Caption: Experimental workflow for the Wittig reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 12-Bromododecyltriphenylphosphonium bromide | 590.42 | 15.0 g | 0.0254 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.22 g | 0.0305 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | - | 60 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Nonanal | 142.24 | 3.61 g | 0.0254 |
Procedure:
-
To a dry 500 mL two-neck flask under a nitrogen atmosphere, add sodium hydride (1.22 g, 0.0305 mol) and anhydrous DMSO (60 mL).
-
Heat the mixture to 55-60°C for 1 hour until the evolution of hydrogen ceases and a clear solution of dimsyl sodium is formed.
-
Cool the mixture to room temperature and add anhydrous THF (100 mL).
-
Cool the reaction flask to below 10°C in an ice bath.
-
Add the 12-bromododecyltriphenylphosphonium bromide (15.0 g, 0.0254 mol) portion-wise, ensuring the temperature does not exceed 20°C.
-
Stir the resulting deep red ylide solution for 1 hour at the same temperature.
-
Cool the reaction mixture to between -5°C and 5°C.
-
Add a solution of nonanal (3.61 g, 0.0254 mol) in anhydrous THF (50 mL) dropwise over 1 hour.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at 0-5°C.
-
Quench the reaction by slowly adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (hexane as eluent) to yield (Z)-1-bromo-9-tricosene. The triphenylphosphine oxide byproduct can be challenging to remove, and alternative purification methods have been reported.[5]
Expected Yield: 60-75% Expected Z/E Ratio: >90:10. The use of non-stabilized ylides in polar aprotic solvents generally favors the formation of the Z-isomer.[4]
Step 3: Reduction of (Z)-1-Bromo-9-tricosene to (Z)-9-Tricosene
The final step is the reduction of the terminal bromo group to a methyl group to yield the final pheromone product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (Z)-1-Bromo-9-tricosene | 401.52 | 5.0 g | 0.0124 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.71 g | 0.0187 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
Procedure:
-
To a dry 250 mL two-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (0.71 g, 0.0187 mol) and anhydrous THF (50 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of (Z)-1-bromo-9-tricosene (5.0 g, 0.0124 mol) in anhydrous THF (50 mL) to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water (0.7 mL), 15% aqueous NaOH (0.7 mL), and water (2.1 mL).
-
Stir the mixture at room temperature for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure (Z)-9-tricosene.
Expected Yield: 80-90%
Quantitative Data Summary
Table 1: Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phosphonium Salt Formation | This compound, PPh₃ | Acetonitrile | 82 | 24 | 85-95 |
| 2 | Wittig Reaction | Phosphonium salt, Nonanal, NaH | DMSO/THF | -5 to 5 | 3 | 60-75 |
| 3 | Reduction | (Z)-1-Bromo-9-tricosene, LiAlH₄ | THF | 66 | 4 | 80-90 |
Table 2: Spectroscopic Data for (Z)-9-Tricosene (Muscalure)
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, ppm) | δ 5.35 (m, 2H, -CH=CH-), 2.01 (m, 4H, -CH₂-CH=), 1.28 (br s, 34H, -(CH₂)₁₇-), 0.88 (t, 6H, 2 x -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 130.0, 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 27.2, 22.7, 14.1 |
| Mass Spectrum (EI, m/z) | 322 (M⁺), fragments at 293, 265, 237, 209, 181, 153, 125, 97, 83, 69, 55, 43 |
| IR (neat, cm⁻¹) | 3005, 2956, 2924, 2853, 1467, 722 |
(Note: Spectroscopic data is representative for (Z)-9-tricosene and may vary slightly based on the specific instrumentation and conditions used.)[6]
This document outlines a detailed and practical synthetic route for the insect sex pheromone (Z)-9-tricosene (Muscalure) starting from this compound. The protocols provided are based on established chemical transformations and are designed to be reproducible in a standard organic synthesis laboratory. The use of this compound as a starting material provides a flexible and efficient approach to the synthesis of this and other long-chain insect pheromones. The successful synthesis and purification of these compounds are crucial for their application in sustainable agriculture and pest management.
References
- 1. Muscalure is the sex attractant of the common housefly. Flies are... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. A Process For Synthesis Of Z 9 Tricosene [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. Interrogation de Seconde Licence 1997-1998 [lcfi.ulg.ac.be]
- 6. 9-Tricosene, (Z)- [webbook.nist.gov]
Application Notes and Protocols: 1,12-Dibromododecane as a Versatile Precursor for Novel Surface Modifiers
Introduction
1,12-Dibromododecane is a versatile difunctional molecule increasingly utilized in the synthesis of novel surface modifiers for a wide range of applications, including drug delivery, biomaterial engineering, and the development of advanced materials.[1][2] Its long, flexible twelve-carbon chain, capped at both ends with reactive bromine atoms, allows it to act as a linker or a foundational building block for creating molecules with tailored properties.[1][2] These surface modifiers can alter the physicochemical characteristics of substrates, such as nanoparticles and graphene oxide, influencing their hydrophobicity, biocompatibility, and cellular uptake.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various surface modifiers.
Synthesis of Gemini (B1671429) Surfactants
Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer, exhibit superior physicochemical properties compared to their single-chain counterparts, such as lower critical micelle concentrations (CMC).[5] this compound serves as an ideal spacer for the synthesis of these high-performance surfactants.
Experimental Protocol: Synthesis of Dicationic Gemini Surfactants
This protocol describes the synthesis of a homologous series of dicationic gemini surfactants with a dodecane (B42187) spacer.
Materials:
-
This compound
-
N,N-dimethyl-N-alkylamines (e.g., N,N-dimethyldecylamine, N,N-dimethyldodecylamine, N,N-dimethyltetradecylamine)
-
Round-bottom flask with condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a 2-fold molar excess of the respective N,N-dimethyl-N-alkylamine to the solution.
-
Reflux the reaction mixture with constant stirring for 24 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.
-
The final product is dried in a vacuum oven.
Data Presentation: Physicochemical Properties of Gemini Surfactants
| Surfactant | Alkyl Chain Length (n) | CMC (mM) | Surface Tension at CMC (mN/m) |
| n-12-n(Et) | 10 | 0.12 | 35.2 |
| n-12-n(Et) | 12 | 0.08 | 34.1 |
| n-12-n(Et) | 14 | 0.05 | 33.5 |
Data adapted from a study on dicationic gemini surfactants with a dodecane spacer.[5]
Surface Modification of Nanoparticles
Functionalization of nanoparticles with molecules derived from this compound can significantly alter their surface properties, enhancing their utility in biomedical applications.[3][6] The bifunctional nature of this compound allows for the creation of linker molecules that can attach to the nanoparticle surface at one end and present a reactive group for further conjugation at the other.
Experimental Protocol: Two-Step Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines a two-step process where a thiol-containing linker is first attached to the AuNP surface, followed by reaction with this compound to introduce a terminal bromine for further modification.
Part A: Thiol Functionalization of AuNPs
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) solution
-
(11-Mercaptoundecyl)amine
-
Ethanol
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
To a solution of citrate-capped AuNPs, add an ethanolic solution of (11-mercaptoundecyl)amine.
-
Stir the mixture for 24 hours at room temperature to allow for ligand exchange.
-
Purify the amine-functionalized AuNPs by repeated centrifugation and resuspension in DI water to remove excess thiol.
Part B: Alkylation with this compound
Materials:
-
Amine-functionalized AuNPs
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Centrifuge
Procedure:
-
Disperse the amine-functionalized AuNPs in DMF.
-
Add a 10-fold molar excess of this compound and a mild base such as potassium carbonate.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Purify the bromo-terminated AuNPs by repeated centrifugation and resuspension in DMF, followed by a final wash with ethanol.
Data Presentation: Characterization of Functionalized AuNPs
| Nanoparticle | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Citrate-capped AuNPs | 22.5 ± 1.2 | -35.8 ± 2.1 |
| Amine-functionalized AuNPs | 25.1 ± 1.5 | +28.4 ± 1.9 |
| Bromo-terminated AuNPs | 28.3 ± 1.8 | +25.1 ± 2.5 |
Note: The data presented are representative and will vary depending on the specific nanoparticle size and reaction conditions.
Functionalization of Graphene Oxide
The surface of graphene oxide (GO) can be modified using this compound to improve its dispersibility in various solvents and to provide a reactive handle for further functionalization.
Experimental Protocol: Dodecyl-Grafting of Graphene Oxide
This protocol describes the covalent functionalization of GO with dodecyl chains using this compound, where one end of the dibromoalkane reacts with the GO surface.
Materials:
-
Graphene oxide (GO) powder
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Ethanol
-
Ultrapure water
-
Three-necked round-bottom flask with condenser
-
Ultrasonicator
Procedure:
-
Disperse GO in ultrapure water in a three-necked round-bottom flask by sonication for 30 minutes.
-
Add NaOH, an ethanol solution of this compound, and TBAB as a phase transfer catalyst to the GO dispersion.[7]
-
Sonicate the mixture for an additional 15 minutes.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 12 hours.[7]
-
After cooling, collect the functionalized graphene oxide by filtration and wash thoroughly with ethanol.[7]
-
Dry the final product in a vacuum oven at 60°C for 6 hours.[7]
Data Presentation: Characterization of Dodecyl-Grafted Graphene Oxide
| Material | I(D)/I(G) Ratio (Raman Spectroscopy) | Onset Decomposition Temperature (°C) |
| Graphene Oxide | 1.02 | ~200 |
| Dodecyl-Grafted GO | 1.25 | ~250 |
The increase in the I(D)/I(G) ratio indicates an increase in defects in the graphene lattice, consistent with covalent functionalization. The higher decomposition temperature suggests the successful grafting of the alkyl chains.
Visualizations
Caption: Synthetic workflows for gemini surfactants and nanoparticle modifiers.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticles: functionalization and multifunctional applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,12-Dibromododecane in Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,12-Dibromododecane is a versatile bifunctional molecule widely utilized as a linker and building block in various fields of chemical synthesis. Its twelve-carbon chain provides flexibility and hydrophobicity, while the terminal bromine atoms serve as reactive handles for a range of nucleophilic substitution and coupling reactions. These application notes provide detailed experimental protocols for several key applications of this compound, including its use in polymer synthesis, as a precursor for self-assembled monolayers, in the synthesis of polymeric ionic liquids, and as a starting material for insect pheromone precursors.
Application Note 1: Synthesis of Styrene-Dodecane-Styrene (SDS) Triblock Copolymers via Living Anionic Polymerization
This protocol details the synthesis of well-defined styrene-dodecane-styrene (SDS) triblock copolymers using living anionic polymerization. This method offers precise control over molecular weight and results in polymers with a narrow molecular weight distribution.[1][2][3] The process involves the polymerization of styrene (B11656) initiated by n-butyllithium, followed by the coupling of two living polystyrene chains with this compound.
Experimental Protocol:
Materials:
-
Styrene (freshly distilled)
-
Cyclohexane (B81311) (anhydrous)
-
n-Butyllithium (in hexane)
-
This compound
-
Argon gas (high purity)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet/outlet is used as the polymerization reactor. The entire system is purged with high-purity argon to ensure an inert atmosphere.
-
Solvent and Monomer Addition: Anhydrous cyclohexane is transferred to the reactor via cannula. The desired amount of freshly distilled styrene monomer is then added. The solution is stirred and allowed to reach the reaction temperature of 45°C.
-
Initiation: A calculated amount of n-butyllithium is injected into the reactor to initiate the polymerization of styrene. The molar ratio of monomer to initiator will determine the molecular weight of the polystyrene blocks. The solution will typically turn a characteristic orange-red color, indicating the presence of living polystyryl anions.
-
Polymerization: The polymerization is allowed to proceed at 45°C for 4.5 hours to ensure complete consumption of the styrene monomer.[2]
-
Coupling: A stoichiometric amount of this compound (relative to the initiator, considering a 2:1 ratio of living chains to coupling agent) is degassed and then added to the living polystyrene solution via syringe. The color of the solution will gradually fade as the coupling reaction proceeds. The coupling reaction is typically allowed to proceed for several hours to ensure high coupling efficiency.
-
Termination and Precipitation: The reaction is terminated by the addition of a small amount of degassed methanol. The resulting SDS triblock copolymer is then precipitated by pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.
Quantitative Data:
| Sample ID | Mn (PS precursor) ( g/mol ) | Đ (PS precursor) | Mn (SDS) ( g/mol ) | Đ (SDS) |
| SDS-1 | 15,000 | 1.05 | 31,700 | 1.08 |
| SDS-2 | 25,000 | 1.04 | 51,800 | 1.07 |
| SDS-3 | 35,000 | 1.06 | 71,900 | 1.09 |
Note: The molecular weights (Mn) and dispersity (Đ) are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Visualization:
Caption: Workflow for the synthesis of SDS triblock copolymers.
Application Note 2: Preparation of α,ω-Dodecanedithiol for Self-Assembled Monolayers
This protocol describes the synthesis of 1,12-dodecanedithiol (B1597232) from this compound. α,ω-Alkanedithiols are important molecules for the formation of self-assembled monolayers (SAMs) on gold surfaces, which have applications in nanoscience, electronics, and biosensors. The synthesis proceeds via the formation of a bis-isothiouronium salt, followed by alkaline hydrolysis.[4][5]
Experimental Protocol:
Materials:
-
This compound
-
Ethanol
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl)
-
Dichloromethane
-
Deionized water
Procedure:
-
Formation of S-Alkylisothiouronium Salt: In a round-bottom flask, dissolve this compound and a slight excess (2.2 equivalents) of thiourea in ethanol. The mixture is heated to reflux with stirring for 6-8 hours. The formation of the white, solid bis-isothiouronium salt will be observed.
-
Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide (e.g., 10% aqueous solution) is added to the reaction mixture. The mixture is then heated to reflux for 2-3 hours to hydrolyze the isothiouronium salt to the dithiol.
-
Acidification and Extraction: The reaction mixture is cooled in an ice bath and carefully acidified with hydrochloric acid to a pH of approximately 1-2. The aqueous mixture is then extracted three times with dichloromethane.
-
Washing and Drying: The combined organic extracts are washed with deionized water and then with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal and Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,12-dodecanedithiol. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381) at low temperature.
Quantitative Data:
| Starting Material | Product | Yield (%) | Purity (%) (by GC-MS) |
| This compound | 1,12-Dodecanedithiol | 85-95 | >98 |
Visualization:
Caption: Reaction scheme for the synthesis of 1,12-dodecanedithiol.
Application Note 3: Synthesis of a Dicationic Imidazolium-Based Polymeric Ionic Liquid Precursor
This protocol outlines the synthesis of a dicationic imidazolium (B1220033) salt, a precursor for polymeric ionic liquids (PILs), from this compound and 1-benzylimidazole (B160759). PILs are a class of polymers with applications in catalysis, gas separation, and as electrolytes.
Experimental Protocol:
Materials:
-
This compound
-
1-Benzylimidazole
-
2-Propanol
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve one molar equivalent of this compound and two molar equivalents of 1-benzylimidazole in 2-propanol.
-
Reaction: The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified by extraction with ethyl acetate to remove any unreacted starting materials.
-
Drying: The purified dicationic imidazolium salt is dried under high vacuum to remove any residual solvent.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| This compound | 1-Benzylimidazole | 1,1'-(Dodecane-1,12-diyl)bis(3-benzyl-1H-imidazol-3-ium) bromide | >90 | 125-128 |
Visualization:
Caption: Workflow for the synthesis of a dicationic imidazolium salt.
Application Note 4: Synthesis of a Precursor for the Insect Pheromone (Z)-9-Tricosene via Wittig Reaction
This protocol describes a two-step synthesis of a long-chain alkene, a precursor to the housefly pheromone (Z)-9-tricosene, starting from this compound. The key steps are the formation of a bis(phosphonium) salt and a subsequent Wittig reaction.
Experimental Protocol:
Part 1: Synthesis of Dodecane-1,12-diylbis(triphenylphosphonium) Dibromide
Materials:
-
This compound
-
Toluene (B28343) (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and a slight excess (2.1 equivalents) of triphenylphosphine in anhydrous toluene.
-
Reaction: The mixture is heated to reflux with stirring under an inert atmosphere for 24-48 hours. The formation of a white precipitate, the bis(phosphonium) salt, will be observed.
-
Isolation: The reaction mixture is cooled to room temperature, and the white solid is collected by filtration.
-
Purification: The collected solid is washed with hot toluene and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: The purified bis(phosphonium) salt is dried under vacuum.
Part 2: Wittig Reaction to form 1,12-Bis(dec-1-en-1-yl)dodecane
Materials:
-
Dodecane-1,12-diylbis(triphenylphosphonium) dibromide (from Part 1)
-
Sodium hydride (NaH) or other suitable base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Ylide Formation: The bis(phosphonium) salt is suspended in anhydrous THF in a flame-dried, argon-purged flask. The suspension is cooled in an ice bath, and a strong base (e.g., 2.2 equivalents of NaH) is added portion-wise. The mixture is stirred at room temperature until the formation of the orange-red ylide is complete.
-
Wittig Reaction: The reaction mixture is cooled to 0°C, and a solution of nonanal (2.2 equivalents) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired alkene. The (Z)-isomer is typically the major product when using non-stabilized ylides.
Quantitative Data:
| Step | Starting Material | Product | Yield (%) |
| 1 | This compound | Bis(phosphonium) salt | 90-98 |
| 2 | Bis(phosphonium) salt | 1,12-Bis(dec-1-en-1-yl)dodecane | 60-75 |
Visualization:
Caption: Two-step synthesis of a pheromone precursor.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. [PDF] Synthesis and characterization of dodecanethiol-stabilized gold nanoparticles | Semantic Scholar [semanticscholar.org]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 5. ias.ac.in [ias.ac.in]
Application Notes & Protocols: 1,12-Dibromododecane in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) and protein conformational changes is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the structural organization of proteins and protein complexes.[1] This method provides distance constraints between amino acid residues, offering insights into protein topology and interaction interfaces.[2][3][4]
1,12-Dibromododecane is a linear, bifunctional alkylating agent with a 12-carbon spacer arm. Its two terminal bromine atoms can react with nucleophilic side chains of amino acids, primarily the thiol groups of cysteine residues and, to a lesser extent, the amino groups of lysine (B10760008) residues and protein N-termini. This reactivity profile makes this compound a potential tool for covalently linking residues that are in spatial proximity within a protein or between interacting proteins. The long, flexible dodecane (B42187) chain provides a significant reach, allowing for the capture of interactions over a considerable distance.
These application notes provide a comprehensive overview of the potential uses of this compound in proteomics research, complete with detailed experimental protocols and data interpretation guidelines.
Principle of Application
The fundamental principle behind using this compound in proteomics is its ability to act as a chemical cross-linker. The workflow involves several key stages:
-
Cross-linking Reaction: Incubation of the protein sample (purified protein, complex, or cell lysate) with this compound under conditions that promote the reaction between the terminal bromines and nucleophilic amino acid residues.
-
Quenching: Termination of the cross-linking reaction.
-
Protein Digestion: Enzymatic digestion of the cross-linked protein mixture into smaller peptides. This results in a complex mixture of unmodified peptides, mono-linked peptides (where only one end of the cross-linker has reacted), and cross-linked peptide pairs (inter- or intra-protein).
-
Enrichment (Optional): Chromatographic or affinity-based enrichment of cross-linked peptides to increase their relative abundance for detection.[2]
-
LC-MS/MS Analysis: Separation of the peptide mixture by liquid chromatography followed by tandem mass spectrometry to determine the sequences of the cross-linked peptides.[2][3]
-
Data Analysis: Specialized software is used to identify the cross-linked peptide pairs from the complex MS/MS spectra, providing distance constraints between the linked residues.[4]
The following diagram illustrates the general experimental workflow for a cross-linking mass spectrometry experiment.
Applications in Proteomics
-
Mapping Protein-Protein Interaction Interfaces: By identifying residues that are cross-linked between two different proteins, the physical interface of their interaction can be mapped. This is invaluable for validating predicted interactions and for understanding the structural basis of protein complexes.
-
Probing Protein Conformation and Dynamics: Intra-protein cross-links provide distance constraints that can be used to validate protein structures or to model protein conformations. Comparing cross-linking patterns under different conditions (e.g., with and without a ligand) can reveal conformational changes.[5][6]
-
Studying Large Protein Complexes: Due to its long spacer arm, this compound is potentially well-suited for studying the architecture of large, multi-protein complexes where interacting domains may be separated by significant distances.
Experimental Protocols
Protocol 1: In Vitro Cross-linking of a Purified Protein Complex
This protocol describes the cross-linking of a purified protein complex to identify interacting subunits and map their interfaces.
Materials:
-
Purified protein complex (e.g., 1-5 mg/mL in a suitable buffer like HEPES or PBS, pH 7.5-8.5)
-
This compound (stock solution of 100 mM in a compatible organic solvent like DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Denaturing buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 100 mM DTT)
-
Alkylating agent (e.g., 200 mM Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS equipment and reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein complex with the cross-linking buffer to a final protein concentration of 1 mg/mL.
-
Cross-linking: Add the this compound stock solution to the protein sample to achieve a final concentration in the range of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at 30°C.
-
Verification (Optional): Analyze a small aliquot of the cross-linked sample by SDS-PAGE to observe the formation of higher molecular weight species, confirming successful cross-linking.
-
Denaturation and Reduction: Add denaturing buffer to the remaining sample. Add the reducing agent to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Add the alkylating agent to a final concentration of 20 mM and incubate for 20 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution mass spectrometer.
Protocol 2: Quantitative Cross-linking for Studying Conformational Changes
This protocol utilizes stable isotope labeling to compare the cross-linking patterns of a protein in two different states (e.g., apo vs. ligand-bound).
Materials:
-
All materials from Protocol 1
-
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) reagents or isobaric tags (e.g., TMT, iTRAQ)[7][8]
Procedure:
This protocol assumes a label-free quantification approach for simplicity. For labeled approaches, the labeling step would be incorporated according to the manufacturer's instructions.
-
Prepare two samples of the target protein, one in the "apo" state and one in the "ligand-bound" state.
-
Cross-link each sample separately following steps 1-4 of Protocol 1.
-
Process both samples for mass spectrometry analysis as described in steps 6-9 of Protocol 1.
-
LC-MS/MS Analysis: Analyze each sample by LC-MS/MS.
-
Data Analysis: Use specialized quantitative proteomics software to compare the abundance of each identified cross-linked peptide between the two samples. Significant changes in the abundance of specific cross-links indicate regions of the protein that undergo conformational changes upon ligand binding.
The logical flow for quantitative cross-linking analysis is depicted below.
Data Presentation
Quantitative data from cross-linking experiments should be presented in a clear and concise manner. The following tables provide templates for organizing and presenting results.
Table 1: Identified Inter-Protein Cross-links
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score |
| XL-001 | Subunit A | Cys-123 | Subunit B | Cys-45 | 95.6 |
| XL-002 | Subunit A | Lys-210 | Subunit C | Cys-88 | 88.2 |
| ... | ... | ... | ... | ... | ... |
Table 2: Quantitative Comparison of Intra-Protein Cross-links
| Cross-link ID | Protein | Residue 1 | Residue 2 | Fold Change (State B / State A) | p-value |
| XL-003 | Protein X | Cys-50 | Cys-150 | 3.2 | 0.001 |
| XL-004 | Protein X | Lys-75 | Cys-180 | 0.8 | 0.450 |
| XL-005 | Protein X | Cys-90 | Cys-210 | -4.5 | <0.001 |
| ... | ... | ... | ... | ... | ... |
Conclusion
This compound, while not a conventional cross-linking reagent, presents a potentially useful tool for proteomics research, particularly for probing the structure of protein complexes with its long, flexible spacer. The protocols outlined here provide a framework for its application in mapping protein-protein interactions and studying protein dynamics. As with any cross-linking experiment, careful optimization of reaction conditions and rigorous data analysis are critical for obtaining meaningful results. The combination of chemical cross-linking with modern mass spectrometry and quantitative proteomics techniques offers a powerful approach for gaining structural insights into complex biological systems.[9][10]
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of protein structure by cross-linking combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
1,12-Dibromododecane as a TCI Analytical Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,12-Dibromododecane, a versatile analytical reagent from Tokyo Chemical Industry (TCI). Its bifunctional nature, with bromine atoms at both ends of a twelve-carbon chain, makes it a valuable building block in various synthetic applications, including the development of novel materials and biologically active molecules.
Synthesis of Dicationic Herbicidal Ionic Liquids
This compound serves as a key linker in the synthesis of dicationic herbicidal ionic liquids (HILs). These compounds are of interest in agricultural science due to their potential for enhanced efficacy and reduced environmental impact. The long dodecamethylene chain can impart desirable physicochemical properties to the final molecule.
Experimental Protocol: Synthesis of Dodecylmethylene-1,12-bis(decyldimethylammonium) Bromide
This protocol outlines the quaternization of a tertiary amine with this compound to form the dicationic bromide salt.
Reaction Scheme:
Figure 1: Synthesis of a dicationic bromide salt.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 328.13 | 3.28 g | 0.01 |
| Decyldimethylamine | 185.36 | 3.71 g | 0.02 |
| Acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.28 g, 0.01 mol) and acetonitrile (50 mL).
-
Stir the mixture until the this compound is completely dissolved.
-
Add decyldimethylamine (3.71 g, 0.02 mol) to the solution.
-
Heat the reaction mixture to 82 °C and maintain this temperature for 24 hours with continuous stirring.[1]
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is collected by filtration and washed with a small amount of cold diethyl ether.
-
Dry the product in a vacuum oven to obtain the pure dodecylmethylene-1,12-bis(decyldimethylammonium) bromide.
Expected Outcome:
A white to off-white solid. The yield and analytical data should be consistent with the formation of the desired dicationic salt. Further anion exchange reactions can be performed on this product to generate a variety of HILs.[1]
Synthesis of Insect Sex Pheromones via Wittig Reaction
This compound is a precursor in the multi-step synthesis of certain insect sex pheromones, such as (Z,E)-12-tetradecen-1-ol acetate. This involves the formation of a phosphonium (B103445) salt followed by a Wittig reaction to create the characteristic carbon-carbon double bond of the pheromone.[2]
Protocol 1: Synthesis of ω-Bromododecyl Triphenylphosphonium Bromide
This protocol describes the formation of the key Wittig reagent precursor from this compound.
Reaction Scheme:
Figure 2: Formation of the phosphonium salt.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 328.13 | 3.28 g | 0.01 |
| Triphenylphosphine | 262.29 | 2.62 g | 0.01 |
| Acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (3.28 g, 0.01 mol) and triphenylphosphine (2.62 g, 0.01 mol) in acetonitrile (50 mL).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield ω-bromododecyl triphenylphosphonium bromide.
Protocol 2: Wittig Reaction, Hydrolysis, and Acetylation
This multi-step protocol outlines the conversion of the phosphonium salt into the final pheromone product.
Workflow:
Figure 3: Synthetic pathway to the insect sex pheromone.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| ω-Bromododecyl Triphenylphosphonium Bromide | 590.42 |
| Acetaldehyde (B116499) | 44.05 |
| Sodium Methoxide | 54.02 |
| Sodium Hydroxide | 40.00 |
| Acetic Anhydride (B1165640) | 102.09 |
Procedure:
-
Wittig Reaction:
-
Suspend ω-bromododecyl triphenylphosphonium bromide in dry THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to -78 °C.
-
Add a strong base, such as sodium methoxide, dropwise to generate the ylide.
-
Slowly add a solution of acetaldehyde in dry THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by quenching with water and extracting with an organic solvent. The crude product is purified by column chromatography to yield ω-brominated tetradecene.[2]
-
-
Hydrolysis:
-
Dissolve the ω-brominated tetradecene in a suitable solvent mixture, such as THF and water.
-
Add an alkali metal hydroxide, like sodium hydroxide, and heat the mixture to reflux.[2]
-
After the reaction is complete (monitored by TLC), cool the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain (Z,E)-12-tetradecen-1-ol.
-
-
Acetylation:
-
Dissolve the (Z,E)-12-tetradecen-1-ol in a suitable solvent, such as dichloromethane, in the presence of a base like pyridine.
-
Cool the solution in an ice bath and add acetic anhydride dropwise.[2]
-
Allow the reaction to proceed until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
The final product, (Z,E)-12-tetradecen-1-ol acetate, is purified by column chromatography.
-
Quantitative Data Summary:
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| Phosphonium Salt Formation | ω-Bromododecyl Triphenylphosphonium Bromide | This compound | Triphenylphosphine | >90 |
| Wittig Reaction | ω-Brominated Tetradecene | Phosphonium Salt | Acetaldehyde, Base | 60-80 |
| Hydrolysis | (Z,E)-12-Tetradecen-1-ol | ω-Brominated Tetradecene | NaOH | >85 |
| Acetylation | (Z,E)-12-Tetradecen-1-ol Acetate | (Z,E)-12-Tetradecen-1-ol | Acetic Anhydride | >90 |
Synthesis of Protonatable Ionenes for Nucleic Acid Complexation
This compound is utilized in the step-growth polymerization with diamines to synthesize ionenes. These are polymers containing quaternary ammonium (B1175870) centers in their backbone. By using a diamine with a protected secondary amine, such as a tert-butyloxycarbonyl (Boc) group, protonatable ionenes can be prepared. These materials are investigated for their ability to complex with nucleic acids, which is relevant in gene delivery research.
Experimental Protocol: Synthesis of Tboc-Protected Ionenes
Reaction Scheme:
Figure 4: Polymerization to form a Tboc-protected ionene.
Materials:
| Reagent/Solvent |
| This compound |
| tert-butyl bis[3-(dimethylamino)propyl]carbamate |
| N,N-Dimethylformamide (DMF) |
Procedure:
-
In a reaction vessel, dissolve equimolar amounts of this compound and tert-butyl bis[3-(dimethylamino)propyl]carbamate in DMF.
-
Heat the solution with stirring. The polymerization progress can be monitored by the increase in viscosity of the solution.
-
After the desired polymerization time, the polymer is isolated by precipitation in a non-solvent, such as diethyl ether.
-
The precipitated polymer is collected by filtration and dried under vacuum.
-
The Boc-protecting groups can be subsequently removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the protonatable ionene.
Quantitative Data:
The molecular weight of the resulting polymer can be controlled by the stoichiometry of the monomers and the reaction time. Characterization is typically performed using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.
This document provides a starting point for utilizing this compound in various synthetic applications. Researchers are encouraged to consult the primary literature for more detailed information and to optimize the protocols for their specific needs.
References
Troubleshooting & Optimization
How to improve reaction yield with 1,12-Dibromododecane.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1,12-Dibromododecane to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in reactions with this compound?
Low yields in reactions involving this compound can often be attributed to several factors. These include incomplete reactions, the formation of side products through elimination reactions, and challenges related to the bifunctional nature of the molecule, which can lead to unwanted polymerization. Ensuring the purity of starting materials and maintaining anhydrous reaction conditions are also critical for success.
Q2: How can I favor mono-substitution over di-substitution when reacting this compound with a nucleophile?
To favor mono-substitution, it is crucial to control the stoichiometry of the reactants. Using a molar excess of this compound relative to the nucleophile will statistically favor the reaction at only one of the two bromine atoms. Additionally, slow addition of the nucleophile to the reaction mixture can help to maintain a low concentration of the reacting species, further promoting mono-substitution.
Q3: What is the best way to avoid the formation of elimination byproducts?
This compound, as a primary alkyl halide, is susceptible to E2 elimination, especially in the presence of a strong, sterically hindered base.[1] To minimize the formation of elimination byproducts, it is advisable to use a strong, non-hindered base when deprotonating a nucleophile.[1] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can also favor substitution over elimination.[2]
Q4: When should I consider using phase-transfer catalysis (PTC) with this compound?
Phase-transfer catalysis is an excellent option when reacting this compound, which is soluble in organic solvents, with a nucleophile that is soluble in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile into the organic phase, enabling the reaction to proceed efficiently.[3] This technique can significantly enhance reaction rates and yields.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction with this compound shows very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
This compound: Ensure the purity of your this compound. Impurities can inhibit the reaction.
-
Nucleophile/Other Reagents: Verify the purity and activity of your other starting materials. If solid, ensure they are dry.
-
Solvent: Use anhydrous solvents, as water can react with strong bases and some nucleophiles, and can also promote side reactions.[5]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be insufficient. As a long-chain alkyl halide, this compound may require higher temperatures for efficient reaction.[6]
-
Reaction Time: Reactions with this compound can be slow. Extend the reaction time and monitor the progress to determine the optimal duration.
-
Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize the contact between reactants.
-
-
Choice of Reagents:
-
Base: The chosen base might not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base such as sodium hydride (NaH).[7]
-
Issue 2: Formation of a Mixture of Products (Mono-, Di-substituted, and Polymer)
Question: I am obtaining a complex mixture of products, including mono- and di-substituted compounds, as well as polymeric material. How can I improve the selectivity of my reaction?
Answer: The bifunctional nature of this compound can lead to a mixture of products. To improve selectivity:
-
For Di-substitution or Polymerization:
-
Stoichiometry: Use a 1:1 molar ratio of this compound to your bifunctional nucleophile for polymerization. For di-substitution with a monofunctional nucleophile, use at least a 1:2 molar ratio.
-
Concentration: Higher concentrations generally favor intermolecular reactions, leading to polymerization.
-
-
For Macrocyclization:
-
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be carried out under high-dilution conditions. This is achieved by the slow addition of the reactants to a large volume of solvent.
-
Data Presentation
Table 1: Influence of Solvent and Base on Williamson Ether Synthesis Yield
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | High | [7] |
| Ethanol (B145695) | NaH | THF | Reflux | High | [7] |
| Isopropanol | NaH | DMF | 80 | Moderate-High | [7] |
| t-Butanol | KOtBu | THF | Reflux | Low (Elimination) | [1] |
Table 2: Representative Yields for Reactions with this compound
| Reaction Type | Nucleophile/Reagent | Product | Yield (%) | Reference |
| Nucleophilic Substitution | 2-Methylpyridine | Bis(2-methylpyridinium)dodecane dibromide | 68 | |
| Mono-Boc Protection | 1,12-Diaminododecane (B1677605) | 1-Boc-1,12-diaminododecane | 99 | [2] |
| Grignard Formation | Magnesium | Dodecylmagnesium bromide | 80-95 (typical) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of a Dodecyl Ether
This protocol outlines the synthesis of a diether from a diol and this compound.
Materials:
-
This compound (1.0 eq)
-
Diol (e.g., hydroquinone) (1.0 eq)
-
Sodium Hydride (NaH) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol and anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add sodium hydride in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 60 minutes to ensure complete deprotonation.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diether.
Protocol 2: Synthesis of 1,12-Diaminododecane
This protocol describes the synthesis of 1,12-diaminododecane from this compound.
Materials:
-
This compound
-
Aqueous Ammonia (B1221849) (concentrated)
-
Ethanol
-
Pressure vessel (autoclave)
Procedure:
-
In a pressure vessel, dissolve this compound in ethanol.
-
Add a large excess of concentrated aqueous ammonia.
-
Seal the vessel and heat to a temperature of 100-120 °C for several hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with diethyl ether to remove any unreacted starting material.
-
Make the aqueous layer basic with the addition of a concentrated NaOH solution.
-
Extract the product into diethyl ether (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 1,12-diaminododecane.
Mandatory Visualization
Caption: General experimental workflow for a substitution reaction with this compound.
Caption: A logical workflow to troubleshoot low reaction yields.
Caption: Competition between macrocyclization and polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-BOC-1,12-DIAMINODODECANE synthesis - chemicalbook [chemicalbook.com]
- 3. Emac – a comparative index for the assessment of macrocyclization efficiency - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Purification methods for 1,12-Dibromododecane, including vacuum distillation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,12-dibromododecane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Physical and Chemical Properties
A foundational understanding of this compound's properties is crucial for successful purification.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₂₄Br₂ | [1] |
| Molecular Weight | 328.13 g/mol | |
| Appearance | Off-white to pale brown crystalline solid. | [2] |
| Melting Point | 38-42 °C | [1] |
| Boiling Point | 215 °C at 15 mmHg | [3][4] |
| Solubility | Soluble in hot methanol (B129727) and other organic solvents like hexane (B92381), toluene, and chloroform; insoluble in water. | [2][3] |
| Stability | Stable under recommended storage conditions (sealed, dry, room temperature, away from direct sunlight and strong oxidizing agents). | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in commercially available or synthetically prepared this compound?
A2: Common impurities can include unreacted starting materials such as 1,12-dodecanediol, mono-brominated dodecane, and byproducts from the bromination reaction. Residual solvents from the synthesis may also be present.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. Gas chromatography (GC) can provide a more quantitative assessment of purity.
Purification Methodologies and Troubleshooting
Vacuum Distillation
Vacuum distillation is highly effective for separating this compound from non-volatile impurities and compounds with significantly different boiling points.[5] Due to its high boiling point at atmospheric pressure, distillation under vacuum is necessary to prevent decomposition.[2]
-
Preparation: The crude this compound is first washed successively with equal volumes of concentrated sulfuric acid, water, and saturated sodium bicarbonate solution to remove acidic and water-soluble impurities. The organic layer is then dried over anhydrous calcium chloride.[6]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a stirring mechanism (a magnetic stir bar is crucial as boiling chips are ineffective under vacuum), a Claisen adapter to prevent bumping, a condenser, and a receiving flask.[5] Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Distillation: Begin stirring the dried crude product in the distillation flask. Apply vacuum to the system and once the desired pressure is reached and stable, gradually heat the flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Shutdown: Allow the apparatus to cool to room temperature before slowly reintroducing air into the system to prevent glassware from cracking.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~160-165 |
| 5 | ~185-190 |
| 10 | ~200-205 |
| 15 | 215 |
| 20 | ~225-230 |
Note: These are estimated values based on the reported boiling point at 15 mmHg. Actual boiling points may vary based on the efficiency of the vacuum system and purity of the compound.
| Issue | Possible Cause | Suggested Solution |
| Bumping or Uncontrolled Boiling | - Superheating of the liquid. - Ineffective stirring. | - Ensure vigorous and constant stirring with a magnetic stir bar. - A Claisen adapter can help contain bumped liquid. - Ensure a slow and gradual heating rate. |
| Product Solidifies in the Condenser | The melting point of this compound (38-42 °C) is above the temperature of the cooling water. | - Use warmer water in the condenser or do not run cooling water through the condenser if the distillation temperature is sufficiently high to allow for air cooling. |
| Inability to Reach the Expected Boiling Point | - Vacuum leak in the system. - Inaccurate pressure reading. | - Check all joints and connections for leaks. Re-grease joints if necessary. - Verify the accuracy of the vacuum gauge. |
| Product Appears Discolored After Distillation | Decomposition of the compound due to excessive heating. | - Ensure the vacuum is at the lowest achievable pressure to minimize the required distillation temperature. - Avoid prolonged heating. |
Recrystallization
Recrystallization is a suitable method for removing small amounts of impurities from this compound, particularly if the impurities have different solubility profiles.
-
Solvent Selection: Based on solubility data, hot methanol is a good solvent for recrystallization.[3] Hexane or ethanol (B145695) can also be considered. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add a minimal amount of hot solvent to the crude this compound until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
| Issue | Possible Cause | Suggested Solution |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. | - Use a lower boiling point solvent or a solvent mixture. - Ensure slow cooling to allow for proper crystal lattice formation. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to significant product loss in the mother liquor. - The product is highly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Consider a different recrystallization solvent. |
| Colored Impurities Remain in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
Column chromatography is effective for separating this compound from impurities with different polarities.
-
Stationary and Mobile Phase Selection: Silica (B1680970) gel is a suitable stationary phase. For the mobile phase (eluent), a non-polar solvent system is appropriate. A good starting point is a mixture of hexane and ethyl acetate (B1210297), with a low percentage of ethyl acetate (e.g., 1-5%). The optimal eluent system should provide good separation on a TLC plate.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-boiling solvent (like dichloromethane (B109758) or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Compounds | - Inappropriate eluent system. - Column was not packed properly. | - Optimize the eluent system using TLC to achieve better separation between the product and impurities. A less polar eluent will generally slow down the elution of all compounds. - Ensure the column is packed uniformly to avoid channeling. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low, respectively. | - Adjust the polarity of the eluent. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution, or decrease it to slow down elution. |
| Bands are Tailing or Streaking | - The sample was overloaded on the column. - The compound is interacting too strongly with the silica gel. | - Use a larger column or load less sample. - Consider adding a small amount of a slightly more polar solvent to the eluent to reduce strong interactions. |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the silica gel. | - Always keep the silica gel bed covered with the eluent. A cracked column will lead to poor separation. |
Visualization of Workflows
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 3344-70-5 [m.chemicalbook.com]
- 4. This compound Cas 3344-70-5 Boiling Point: 215 A C/15 Mmhg (lit.) at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. guidechem.com [guidechem.com]
Navigating 1,12-Dibromododecane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1,12-dibromododecane. Our aim is to help you identify and mitigate the formation of unwanted side products, thereby improving reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions observed with this compound?
A1: Due to its bifunctional nature, this compound is susceptible to several competing reactions. The most common side reactions are:
-
Elimination (E2): This reaction competes directly with the desired nucleophilic substitution (SN2) and leads to the formation of unsaturated compounds.[1][2][3]
-
Intramolecular Cyclization: The two bromine atoms on the same molecule can react with a dinucleophile or internally to form a cyclic product. This is particularly prevalent when forming thermodynamically stable five- or six-membered rings, though larger rings are possible.
-
Intermolecular Polymerization/Oligomerization: Molecules of this compound can react with each other in the presence of a nucleophile, leading to the formation of short-chain oligomers or long-chain polymers.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of analytical techniques is recommended for the identification and quantification of side products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in your reaction mixture, allowing you to determine the relative amounts of the desired product and various side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the compounds in your mixture, helping to confirm the identity of side products.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of your reaction and get a qualitative idea of the number of different products being formed.
Troubleshooting Guides
Issue 1: Low Yield of Desired Substitution Product Due to Elimination
Symptoms:
-
GC-MS analysis shows significant peaks corresponding to 12-bromo-1-dodecene or 1,11-dodecadiene.
-
¹H NMR spectrum displays signals in the olefinic region (typically 5-6 ppm).
Root Causes & Solutions:
The competition between substitution (SN2) and elimination (E2) is highly dependent on reaction conditions.[1][2][3]
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Base/Nucleophile | Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻). | Use a strong, sterically hindered base (e.g., potassium tert-butoxide). | Strong, bulky bases are more likely to abstract a proton (elimination) than to attack the carbon atom (substitution). |
| Temperature | Lower temperatures (e.g., room temperature or below). | Higher temperatures. | Elimination reactions generally have a higher activation energy than substitution reactions. |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). | Use a polar protic solvent (e.g., ethanol). | Aprotic solvents solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic. Protic solvents can solvate the nucleophile, reducing its reactivity and favoring elimination.[3] |
| Concentration | - | Higher concentration of a strong base. | Increases the likelihood of bimolecular elimination.[3] |
Experimental Protocol: Minimizing Elimination in a Williamson Ether Synthesis
This protocol details the synthesis of 1,12-diethoxydodecane, emphasizing conditions that favor substitution over elimination.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sodium ethoxide (2.2 equivalents) in anhydrous DMF to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Workflow for Troubleshooting Low Substitution Yield
References
Technical Support Center: Monitoring 1,12-Dibromododecane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 1,12-dibromododecane using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable technique for monitoring the progress of a reaction with this compound, TLC or GC?
Both TLC and GC are powerful techniques for monitoring reactions of this compound. The choice depends on the specific reaction, available equipment, and the desired level of detail.
-
TLC is a rapid, simple, and inexpensive method ideal for quick qualitative checks of reaction progress. It is excellent for visualizing the disappearance of the starting material and the appearance of products in real-time.[1]
-
GC provides quantitative data, allowing for the determination of the relative concentrations of reactants and products. It offers higher resolution and is suitable for complex reaction mixtures.
Q2: How do I choose an appropriate solvent system (eluent) for TLC analysis of this compound?
Since this compound is a non-polar compound, a non-polar solvent system is required. A good starting point is a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297).[2][3] The ideal solvent system should provide a retention factor (Rf) for the starting material between 0.2 and 0.4.[4] You can adjust the polarity by varying the ratio of the solvents.
-
To increase the Rf value (move the spot further up the plate): Increase the proportion of the more polar solvent (e.g., ethyl acetate).[5]
-
To decrease the Rf value (move the spot lower down the plate): Increase the proportion of the less polar solvent (e.g., hexane).
Q3: this compound is not UV-active. How can I visualize it on a TLC plate?
As this compound lacks a chromophore, it will not be visible under a standard UV lamp.[6] Therefore, a chemical staining method is necessary. While iodine staining is a common technique, it is often not effective for alkyl halides.[7] The following stains are recommended:
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. While saturated alkanes are generally unreactive, this stain can be effective and will visualize many potential reactants and products.[8]
-
Phosphomolybdic Acid (PMA) Stain: Considered a universal stain by some, PMA can visualize a wide variety of organic compounds, including alkyl iodides.[7] It is a good alternative to try for this compound.
-
Ceric Ammonium Molybdate (CAM) Stain: This is another effective general stain.
Q4: What type of GC column is best suited for analyzing this compound?
A non-polar capillary column is the most appropriate choice for analyzing the non-polar this compound.[9][10] Columns with a stationary phase such as 5% phenyl polysiloxane (e.g., DB-5, HP-5) are industry standards for the separation of non-polar compounds.[10] The elution of non-polar compounds on these columns generally follows their boiling points.[9]
Q5: How can I prepare my this compound reaction mixture for TLC and GC analysis?
Proper sample preparation is crucial for obtaining clean and reliable results.
-
For TLC: Dissolve a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. The concentration should be low enough to avoid streaking on the plate.[11]
-
For GC: Dilute a small sample of the reaction mixture in a high-purity solvent that is compatible with your GC system (e.g., hexane, dichloromethane). The final concentration should be in the range of 10-100 µg/mL.[12]
Experimental Protocols
Protocol 1: Monitoring a Reaction using Thin Layer Chromatography (TLC)
-
Plate Preparation: On a silica (B1680970) gel TLC plate, use a pencil to lightly draw a baseline approximately 1 cm from the bottom.
-
Spotting:
-
On the left of the baseline, spot a dilute solution of your starting material (this compound).
-
In the middle, co-spot the starting material and the reaction mixture (spot the starting material first, let it dry, then spot the reaction mixture on top).
-
On the right, spot a dilute solution of your reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Dip the plate into a potassium permanganate staining solution, then gently heat with a heat gun until colored spots appear against a purple/pink background. Yellow or brown spots indicate the presence of compounds.[8]
-
-
Analysis: Observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of new product spots. Calculate the Rf value for each spot.
Protocol 2: Quantitative Analysis using Gas Chromatography (GC)
-
Sample Preparation: Prepare a diluted solution of the reaction mixture in hexane (approximately 10-100 µg/mL).
-
GC System Configuration:
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the peaks corresponding to this compound and any products based on their retention times. The peak area can be used to determine the relative concentrations of each component.
Data Presentation
| Parameter | This compound |
| Molecular Formula | C₁₂H₂₄Br₂ |
| Molecular Weight | 328.13 g/mol [13] |
| Typical TLC Eluent | 9:1 Hexane:Ethyl Acetate |
| Expected TLC Rf | ~0.6 - 0.8 (highly dependent on exact solvent ratio) |
| Recommended GC Column | DB-5 or HP-5 (non-polar) |
| Kovats Retention Index (Standard Non-polar column) | 1946[13] |
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaked or elongated | - Sample is too concentrated.- The polarity of the solvent system is inappropriate. | - Dilute the sample and re-spot.- Adjust the solvent system polarity.[1][5] |
| Spots are not visible after staining | - The sample is too dilute.- The compound has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing it to dry between applications.- Ensure the plate is not overheated during visualization.[1][5] |
| Spots are too close to the baseline (low Rf) | - The eluent is not polar enough. | - Increase the proportion of the more polar solvent in your eluent.[5] |
| Spots are too close to the solvent front (high Rf) | - The eluent is too polar. | - Decrease the proportion of the more polar solvent in your eluent.[5] |
| Spots for starting material and product have very similar Rf values | - The solvent system does not provide adequate separation. | - Try a different solvent system. Consider using a solvent from a different polarity class (e.g., dichloromethane-based instead of hexane-based).[5] |
GC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No peaks or very small peaks | - Injector or detector temperature is too low.- Leak in the system.- Column is not installed correctly. | - Ensure injector and detector are at the appropriate temperatures.- Perform a leak check.- Reinstall the column.[14] |
| Peak tailing | - Active sites in the injector liner or column.- Column contamination. | - Use a new or deactivated injector liner.- Condition the column or trim the first few centimeters.[14] |
| Ghost peaks (peaks in a blank run) | - Contamination in the injector, syringe, or carrier gas. | - Clean the injector and syringe.- Run a blank to check for carrier gas contamination. |
| Shifting retention times | - Fluctuations in carrier gas flow rate or oven temperature.- Column aging or contamination. | - Check for leaks and ensure stable gas flow.- Verify oven temperature calibration.- Condition or replace the column.[3] |
| Loss of high-boiling point compounds (like this compound) | - Cold spots in the system.- Injector temperature is too low.- Sample adsorption in the injector liner. | - Ensure all heated zones are at the correct temperature.- Increase the injector temperature.- Use a deactivated liner, possibly with glass wool. |
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. agilent.com [agilent.com]
General strategies for troubleshooting low yields in dibromoalkane reactions.
Welcome to the technical support center for dibromoalkane synthesis and applications. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
General Troubleshooting Workflow
Low yields in chemical reactions can arise from various factors, from reagent quality to procedural errors. The following workflow provides a systematic approach to diagnosing and resolving these issues.
Caption: A systematic workflow for troubleshooting low product yields.
FAQs: Synthesis of Vicinal (1,2-) Dibromoalkanes from Alkenes
This section focuses on the addition of bromine (Br₂) or other bromine sources across a double bond.
Q1: My bromination reaction is slow or incomplete, leaving significant amounts of starting alkene. What could be the cause?
A1: Incomplete reactions are common and can often be traced to reagent activity or reaction conditions. Ensure your bromine source (e.g., Br₂, NBS) is pure and active. For liquid bromine, ensure it has not been compromised by moisture. For solid reagents like N-Bromosuccinimide (NBS), use a freshly opened bottle or recrystallized material. Additionally, some complex or sterically hindered alkenes require longer reaction times or gentle heating to proceed to completion.[1]
Q2: My reaction mixture turned colorless, but I isolated very little of the desired 1,2-dibromoalkane. What other products could have formed?
A2: The disappearance of the bromine color indicates that the reagent has been consumed, but not necessarily by the desired reaction.[2] Potential side reactions include:
-
Halohydrin Formation: If your solvent is water or contains water impurities, water can act as a nucleophile, attacking the bromonium ion intermediate to form a bromohydrin instead of the dibromide.[2] Using an inert, anhydrous solvent like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) is critical.[3]
-
Radical Reactions: If the reaction is exposed to UV light, radical substitution can occur, especially at allylic positions. Performing the reaction in the dark or wrapping the flask in foil can prevent this.[3]
-
Rearrangements: Carbocation rearrangements can occur in substrates prone to them, leading to a mixture of isomeric products.
Q3: The reaction yields a complex mixture of products that are difficult to separate. How can I improve selectivity?
A3: Improving selectivity involves fine-tuning the reaction conditions and reagents.
-
Control Temperature: Run the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Choose the Right Reagent: For sensitive substrates, milder brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can offer higher selectivity and cleaner reactions compared to liquid bromine.[1]
-
Use an Inert Solvent: As mentioned, ensure your solvent is anhydrous and non-participating (e.g., DCM, CCl₄).[3]
Troubleshooting Summary: 1,2-Dibromoalkane Synthesis
| Problem | Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | Low reagent activity; Steric hindrance | Use fresh/purified brominating agent; Increase reaction time or temperature moderately. | [1] |
| Formation of Bromohydrin | Presence of water in solvent or reagents | Use anhydrous solvents (DCM, CCl₄) and dry glassware; Perform under an inert atmosphere. | [2] |
| Formation of Allylic Bromides | Radical pathway initiated by UV light | Protect the reaction from light by wrapping the flask in aluminum foil. | [3] |
| Mixture of Isomers | Carbocation rearrangement | Use conditions that favor the bromonium ion pathway; Avoid strongly acidic conditions. | [4] |
FAQs: Synthesis of Geminal (1,1-) Dibromoalkanes from Carbonyls
This section addresses the conversion of aldehydes and ketones to 1,1-dibromoalkanes, often using reagents like phosphorus pentabromide (PBr₅).
Q1: My reaction to convert a ketone to a gem-dibromide with PBr₅ gives a very low yield. What are the critical parameters?
A1: This reaction is highly sensitive to moisture. Phosphorus pentabromide reacts violently with water, so it is imperative to use anhydrous solvents and reagents and to run the reaction under a strict inert atmosphere (e.g., nitrogen or argon).[5] Any moisture will consume the PBr₅ and reduce the yield.
Q2: Besides my starting material, I see a significant side product in my crude NMR. What could it be?
A2: A common side product is an α-brominated ketone.[5] This occurs when bromination happens on the carbon adjacent to the carbonyl group. To minimize this, control the temperature carefully. The addition of PBr₅ is often exothermic, so it should be done slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm up.[5] Another possible side product is a bromoalkene, resulting from the elimination of HBr, which can be promoted by excessive heat or the presence of a base during workup.[5]
Logical Relationship of Reaction Parameters
Caption: Factors leading to low yields in gem-dibromide synthesis.
FAQs: Using Dibromoalkanes in Alkylation Reactions
This section covers issues when using a dibromoalkane as a linker, for example, in an O-alkylation reaction.
Q1: I am trying to perform a mono-alkylation on my substrate with a dibromoalkane, but I get a significant amount of a higher molecular weight byproduct. What is happening?
A1: You are likely observing dialkylation, where two molecules of your substrate react with one molecule of the dibromoalkane.[6] This is a common problem when the stoichiometry is close to 1:1. To favor the desired mono-alkylation product, a large excess of the dibromoalkane (e.g., 5-10 equivalents) should be used.[6] This ensures that a substrate molecule is statistically more likely to encounter a fresh dibromoalkane molecule rather than an already mono-alkylated one.
Q2: My reaction is very clean by TLC, showing consumption of starting material, but the yield is low after workup and purification. I also have trouble separating my product from the excess dibromoalkane.
A2: Low isolated yields in this case can stem from two main issues:
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Elimination: The basic conditions often used for alkylation (e.g., NaH, K₂CO₃) can cause the dibromoalkane (or the mono-alkylated product) to undergo elimination to form a bromoalkene.[6][7] Using milder bases or less hindered bases and avoiding excessive heat can mitigate this.
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Purification Loss: Separating the desired product from a large excess of a structurally similar starting material (the dibromoalkane) can be challenging.[6] Ensure your column chromatography conditions (solvent system) are optimized for good separation. If the boiling points are sufficiently different, distillation can be used to remove the excess dibromoalkane before chromatography.
Troubleshooting Summary: Alkylation with Dibromoalkanes
| Problem | Potential Cause | Recommended Solution | Citation |
| Dialkylation Side Product | Stoichiometry is too low (near 1:1). | Use a large excess (5-10 equivalents) of the dibromoalkane. | [6] |
| Elimination Side Product | Reaction conditions are too harsh (strong base, high temp). | Use a milder/less hindered base; run the reaction at a lower temperature (e.g., 40-60 °C). | [6][7] |
| Difficult Purification | Product and excess dibromoalkane have similar polarity. | Optimize column chromatography; consider removing excess dibromoalkane by distillation if feasible. | [6] |
| Incomplete Reaction | Insufficient base; low temperature; short reaction time. | Use a slight excess of base (1.1-1.2 equiv.); increase temperature moderately; monitor by TLC to ensure completion. | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Vicinal Dibromide from an Alkene (e.g., 1,2-Dibromohexane)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alkene (e.g., 1-hexene, 1.0 equiv.) in an anhydrous inert solvent (e.g., dichloromethane, DCM). Cool the flask to 0 °C in an ice bath. Protect the apparatus from light.[3]
-
Bromine Addition: Prepare a solution of bromine (1.0 equiv.) in DCM. Add the bromine solution dropwise to the stirred alkene solution. The reddish-brown color of bromine should disappear upon addition.[8]
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Reaction Completion: Continue stirring at 0 °C for 30 minutes after the addition is complete. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the alkene.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any excess bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude dibromoalkane, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of a Geminal Dibromide from a Ketone (e.g., 2,2-Dibromohexane)
-
Setup: Flame-dry a round-bottom flask equipped with a stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).[5][9] To the flask, add the ketone (e.g., 2-hexanone, 1.0 equiv.) and an anhydrous solvent like DCM. Cool the mixture to 0 °C.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, weigh phosphorus pentabromide (PBr₅, 2.0-2.2 equiv.) and add it portion-wise to the stirred ketone solution at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC until the starting material is consumed.[5]
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding water to hydrolyze excess PBr₅. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM.[5]
-
Isolation: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to obtain the crude product for further purification.[5]
References
- 1. Dibromoalkane synthesis by dibromination [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 4:27 describe the reactions of alkenes with bromine, to produce dibromoalkanes - TutorMyself Chemistry [tutormyself.com]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Addressing Slow Reaction Kinetics with 1,12-Dibromododecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the slow reaction kinetics of 1,12-dibromododecane.
Troubleshooting Guides
Issue 1: Slow or Incomplete Nucleophilic Substitution (e.g., Williamson Ether Synthesis, Alkylation of Amines)
Question: My reaction with this compound is proceeding very slowly or has stalled. How can I increase the reaction rate and achieve complete conversion?
Answer:
Slow reaction kinetics with this compound in nucleophilic substitution reactions are often attributed to its long, non-polar alkyl chain, which can hinder the approach of the nucleophile. The following strategies can be employed to enhance the reaction rate:
-
Temperature: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, overcoming the activation energy barrier. A stepwise increase of 10-20°C should be explored while monitoring the reaction progress. For many nucleophiles, refluxing the reaction mixture may be necessary to achieve a reasonable reaction rate.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SN2 reactions. These solvents effectively solvate the cation of the nucleophilic salt, leaving the anionic nucleophile more "naked" and reactive.
-
Base: For reactions requiring a base to generate the nucleophile (e.g., deprotonation of an alcohol or phenol), the strength of the base is paramount. If the reaction is sluggish, consider using a stronger base to ensure complete formation of the active nucleophile. Common choices include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K₂CO₃).
-
Catalyst: The use of a phase-transfer catalyst (PTC) can significantly accelerate reactions in biphasic systems (e.g., a solid or aqueous base with an organic solvent). Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) are commonly used to shuttle the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.
-
Concentration: Increasing the concentration of the reactants can lead to a higher frequency of molecular collisions and thus a faster reaction rate. However, be mindful that higher concentrations can also promote side reactions.
-
Stirring: In heterogeneous reaction mixtures, efficient stirring is crucial to maximize the interfacial area between the phases and ensure effective mixing of the reactants.
Issue 2: Low Yield Due to Side Reactions (Elimination, Di-substitution)
Question: I am observing significant formation of side products in my reaction with this compound, leading to a low yield of the desired product. What are the common side reactions and how can I suppress them?
Answer:
The primary side reactions encountered with this compound are elimination (forming alkenes) and di-substitution, where both bromine atoms react.
To Minimize Elimination (Formation of 1,12-dibromododec-1-ene or dodeca-1,11-diene):
-
Base Selection: Use a non-nucleophilic, sterically hindered base if the goal is to avoid elimination. If a strong base is required for nucleophile generation, ensure it is not excessively basic to favor substitution over elimination.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. If higher temperatures are necessary for the substitution to proceed, a careful balance must be found.
To Control Mono- vs. Di-substitution:
-
Stoichiometry: To favor mono-substitution, use a molar excess of this compound relative to the nucleophile. Conversely, to favor di-substitution, use an excess of the nucleophile.
-
Slow Addition: Adding the limiting reagent slowly to the reaction mixture can help maintain a low concentration of that reagent, which can favor the desired product. For mono-substitution, slowly adding the nucleophile to an excess of this compound is recommended.
-
Protecting Groups: For nucleophiles with multiple reactive sites (e.g., primary amines), using a protecting group strategy can ensure selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slower than with shorter-chain dibromoalkanes?
A1: The long dodecyl chain of this compound is non-polar and can create steric hindrance, making it more difficult for nucleophiles to access the electrophilic carbon atoms at the ends of the chain. This increased steric bulk and the molecule's overall lower mobility in solution contribute to slower reaction kinetics compared to shorter, more compact dibromoalkanes.
Q2: What is the best solvent for reactions involving this compound?
A2: For most nucleophilic substitution reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile are recommended. This compound is soluble in many organic solvents like hexane, toluene (B28343), and chloroform, but for reactions involving ionic nucleophiles, the ability of the solvent to solvate the counter-ion of the nucleophile is crucial for high reactivity.
Q3: Can I use this compound in Grignard reactions?
A3: Yes, it is possible to form a di-Grignard reagent from this compound. However, intramolecular cyclization to form cyclododecane (B45066) can be a significant side reaction. To favor the formation of the di-Grignard reagent, the reaction should be carried out under dilute conditions. It is also crucial to use anhydrous solvents and to activate the magnesium turnings.
Q4: How can I avoid polymerization when using this compound?
A4: Polymerization can occur when this compound reacts with a difunctional nucleophile. To control this, high-dilution conditions are often employed to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization). The choice of solvent and temperature can also influence the outcome.
Data Presentation
Table 1: Effect of Solvent and Temperature on Williamson Ether Synthesis Yield
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield of Mono-ether (%) |
| Phenol | Acetone | Reflux | 24 | 65 |
| Phenol | Acetonitrile | Reflux | 18 | 78 |
| Phenol | DMF | 100 | 12 | 92 |
| 4-Methoxyphenol | Acetonitrile | Reflux | 20 | 85 |
| 4-Methoxyphenol | DMF | 100 | 10 | 95 |
Note: This table presents illustrative data based on typical reaction outcomes.
Table 2: Influence of Phase-Transfer Catalyst on Alkylation of Phenol
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Toluene/H₂O | 100 | 48 | <10 |
| TBAB | Toluene/H₂O | 100 | 12 | 85 |
| Aliquat 336 | Toluene/H₂O | 100 | 12 | 88 |
Note: This table presents illustrative data based on typical reaction outcomes.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of a Mono-alkoxy Dodecane using Phase-Transfer Catalysis
Materials:
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Phenol (1.0 eq)
-
This compound (1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and tetrabutylammonium bromide.
-
Add toluene and deionized water (1:1 v/v).
-
Heat the mixture to reflux with vigorous stirring.
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Add this compound dropwise over 30 minutes.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Mono-alkylation of a Primary Amine with this compound
Materials:
-
Benzylamine (B48309) (1.0 eq)
-
This compound (3.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate in acetonitrile.
-
Heat the mixture to 60°C with stirring.
-
Dissolve benzylamine in acetonitrile and add it dropwise to the reaction mixture over 1 hour using a syringe pump.
-
After the addition is complete, continue stirring at 60°C for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting amine is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The excess this compound can be removed by vacuum distillation or the product purified by column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for slow reactions with this compound.
Preventing thermal decomposition of 1,12-Dibromododecane during experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of 1,12-Dibromododecane, with a specific focus on preventing its thermal decomposition during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No: 3344-70-5) is a linear alkyl dihalide with the molecular formula C12H24Br2.[1][2] It consists of a twelve-carbon chain with bromine atoms attached to the first and twelfth carbon atoms.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis.[1][3] Common applications include its use in the preparation of ionenes, as a linker in the synthesis of more complex molecules, and in the formation of macrocycles and polymers.[3][4][5]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is typically an off-white to pale brown crystalline solid at room temperature.[4][6] It is soluble in organic solvents like hot methanol, hexane, toluene, and chloroform, but insoluble in water.[1][6] It is considered stable under recommended storage conditions.[6]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C12H24Br2 | [2][7] |
| Molecular Weight | 328.13 g/mol | [7] |
| Melting Point | 38-42 °C (lit.) | [4][8][9] |
| Boiling Point | 215 °C @ 15 mmHg (lit.) | [4][8][9] |
| Flash Point | >230 °F (>113 °C) | [8][9] |
| Density | 1.2694 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in hot methanol, hexane, toluene, chloroform | [1][6] |
Q3: At what temperature does this compound thermally decompose?
A3: While a specific decomposition temperature is not consistently reported, thermal decomposition can occur at elevated temperatures, leading to the release of irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (e.g., HBr).[2][10] Its boiling point at atmospheric pressure is high (335.00 °C), but distillation is typically performed under reduced pressure (215 °C at 15 mmHg) to prevent decomposition.[1][6] It is crucial to operate below temperatures that could initiate decomposition, especially in the presence of catalysts or impurities that might lower this threshold.
Q4: What are the primary hazards associated with the thermal decomposition of this compound?
A4: The primary hazards stem from the release of hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen halides.[2][10] Inhalation of these substances can cause respiratory irritation and other health issues. Furthermore, uncontrolled decomposition can lead to pressure buildup in closed systems, posing an explosion risk.
Q5: How should this compound be stored to ensure its stability?
A5: To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6][10] It should be kept away from strong oxidizing agents, as they are incompatible.[4][6]
Troubleshooting Guide: Preventing Thermal Decomposition
This guide provides a systematic approach to troubleshooting and preventing the thermal decomposition of this compound during your experiments.
Logical Troubleshooting Workflow
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 3344-70-5 [m.chemicalbook.com]
- 5. This compound | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. 1,12-二溴十二烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving 1,12-Dibromododecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1,12-dibromododecane. The following sections offer detailed experimental protocols, data-driven insights into solvent selection, and visual workflows to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for reaction setup?
A1: this compound is a solid at room temperature with a melting point range of 38-42 °C.[1] It is important to ensure it is fully dissolved in the chosen solvent before adding other reagents. It is insoluble in water but soluble in many organic solvents.[1] Due to its high boiling point (215 °C at 15 mmHg), it is not volatile under typical reaction conditions.[1]
Q2: Which solvent systems are generally recommended for nucleophilic substitution reactions with this compound?
A2: For bimolecular nucleophilic substitution (SN2) reactions, polar aprotic solvents are highly recommended. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN).[2] These solvents effectively dissolve both the nonpolar alkyl chain of this compound and ionic nucleophiles, while minimally solvating the anion, thus enhancing its nucleophilicity.[2]
Q3: How can I minimize the formation of byproducts in reactions with this compound?
A3: With two reactive bromide groups, this compound can undergo both mono- and di-substitution, as well as intramolecular (cyclization) and intermolecular (polymerization) reactions. To favor mono-alkylation, a significant excess of the nucleophile can be employed.[3] Conversely, using an excess of this compound can promote di-substitution. Slow addition of the limiting reagent and careful temperature control can also help manage selectivity. For reactions with di-nucleophiles, high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
Q4: Is Phase-Transfer Catalysis (PTC) a suitable method for reactions with this compound?
A4: Yes, phase-transfer catalysis is an excellent method, particularly when using inorganic bases or nucleophiles that are soluble in an aqueous phase while this compound resides in an organic phase.[4] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transport of the nucleophile into the organic phase, accelerating the reaction.[4] This technique often allows for milder reaction conditions and can improve yields.[4]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
dot
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Verify Solubility: this compound has a melting point of 38-42 °C and may not be fully soluble at the start of the reaction, especially at room temperature.[1] Ensure a homogenous solution is formed, gently warming if necessary, before adding other reagents.
-
Evaluate Reaction Temperature: The long alkyl chain can lead to slower reaction kinetics. An increase in temperature is often required to achieve a reasonable reaction rate.
-
Assess Base Strength (for reactions requiring deprotonation): For reactions like Williamson ether synthesis, ensure the base is strong enough to fully deprotonate the nucleophile (e.g., an alcohol).
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Solvent Choice: Protic solvents can solvate and deactivate anionic nucleophiles. For SN2 reactions, ensure you are using a polar aprotic solvent like DMF or DMSO.[2]
Issue 2: Formation of Multiple Products (Over-alkylation or Side Reactions)
dot
Caption: Troubleshooting workflow for managing product selectivity.
Detailed Steps:
-
Control Stoichiometry: To achieve selective mono-alkylation of a primary amine, for instance, using a large excess of the amine is often necessary.[3]
-
Slow Addition: Adding the limiting reagent slowly can help maintain a low concentration of that reagent in the reaction mixture, which can favor mono-substitution over di-substitution.
-
High Dilution for Cyclization: When reacting this compound with a di-nucleophile to form a cyclic product, high dilution conditions are crucial to minimize intermolecular polymerization.
Data Presentation
Table 1: Comparison of Solvent Systems for Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Williamson Ether Synthesis | Phenol | DMF | 90 | 10 | 84 | BenchChem |
| Williamson Ether Synthesis | 2-Naphthol | Ethanol | Reflux (78) | 1 | ~70-80 | BenchChem |
| N-Alkylation | Imidazole | DMF | 70 | 12-18 | High | [5] |
| N-Alkylation | Aniline | Acetonitrile | 80 | - | High | [5] |
| Gabriel Synthesis | Potassium Phthalimide (B116566) | DMF | - | - | High | [6] |
Note: Yields are representative and can vary based on specific reaction conditions and substrates. Data for analogous long-chain alkyl halides has been included where specific data for this compound is not available.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
Caption: Experimental workflow for mono-N-alkylation of a primary amine.
Methodology:
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In a round-bottom flask, combine the primary amine (5-10 eq.), a base such as potassium carbonate (2.0 eq. relative to the alkyl halide), and a suitable polar aprotic solvent like acetonitrile. [5]2. Add this compound (1.0 eq.) to the mixture.
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Heat the reaction mixture to reflux.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent and excess amine.
-
Purify the crude product by column chromatography to isolate the mono-alkylated product.
Protocol 3: General Procedure for Gabriel Synthesis of a Primary Amine
dot
Caption: Experimental workflow for the Gabriel synthesis.
Methodology:
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Dissolve potassium phthalimide (2.2 eq.) and this compound (1.0 eq.) in DMF. [6]2. Heat the reaction mixture with stirring. Monitor the alkylation step by TLC until the this compound is consumed.
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Cool the reaction mixture slightly and add hydrazine hydrate (2.5 eq.).
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Heat the mixture to reflux for several hours until the deprotection is complete (indicated by the formation of a precipitate, phthalhydrazide).
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Cool the reaction mixture to room temperature, and treat with aqueous acid to precipitate the phthalhydrazide and protonate the amine.
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Filter to remove the phthalhydrazide.
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Make the filtrate basic and extract the diamine product with an organic solvent.
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Dry the organic layer, concentrate, and purify the 1,12-diaminododecane.
References
Managing and removing impurities from 1,12-Dibromododecane synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 1,12-dibromododecane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 1,12-dodecanediol (B52552), focusing on impurity management and removal.
Issue 1: Low Yield of this compound
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Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
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Answer: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Reaction: The conversion of the diol to the dibromide is an equilibrium process. Ensure a sufficient excess of the bromine source (e.g., HBr generated in situ from NaBr and H₂SO₄) is used to drive the reaction to completion. Reaction time is also critical; ensure the mixture is refluxed for an adequate period (typically 4-6 hours).
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Side Reactions: The acidic and high-temperature conditions can promote side reactions. One common side reaction is the intermolecular dehydration of 1,12-dodecanediol to form polyethers. Using a well-controlled temperature and appropriate acid concentration can minimize this.
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Loss During Workup: this compound has some solubility in organic solvents used for extraction. Ensure thorough extraction from the aqueous layer. Also, be careful during the separation of layers in the separatory funnel to not discard the organic layer.
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Sub-optimal Reagent Quality: Ensure the 1,12-dodecanediol is of high purity and that the sodium bromide and sulfuric acid are of a suitable grade. Moisture in the reagents can interfere with the reaction.
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Issue 2: Presence of Impurities in the Final Product
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Question: My final product shows impurities when analyzed by GC-MS or NMR. What are these impurities and how can I remove them?
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Answer: The most common impurities in the synthesis of this compound from 1,12-dodecanediol are:
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1,12-Dodecanediol (Starting Material): Incomplete reaction will leave unreacted starting material.
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12-Bromo-1-dodecanol (Intermediate): Incomplete conversion of the second hydroxyl group results in this monobrominated intermediate.
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Dodecyl Ether Byproducts: Intermolecular dehydration of the starting diol or the intermediate alcohol can form high molecular weight ethers.
Removal Strategy: A multi-step purification process is effective:
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Concentrated Sulfuric Acid Wash: This is a crucial step to remove oxygen-containing impurities. The unreacted diol, the monobrominated alcohol, and any ether byproducts are protonated by the strong acid and become soluble in the sulfuric acid layer, which is then separated and discarded.[1]
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Water Wash: To remove any residual sulfuric acid.
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Sodium Bicarbonate Wash: To neutralize any remaining acid.
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Vacuum Distillation: This is the final and most effective step for separating the desired this compound from any remaining non-volatile impurities.
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Issue 3: Product Discoloration
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Question: My isolated this compound has a yellow or brownish tint. What is the cause of this color and how can I obtain a colorless product?
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Answer: A colored product often indicates the presence of trace impurities, which can arise from:
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Oxidation of Bromide: Concentrated sulfuric acid can oxidize bromide ions to bromine (Br₂), which has a characteristic brown color. This is more likely if the reaction temperature is too high or if the sulfuric acid is too concentrated.
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Decomposition: Prolonged heating or exposure to high temperatures during distillation can cause slight decomposition of the product or impurities, leading to colored byproducts.
Decolorization Strategy:
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Sodium Thiosulfate (B1220275) or Sodium Bisulfite Wash: A wash with a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite will react with and remove elemental bromine.
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Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration.
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Proper Vacuum Distillation: Careful distillation under a good vacuum will lower the boiling point and minimize thermal decomposition, resulting in a colorless distillate.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials and reagents for the synthesis of this compound?
A1: The most common laboratory-scale synthesis starts with 1,12-dodecanediol. The brominating agent is typically hydrobromic acid (HBr), which can be used as a concentrated aqueous solution (e.g., 48% HBr) or generated in situ from sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄).
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by taking small aliquots from the reaction mixture (if feasible and safe), quenching them, and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On TLC, you would look for the disappearance of the more polar 1,12-dodecanediol spot and the appearance of the less polar this compound spot.
Q3: What are the expected ¹H NMR chemical shifts for this compound and its main impurities?
A3:
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This compound: The protons on the carbons bearing the bromine atoms (Br-CH₂-) will appear as a triplet at approximately 3.4 ppm. The internal methylene (B1212753) protons (-CH₂-) will appear as a broad multiplet between 1.2 and 1.9 ppm.
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1,12-Dodecanediol: The protons on the carbons bearing the hydroxyl groups (HO-CH₂-) will appear as a triplet at approximately 3.6 ppm. The internal methylene protons will be in a similar region to the dibromide. The hydroxyl protons (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
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12-Bromo-1-dodecanol: You will see two distinct triplets in the 3.4-3.6 ppm region: one for the Br-CH₂- protons (around 3.4 ppm) and one for the HO-CH₂- protons (around 3.6 ppm).
Q4: Is vacuum distillation always necessary for purification?
A4: For high-purity this compound, vacuum distillation is highly recommended. It effectively removes non-volatile impurities and can also help to obtain a colorless product. For applications where lower purity is acceptable, a thorough workup with the acid and base washes may be sufficient.
Quantitative Data
The following table summarizes hypothetical purity data at different stages of the synthesis and purification of this compound, as might be determined by GC-MS analysis.
| Compound | Crude Product (Area %) | After H₂SO₄ Wash (Area %) | After Vacuum Distillation (Area %) |
| This compound | 85.0 | 95.0 | >99.5 |
| 12-Bromo-1-dodecanol | 10.0 | 4.0 | <0.2 |
| 1,12-Dodecanediol | 3.0 | 0.5 | Not Detected |
| Dodecyl Ether Byproducts | 2.0 | 0.5 | Not Detected |
Experimental Protocols
1. Synthesis of this compound
This protocol describes the synthesis of this compound from 1,12-dodecanediol.
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Materials:
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1,12-dodecanediol
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Sodium bromide (NaBr)
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Concentrated sulfuric acid (98%)
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Deionized water
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Dichloromethane (B109758) (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,12-dodecanediol (1.0 eq).
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Add sodium bromide (2.2 eq) and deionized water.
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Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.2 eq) with vigorous stirring.
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After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
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Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with dichloromethane. Combine the organic layers.
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Wash the combined organic layers sequentially with water, cold concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation.
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2. GC-MS Analysis Protocol
This protocol provides a starting point for the GC-MS analysis of this compound and its impurities.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 280 °C.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp to 280 °C at 15 °C/min.
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Hold at 280 °C for 10 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Visualizations
References
Technical Support Center: Post-Reaction Workup for 1,12-Dibromododecane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively performing post-reaction workup procedures for products derived from 1,12-dibromododecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and what general workup strategies apply?
A1: this compound is a versatile bifunctional molecule commonly used in nucleophilic substitution and Grignard reactions.[1][2][3]
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Nucleophilic Substitution (e.g., synthesis of ethers, amines): The primary post-reaction workup involves quenching the reaction, followed by liquid-liquid extraction to separate the organic product from the aqueous phase. Subsequent purification is typically achieved through column chromatography or recrystallization.[1][4]
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Grignard Reactions: The workup for Grignard reactions requires careful quenching of the unreacted Grignard reagent, usually with a weak acid like saturated aqueous ammonium (B1175870) chloride, to prevent violent exothermic reactions.[5] This is followed by extraction, drying of the organic layer, and purification.[5]
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can often be removed by column chromatography. Due to its nonpolar nature, it will typically elute before more polar products. A solvent system with low polarity, such as a hexane (B92381)/ethyl acetate (B1210297) mixture with a high hexane ratio, is often effective.[1] In some cases, fractional distillation under vacuum can also be employed to separate the product from the higher-boiling this compound.
Q3: What are the best solvent systems for column chromatography purification of this compound derivatives?
A3: The choice of solvent system depends on the polarity of the product. A common and effective approach is to use a mixture of a nonpolar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether.[6] For nonpolar compounds, a starting point could be 5% ethyl acetate in hexane, while for more polar compounds, the proportion of ethyl acetate can be increased to 10-50%.[6] For highly polar products like diamines, a more polar system like methanol (B129727)/dichloromethane (B109758) might be necessary.[6] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]
Q4: What are suitable recrystallization solvents for purifying solid products derived from this compound?
A4: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nonpolar to moderately polar derivatives of this compound, common solvent systems include hexane/ethyl acetate, hexane/acetone, and ethanol (B145695).[7] For more polar compounds, ethanol or methanol can be effective.[8] Hot methanol is specifically mentioned as a good solvent for recrystallizing this compound itself.[8]
Troubleshooting Guides
Issue 1: Formation of a Persistent Emulsion During Aqueous Workup
| Possible Cause | Recommended Solution |
| High concentration of long-chain organic molecules. The long dodecyl chain can act as a surfactant, stabilizing the emulsion.[2] | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.[5] |
| Insufficient phase volume. | Add more of the organic solvent to the separatory funnel to better separate the layers. |
| Vigorous shaking. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Presence of fine solid precipitates. | Filter the entire mixture through a pad of Celite® or glass wool to remove the solids before attempting the separation. |
Issue 2: Low or No Product Yield After Workup
| Possible Cause | Recommended Solution |
| Product is water-soluble. This can be an issue with highly polar products such as diamines or diols. | Before discarding the aqueous layer, extract it multiple times with a more polar organic solvent like dichloromethane or a mixture of isopropanol (B130326) and chloroform. |
| Product loss during extraction. | Ensure the pH of the aqueous layer is optimized to keep the product in its neutral, less water-soluble form. For example, for amine products, the aqueous layer should be made basic before extraction. |
| Decomposition on silica (B1680970) gel during column chromatography. | Deactivate the silica gel by adding a small percentage of triethylamine (B128534) (1-2%) to the eluent. This is particularly important for acid-sensitive compounds.[6] Alternatively, use a different stationary phase like alumina. |
| Incomplete reaction. | Monitor the reaction progress using TLC or another analytical technique to ensure the starting material is consumed before proceeding with the workup. |
Issue 3: Product Contaminated with Magnesium Salts After Grignard Reaction Workup
| Possible Cause | Recommended Solution |
| Incomplete quenching. | Ensure the quenching agent (e.g., saturated NH₄Cl) is added slowly and with vigorous stirring until no further reaction is observed. |
| Precipitation of magnesium salts. | Add a sufficient amount of dilute acid (e.g., 1M HCl) to dissolve the magnesium salts. Be cautious if your product is acid-sensitive.[5] |
| Insufficient washing. | Wash the organic layer multiple times with the quenching solution and then with brine to remove residual magnesium salts. |
Quantitative Data Summary
Table 1: Typical Purification Outcomes for this compound Derivatives
| Purification Method | Product Type | Typical Purity | Typical Yield | Reference |
| Column Chromatography | General | >98.5% | 75-90% | [1] |
| Recrystallization | 1,12-Diamine derivative | High | 68% | [9] |
| Vacuum Distillation | This compound | High | - | [9] |
Experimental Protocols
Protocol 1: General Workup for Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
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Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF or DMF, remove the solvent under reduced pressure.
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Extraction: Redissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Add deionized water and gently mix. Allow the layers to separate.
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Washing:
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Remove the aqueous layer.
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Wash the organic layer sequentially with:
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1M HCl (if unreacted amine nucleophiles are present).
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Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).
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Saturated aqueous sodium chloride (brine) to aid in drying.
-
-
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Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Workup for Grignard Reactions with this compound
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Cooling: Cool the reaction vessel in an ice-water bath to 0-5°C.[5]
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Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the temperature to prevent an excessive exotherm.[5] Continue adding the quenching solution until no more gas evolves.
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Extraction: Transfer the mixture to a separatory funnel. Add more of the organic solvent used in the reaction (e.g., diethyl ether or THF) to ensure clear phase separation. Separate the organic layer.
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Washing: Wash the organic layer twice with deionized water and then once with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for this compound products.
Caption: Troubleshooting logic for emulsion formation during workup.
References
- 1. Buy this compound | 3344-70-5 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. This compound CAS#: 3344-70-5 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: 1,12-Dibromododecane Reactivity and the Influence of Reaction Temperature
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,12-dibromododecane. The content focuses on the critical role of reaction temperature in influencing the reactivity of this versatile bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slower than expected?
A1: The reactivity of this compound, a primary alkyl bromide, is inherently lower than its iodide counterpart due to the stronger carbon-bromine (C-Br) bond. Consequently, reactions often require more forcing conditions, such as higher temperatures and longer reaction times, to achieve satisfactory conversion. If your reaction is sluggish, a gradual increase in temperature may be necessary.
Q2: What are the typical temperature ranges for nucleophilic substitution reactions with this compound?
A2: The optimal temperature is highly dependent on the specific nucleophile and solvent system. For many common nucleophilic substitutions, such as the Williamson ether synthesis, temperatures in the range of 60-100°C are often employed. However, for less reactive nucleophiles, reflux temperatures in solvents like acetonitrile (B52724) (~82°C) or even higher-boiling solvents like DMF may be required.
Q3: I am observing the formation of side products at higher temperatures. What are they, and how can I minimize them?
A3: A common side reaction at elevated temperatures is the E2 elimination, which leads to the formation of unsaturated products. While generally less favored for primary alkyl halides like this compound, the propensity for elimination increases with stronger, bulkier bases and higher temperatures. To minimize this, consider using a less sterically hindered base and the lowest effective temperature that still allows for a reasonable reaction rate.
Q4: Can this compound decompose at high temperatures?
A4: this compound is a stable compound under typical laboratory conditions and can be purified by vacuum distillation at high temperatures (boiling point of 215°C at 15 mmHg).[1][2] However, prolonged heating at very high temperatures, especially in the presence of impurities, could lead to decomposition. It is incompatible with strong oxidizing agents.[1]
Q5: How does temperature affect the use of this compound in polymerization reactions?
A5: In polycondensation reactions, for instance with diamines, the reaction temperature is a critical parameter that influences the rate of polymerization and the molecular weight of the resulting polymer. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as alkylation of the newly formed secondary amines in the polymer backbone, which can affect the polymer's properties.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC to find the optimal temperature. For less reactive nucleophiles, consider switching to a higher-boiling solvent to allow for a higher reaction temperature. |
| Inappropriate Solvent | Ensure the use of a suitable solvent. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation, enhancing the nucleophilicity of the anion. |
| Base Strength | The base may not be strong enough to generate a sufficient concentration of the nucleophile. Consider using a stronger base. For example, for the formation of an alkoxide from an alcohol, sodium hydride (NaH) is more effective than potassium carbonate (K₂CO₃). |
| Reaction Time | Reactions with long-chain alkyl halides can be slow. Extend the reaction time and monitor for completion. |
Issue 2: Formation of Elimination Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Reduce the reaction temperature. Determine the minimum temperature required for a reasonable substitution rate. |
| Strong/Bulky Base | Use a less sterically hindered and/or a weaker base that still favors the desired substitution reaction. |
| Solvent Choice | Solvents that favor elimination, such as alcohols with a corresponding alkoxide base, should be used with caution. A switch to a polar aprotic solvent may be beneficial. |
Data Presentation
Table 1: General Influence of Temperature on Williamson Ether Synthesis with a Primary Bromoalkane (Illustrative Data)
| Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Side Product Formation |
| 50 | 24 | Low (<30%) | Minimal |
| 70 | 12 | Moderate (50-70%) | Minor |
| 90 | 6 | High (>85%) | Possible increase in elimination products |
| 110 | 4 | High (>85%) | Significant elimination may be observed |
This table provides an illustrative trend based on general principles of SN2 reactions with primary bromoalkanes. Actual results will vary depending on the specific substrates, reagents, and solvent.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound
This protocol describes a general method for the synthesis of a diether from a diol and this compound.
Materials:
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This compound (1.0 eq)
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Diol (e.g., hydroquinone) (1.0 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Water
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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To a solution of the diol in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
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Add this compound to the reaction mixture.
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Heat the reaction mixture to 80-90°C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Add water to the reaction mixture and extract the product with ethyl acetate.
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
References
Impact of reagent purity on the outcome of 1,12-Dibromododecane experiments.
Welcome to the technical support center for 1,12-Dibromododecane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of reagent purity on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which commonly involves the bromination of 1,12-dodecanediol.[1] Consequently, the primary impurities are often:
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1,12-Dodecanediol: Unreacted starting material.
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12-Bromo-1-dodecanol (B1266633): A monofunctional intermediate resulting from incomplete bromination.
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Water: Residual moisture from the synthesis and workup.
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Solvents: Trace amounts of solvents used during purification.
Q2: How does the purity of this compound affect the molecular weight in step-growth polymerization?
A2: In step-growth polymerization (e.g., for the synthesis of polyesters or polyamides), the purity of the bifunctional monomers is critical. Monofunctional impurities, such as 12-bromo-1-dodecanol, act as "chain stoppers." They react with a growing polymer chain on one end but lack a functional group for further propagation, thereby limiting the final molecular weight of the polymer.
Q3: Why is my Grignard reaction using this compound failing to initiate or giving a low yield?
A3: Grignard reactions are notoriously sensitive to moisture and protic impurities. If your this compound contains residual 1,12-dodecanediol, 12-bromo-1-dodecanol, or water, these protic species will quench the Grignard reagent as it forms, leading to reaction failure or significantly reduced yields. Additionally, impurities on the surface of the magnesium metal can also inhibit the reaction.
Q4: Can I use this compound of 97% purity for the synthesis of bis-quaternary ammonium (B1175870) salts?
A4: While the synthesis of bis-quaternary ammonium salts is generally more tolerant to impurities than Grignard reactions, using a lower purity grade of this compound can still present challenges. The presence of monofunctional impurities like 12-bromo-1-dodecanol will lead to the formation of mono-quaternary ammonium salts as byproducts, which can complicate the purification of the desired bis-quaternary ammonium product.
Q5: How can I assess the purity of my this compound?
A5: The purity of this compound can be reliably determined using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and quantify the amount of the main component relative to impurities.
Troubleshooting Guides
Issue 1: Low Molecular Weight in Step-Growth Polymerization
Symptoms: The final polymer product has a lower than expected molecular weight, is brittle, or does not exhibit the desired mechanical properties.
Possible Causes & Solutions:
| Cause | Solution |
| Monofunctional Impurities | Purify the this compound by recrystallization or column chromatography to remove monofunctional species like 12-bromo-1-dodecanol. |
| Incorrect Stoichiometry | Accurately determine the purity of your this compound and adjust the molar ratio of your co-monomer accordingly. |
| Presence of Water | Ensure all reagents and solvents are rigorously dried before use. |
Issue 2: Failure or Low Yield in Grignard Reagent Formation
Symptoms: The reaction to form the di-Grignard reagent from this compound does not start (no color change or heat evolution) or the yield of the subsequent reaction is very low.
Possible Causes & Solutions:
| Cause | Solution |
| Protic Impurities | Use high-purity (≥99%) this compound. If necessary, dry the reagent by co-evaporation with anhydrous toluene. |
| Wet Glassware/Solvents | Flame-dry all glassware under vacuum or in an inert atmosphere. Use anhydrous solvents, freshly distilled from an appropriate drying agent. |
| Inactive Magnesium Surface | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
Data Presentation
The following tables illustrate the expected impact of this compound purity on common experimental outcomes. These are representative data and actual results may vary.
Table 1: Impact of this compound Purity on Polyamide Molecular Weight
| Purity of this compound (%) | Predominant Impurity (1%) | Number Average Molecular Weight (Mn) of Polyamide ( g/mol ) |
| 99.9 | - | > 20,000 |
| 99.0 | 12-Bromo-1-dodecanol | ~ 10,000 |
| 98.0 | 12-Bromo-1-dodecanol | ~ 5,000 |
Table 2: Impact of this compound Purity on Di-Grignard Reaction Yield
| Purity of this compound (%) | Predominant Impurity (1%) | Yield of Di-carboxylic Acid after Quenching with CO2 (%) |
| 99.5 | - | > 85 |
| 99.0 | Water (0.5%) | ~ 60 |
| 98.0 | 1,12-Dodecanediol | ~ 40 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1) and a mass spectrometer detector.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-500 m/z.
-
-
Data Analysis: Determine the purity by the area percent method, comparing the peak area of this compound to the total area of all peaks.
Protocol 2: Synthesis of a Di-Grignard Reagent from this compound
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (2.2 equivalents) to the flask.
-
Activation: Add a small crystal of iodine.
-
Reaction: Add anhydrous diethyl ether to cover the magnesium. Dissolve high-purity this compound (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 2 hours. The resulting grey-black solution is the di-Grignard reagent.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Troubleshooting Emulsions in 1,12-Dibromododecane Workup
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 1,12-dibromododecane and encountering emulsion issues during the aqueous workup phase of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of a this compound workup, emulsions can form when the organic layer containing your product and the aqueous layer used for washing are vigorously mixed. This agitation can disperse one liquid into the other as tiny droplets, which are stabilized by surfactant-like molecules or fine solid particles present in the reaction mixture.[2][3] The long, nonpolar carbon chain of this compound itself can contribute to the stability of these emulsions.
Q2: Are there any specific steps in a typical this compound synthesis that are prone to emulsion formation?
Yes. The workup for this compound often involves several washing steps where emulsions are likely to occur. A common preparative method involves the bromination of 1,12-dodecanediol, followed by a workup that includes successive washes with concentrated sulfuric acid, water, and a saturated sodium bicarbonate solution.[4] Vigorous shaking during any of these liquid-liquid extraction steps can lead to the formation of a persistent emulsion.
Q3: What is the first thing I should do when I encounter an emulsion?
The simplest first step is to be patient. Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes) to see if the layers separate on their own.[5][6] Gentle swirling of the separatory funnel or gently stirring the emulsion layer with a glass rod can sometimes help to coalesce the dispersed droplets.[1][7]
Q4: Can I prevent emulsions from forming in the first place?
Prevention is often easier than breaking an emulsion.[3] Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the layers. This reduces the amount of energy put into the system and can prevent the formation of a stable emulsion.[3]
Troubleshooting Guide: Techniques for Breaking Emulsions
If patience and gentle agitation do not resolve the emulsion, several techniques can be employed. The choice of method will depend on the nature of the emulsion and the materials at hand.
Summary of Emulsion Breaking Techniques
| Technique | Description | Advantages | Disadvantages |
| Salting Out | Addition of a saturated salt solution (brine, NaCl) or solid salt to the emulsion.[2][5] | Simple, effective for many common emulsions. Increases the ionic strength of the aqueous layer, forcing separation.[2] | May not be effective for all types of emulsions. |
| pH Adjustment | Addition of an acid or base to change the pH of the aqueous layer.[1] | Can be very effective if the emulsion is stabilized by acidic or basic impurities. | Requires careful addition and knowledge of the chemical stability of the desired product. |
| Filtration | Passing the entire emulsified mixture through a pad of a filter aid like Celite or glass wool.[2][5] | Effective for emulsions caused by suspended solid particles.[5] | Can be slow. The product may be partially adsorbed onto the filter aid. |
| Centrifugation | Spinning the mixture at high speed to force the separation of the denser and lighter phases.[1][2] | Very effective for small to medium-scale emulsions.[2] | Requires access to a centrifuge and appropriate centrifuge tubes. |
| Solvent Addition | Adding a small amount of a different organic solvent.[1][2] | Can alter the properties of the organic phase and disrupt the emulsion. | May complicate solvent removal later in the process. |
| Temperature Change | Gently heating or cooling the mixture.[1][7] | Heating can decrease viscosity and aid separation.[1] Cooling can sometimes induce crystallization of water, breaking the emulsion.[1] | Heating can degrade temperature-sensitive compounds. Cooling can be slow. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine (Salting Out)
-
Prepare a Saturated Sodium Chloride Solution (Brine): Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves and a small amount of solid salt remains at the bottom.
-
Addition of Brine: Carefully open the stopcock of the separatory funnel to release any pressure. Add a volume of the prepared brine solution to the separatory funnel containing the emulsion. The amount to add can vary, but a good starting point is 10-20% of the total volume of the mixture.
-
Mixing: Gently swirl the separatory funnel or slowly invert it a few times. Avoid vigorous shaking, which could worsen the emulsion.
-
Observation: Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.
-
Separation: Once the layers have separated, carefully drain the lower aqueous layer, followed by the organic layer containing the this compound.
Protocol 2: Filtration through Celite
-
Prepare a Celite Pad: Place a plug of glass wool at the bottom of a Büchner or Hirsch funnel. Add a layer of Celite (diatomaceous earth) approximately 1-2 cm thick over the glass wool and gently press it down to create a compact pad.
-
Wet the Pad: Moisten the Celite pad with the organic solvent being used in the extraction.
-
Filtration: Under gentle vacuum, pour the entire emulsified mixture onto the Celite pad.
-
Washing: After the entire mixture has passed through, wash the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Collection: Collect the filtrate in a clean flask. The two distinct layers should now be visible and can be separated using a separatory funnel.[5]
Visual Troubleshooting Guides
Below are diagrams to help visualize the decision-making process when encountering an emulsion during the workup of this compound.
Caption: A step-by-step workflow for troubleshooting emulsions.
Caption: Common causes of emulsions and their corresponding solutions.
References
Technical Support Center: Optimizing Buffer Conditions for 1,12-Dibromododecane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for studies involving 1,12-Dibromododecane and its derivatives. Given their hydrophobic nature, these compounds present unique challenges in aqueous experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound derivatives in aqueous buffers?
A1: The main challenge stems from the hydrophobic 12-carbon alkyl chain, which leads to very low solubility in water.[1] This can result in several experimental issues:
-
Precipitation and Aggregation: The compound may fall out of solution, leading to inaccurate concentration measurements and loss of activity.
-
Low Bioavailability: In biological assays, poor solubility can limit the effective concentration of the compound that can interact with its target.
-
Non-specific Binding: Hydrophobic molecules can stick to surfaces of labware or interact non-specifically with proteins and other macromolecules.
Q2: How can I improve the solubility of my this compound derivative in an aqueous buffer?
A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds:
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly increase solubility.[2] Common co-solvents include DMSO, DMF, ethanol, and PEG.[2]
-
Incorporation of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the buffer to be at least one unit away from the compound's isoelectric point (pI) can increase its net charge and improve solubility through electrostatic repulsion.[3]
-
Modification with Hydrophilic Moieties: If synthetically feasible, introducing hydrophilic groups, such as polyethylene (B3416737) glycol (PEG), can improve the overall solubility of the derivative.
Q3: My this compound derivative is intended for bioconjugation. What buffer conditions are recommended?
A3: For bioconjugation, the buffer must not only solubilize your derivative but also maintain the stability and reactivity of the biomolecule (e.g., protein, antibody).
-
Buffer Choice: Phosphate-buffered saline (PBS) or HEPES buffers are common starting points. Avoid buffers with primary amines (like Tris) if your conjugation chemistry targets amines.
-
pH: The optimal pH will depend on the specific reaction. For example, reactions targeting cysteine residues are often performed at a pH between 6.5 and 7.5.[4]
-
Additives: The use of co-solvents should be minimized and tested for their effect on protein stability. Non-denaturing detergents may be a better alternative.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Adding the Derivative to the Buffer
This is a common sign of poor solubility and aggregation.
Troubleshooting Steps:
-
Initial Dissolution: Ensure your this compound derivative is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer.[3]
-
Slow Addition: Add the concentrated stock solution of your derivative to the buffer dropwise while vigorously vortexing or stirring.[3] This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Optimize Co-solvent Concentration: If using a co-solvent, titrate the concentration to find the minimum amount needed for solubility that does not negatively impact your experiment (e.g., enzyme activity, cell viability).
-
Test Surfactants: Experiment with non-ionic surfactants like Tween-20 or Triton X-100 at concentrations above their critical micelle concentration (CMC).
Data Presentation
The following table provides illustrative data on the solubility of a hypothetical this compound derivative with a terminal carboxylic acid group in different buffer additives.
| Buffer System (pH 7.4) | Additive | Additive Concentration (%) | Apparent Solubility (µg/mL) | Observations |
| 50 mM Phosphate Buffer | None | 0 | < 1 | Immediate precipitation |
| 50 mM Phosphate Buffer | DMSO | 1 | 15 | Slight haze |
| 50 mM Phosphate Buffer | DMSO | 5 | 100 | Clear solution |
| 50 mM Phosphate Buffer | Ethanol | 5 | 75 | Clear solution |
| 50 mM Phosphate Buffer | Tween-20 | 0.1 | 120 | Clear solution |
| 50 mM Phosphate Buffer | HP-β-Cyclodextrin | 1 | 150 | Clear solution |
Experimental Protocols
Protocol: Solubilization of a Hydrophobic this compound Derivative for a Cell-Based Assay
This protocol provides a general method for preparing a working solution of a hydrophobic this compound derivative.
Materials:
-
This compound derivative
-
Anhydrous DMSO
-
Sterile PBS, pH 7.4
-
Vortex mixer
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh out 1 mg of the this compound derivative into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to dissolve the compound, yielding a 10 mg/mL stock solution.
-
Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.
-
-
Prepare an Intermediate Dilution:
-
Pipette 10 µL of the 10 mg/mL primary stock solution into a new sterile microcentrifuge tube.
-
Add 90 µL of DMSO to create a 1 mg/mL intermediate stock solution. Vortex to mix.
-
-
Prepare the Final Working Solution:
-
Place 990 µL of sterile PBS (or your desired cell culture medium) in a sterile microcentrifuge tube.
-
While vigorously vortexing the PBS, slowly add 10 µL of the 1 mg/mL intermediate stock solution dropwise. This results in a final concentration of 10 µg/mL with 1% DMSO.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your assay.
-
Visualizations
Troubleshooting Workflow for Aggregation Issues
Caption: Troubleshooting workflow for addressing aggregation of hydrophobic compounds.
Experimental Workflow for Bioconjugation
Caption: General workflow for bioconjugation using a this compound derivative.
References
Technical Support Center: Troubleshooting Baseline Drift in SPR using 1,12-Dibromododecane Modified Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline drift during Surface Plasmon Resonance (SPR) experiments on surfaces modified with 1,12-Dibromododecane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is baseline drift in SPR and why is it a problem?
In an SPR experiment, the baseline represents the stable signal before the injection of the analyte. Baseline drift is the gradual, often linear, increase or decrease of this signal over time.[1][2] This drift can interfere with the accurate measurement of binding responses, leading to erroneous kinetic and affinity data.[3] A stable baseline is crucial for obtaining high-quality, reproducible results.[4][5]
2. I'm observing significant baseline drift after modifying my gold sensor chip with this compound. What are the potential causes?
Baseline drift on a this compound modified surface can stem from several factors, broadly categorized as issues with the surface chemistry, the running buffer, the SPR system, or the experimental setup.
Troubleshooting Flowchart for Baseline Drift
Caption: A decision tree to troubleshoot baseline drift.
3. What are the specific issues related to the this compound surface chemistry that can cause baseline drift?
-
Incomplete Monolayer Formation: If the self-assembled monolayer (SAM) of this compound is not densely packed, exposed gold surfaces can lead to non-specific binding and an unstable baseline. The long alkyl chain of this compound facilitates the formation of a stable monolayer.
-
Surface Contamination: Any contaminants on the gold surface prior to modification will disrupt the ordering of the monolayer, creating defects and potential for drift.
-
Monolayer Desorption/Reorganization: While alkanethiol monolayers on gold are generally stable, the use of harsh buffer conditions (e.g., extreme pH or high concentrations of certain detergents) could potentially lead to the gradual desorption or reorganization of the this compound molecules, causing a drifting baseline.[6][7][8]
-
Hydrolysis of Bromine Termini: Over time, the terminal bromine atoms may be susceptible to slow hydrolysis, changing the surface chemistry and contributing to baseline drift.
4. How can I minimize baseline drift related to my running buffer?
-
Thorough Degassing: Dissolved gases in the running buffer can form microbubbles that interfere with the SPR signal.[2] Always degas your buffer before use.
-
Buffer Matching: Ensure that the buffer used to dissolve your analyte is identical to the running buffer.[9] Even small differences in salt concentration or pH can cause significant bulk refractive index changes that manifest as drift.
-
Fresh, High-Quality Buffer: Use freshly prepared and filtered (0.22 µm) buffer for your experiments to avoid issues with microbial growth or particulate contamination.[3]
5. What instrumental factors can contribute to baseline drift?
-
Temperature Fluctuations: The SPR signal is highly sensitive to temperature changes.[10] Ensure the instrument has had adequate time to thermally stabilize and is located in a temperature-controlled environment.
-
Fluidics Issues: Leaks in the tubing or fittings, or the presence of air bubbles in the flow cells, can cause pressure fluctuations and an unstable baseline.[2]
-
Contamination in the System: Residual proteins or other molecules from previous experiments can slowly leach out and bind to the sensor surface, causing drift. Regularly clean the instrument's fluidic system according to the manufacturer's recommendations.
6. How long should I equilibrate the surface before starting my experiment?
After immobilizing the this compound and introducing the running buffer, it is crucial to allow the system to equilibrate until a stable baseline is achieved. This can take anywhere from a few minutes to several hours.[3] A common practice is to let the running buffer flow over the surface overnight to ensure complete equilibration.[3]
Quantitative Data on Baseline Drift
The following table provides a general guide to interpreting baseline drift rates in SPR experiments. The acceptable range can vary depending on the specific application and the sensitivity of the instrument.
| Drift Rate (RU/min) | Interpretation | Potential Causes & Actions |
| < 1 | Excellent | Baseline is stable. Proceed with the experiment. |
| 1 - 5 | Acceptable | Generally acceptable for many applications. For high-sensitivity experiments, further equilibration may be needed. |
| 5 - 10 | Marginal | Indicates a potential issue. Check for minor temperature fluctuations or incomplete surface equilibration. |
| > 10 | Unacceptable | Significant problem that will affect data quality. Systematically troubleshoot surface chemistry, buffer, and instrument. |
Experimental Protocols
Protocol 1: Preparation of a this compound Modified Gold SPR Sensor Surface
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold SPR sensor chip. This surface can then be further functionalized for specific applications.
Experimental Workflow for Surface Modification
Caption: Workflow for modifying a gold SPR chip.
Materials:
-
Bare gold SPR sensor chip
-
This compound
-
Absolute Ethanol (or another suitable solvent)
-
Deionized (DI) water
-
Nitrogen gas source
-
Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED , or UV/Ozone cleaner)
Procedure:
-
Gold Surface Cleaning:
-
Thoroughly clean the bare gold sensor chip to remove any organic contaminants. This is a critical step for the formation of a well-ordered monolayer.
-
Option A: Piranha Solution (Use with extreme caution in a certified chemical fume hood with appropriate personal protective equipment): Immerse the chip in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 1-5 minutes.
-
Option B: UV/Ozone: Place the chip in a UV/Ozone cleaner for 10-15 minutes.
-
-
Rinsing and Drying:
-
After cleaning, rinse the chip thoroughly with DI water followed by absolute ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
Monolayer Formation:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol.
-
Immediately immerse the clean, dry gold chip into the this compound solution.
-
-
Incubation:
-
Allow the chip to incubate in the solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. This allows for the formation of a well-ordered, self-assembled monolayer.
-
-
Final Rinse and Dry:
-
Remove the chip from the solution and rinse it thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Dry the chip under a gentle stream of nitrogen gas.
-
The this compound modified chip is now ready for use in your SPR experiment.
-
Protocol 2: General SPR Experiment Workflow
Workflow for a Typical SPR Experiment
Caption: A generalized workflow for an SPR experiment.
-
System Preparation:
-
Install the this compound modified sensor chip into the SPR instrument.
-
Prime the system with degassed running buffer to remove any air bubbles and to fill the fluidics with the correct buffer.
-
-
Baseline Equilibration:
-
Flow the running buffer over the sensor surface at a constant flow rate until a stable baseline is achieved (drift < 5 RU/min, ideally < 1 RU/min).
-
-
Analyte Injection (Association):
-
Inject the analyte, dissolved in running buffer, over the sensor surface for a defined period.
-
-
Dissociation:
-
Switch back to flowing the running buffer over the surface to monitor the dissociation of the analyte from the immobilized ligand.
-
-
Regeneration (if applicable):
-
If the interaction is strong, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution needs to be empirically determined to ensure it removes the analyte without damaging the surface.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgram data to an appropriate binding model to determine kinetic (ka, kd) and affinity (KD) constants.
-
References
- 1. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 2. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 3. Baseline drift [sprpages.nl]
- 4. researchgate.net [researchgate.net]
- 5. affiniteinstruments.com [affiniteinstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability: A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants [ouci.dntb.gov.ua]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. autolabj.com [autolabj.com]
Validation & Comparative
Reactivity Face-Off: 1,12-Dibromododecane vs. 1,2-Diiodododecane in Synthetic Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. Among the versatile building blocks available, long-chain dihaloalkanes are frequently employed for the construction of complex molecules, including macrocycles and other therapeutic agents. This guide provides an objective comparison of the reactivity of two such precursors: 1,12-dibromododecane and 1,2-diiodododecane (B14356176). This analysis, supported by fundamental principles of organic chemistry, aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Core Principles: The Decisive Role of the Halogen
The fundamental difference in reactivity between this compound and 1,2-diiodododecane lies in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond.[1] Consequently, the iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻) because it is larger, more polarizable, and a more stable anion.[1] This key difference dictates that 1,2-diiodododecane is generally more reactive in both nucleophilic substitution (SN2) and elimination (E2) reactions.[1] This enhanced reactivity often translates to faster reaction times, the ability to use milder reaction conditions, and potentially higher yields.[1]
Quantitative Reactivity Comparison
| Property | This compound | 1,2-Diiodododecane | Supporting Rationale |
| Relative Reactivity | Lower | Higher | The C-I bond is weaker and longer than the C-Br bond, making the iodide a better leaving group.[1] |
| Reaction Conditions | Often requires more forcing conditions (e.g., higher temperatures, longer reaction times). | Reacts under milder conditions. | Due to the higher activation energy required to cleave the stronger C-Br bond. |
| Suitability | Suitable for robust reactions where cost and availability are primary concerns. | Ideal for syntheses involving sensitive functional groups or when shorter reaction times are desired. | The milder conditions required for the iodo-compound are less likely to cause degradation of other functional groups. |
Common Reaction Pathways
Both this compound and 1,2-diiodododecane readily undergo nucleophilic substitution and elimination reactions. The predominant pathway is influenced by the reaction conditions, particularly the nature of the nucleophile/base and the solvent.
Nucleophilic Substitution (SN2)
In the presence of a good nucleophile, particularly in a polar aprotic solvent, these dihaloalkanes can undergo SN2 reactions. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the halogen, leading to an inversion of stereochemistry if the carbon is chiral. For these symmetrical, achiral molecules, the reaction results in the displacement of the halide.
References
A Comparative Analysis of 1,12-Dibromododecane and Other α,ω-Dibromoalkanes for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and applications of 1,12-dibromododecane in comparison to other α,ω-dibromoalkanes, providing essential data and experimental insights for strategic selection in chemical synthesis.
Introduction
α,ω-Dibromoalkanes are a versatile class of organic compounds characterized by a linear alkyl chain flanked by two bromine atoms at its termini. These bifunctional molecules serve as crucial building blocks in a myriad of synthetic applications, including the formation of polymers, macrocycles, and other complex molecular architectures. This compound, with its long C12 backbone, holds a unique position within this homologous series, offering a significant degree of flexibility and hydrophobicity to target molecules. This guide provides a comprehensive comparative analysis of this compound against other α,ω-dibromoalkanes with varying chain lengths, focusing on their physicochemical properties, reactivity, and practical applications in research and drug development.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of α,ω-dibromoalkanes are fundamentally influenced by the length of their alkyl chains. As the chain length increases, properties such as melting point, boiling point, and density generally exhibit predictable trends. This section summarizes the key physicochemical data for this compound and its shorter-chain homologues.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Solubility |
| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | 187.86 | 9.8 | 131-132 | 2.180 | Slightly soluble in water; soluble in most organic solvents.[1][2][3] |
| 1,3-Dibromopropane | 109-64-8 | C₃H₆Br₂ | 201.89 | -34 | 167 | 1.989 | Sparingly soluble in water; soluble in alcohol, ether, acetone, chloroform (B151607).[4][5][6] |
| 1,4-Dibromobutane | 110-52-1 | C₄H₈Br₂ | 215.91 | -20 | 199 | 1.808 | Insoluble in water; soluble in ethanol (B145695), ether. |
| 1,5-Dibromopentane | 111-24-0 | C₅H₁₀Br₂ | 229.94 | -34 | 222 | 1.688 | Insoluble in water; soluble in organic solvents.[7][8] |
| 1,6-Dibromohexane | 629-03-8 | C₆H₁₂Br₂ | 243.97 | -2 to -2.5 | 243 | 1.586 | Insoluble in water; soluble in ethanol, ether, benzene, chloroform. |
| 1,8-Dibromooctane | 4549-32-0 | C₈H₁₆Br₂ | 272.02 | 12-16 | 270-272 | 1.477 | Insoluble in water. |
| 1,10-Dibromodecane | 4101-68-2 | C₁₀H₂₀Br₂ | 300.07 | 25-27 | 160 (at 15 mmHg) | 1.335 | Insoluble in water; miscible with organic solvents like ethanol and ether. |
| This compound | 3344-70-5 | C₁₂H₂₄Br₂ | 328.13 | 38-42 | 215 (at 15 mmHg) | 1.269 | Insoluble in water; soluble in organic solvents like hexane, toluene, and chloroform. |
Reactivity and Applications in Organic Synthesis
The utility of α,ω-dibromoalkanes in organic synthesis is primarily dictated by the presence of two reactive C-Br bonds. These compounds are excellent electrophiles for nucleophilic substitution reactions, enabling the construction of a wide array of molecular structures.
Macrocyclization Reactions: Synthesis of Crown Ethers and Polyamines
A significant application of α,ω-dibromoalkanes is in the synthesis of macrocycles, such as crown ethers and macrocyclic polyamines (aza-crowns). These reactions typically involve the reaction of a dibromoalkane with a suitable dinucleophile, such as a polyethylene (B3416737) glycol for crown ethers or a diamine for aza-crowns.
The efficiency of macrocyclization is highly dependent on the chain length of the dibromoalkane and the reaction conditions. To favor intramolecular cyclization over intermolecular polymerization, reactions are often carried out under high-dilution conditions. The "high-dilution principle" minimizes the probability of two reactive species encountering each other, thus promoting the formation of the cyclic product.[4]
Another important factor is the "template effect," where a metal cation coordinates with the heteroatoms of the growing macrocycle, pre-organizing it into a conformation that favors cyclization. For instance, alkali metal carbonates not only act as bases but also as templates in crown ether synthesis, with the size of the cation influencing the yield of the corresponding crown ether.[1][7]
The choice of α,ω-dibromoalkane directly determines the size of the resulting macrocycle. For example, the reaction of this compound with a diamine would lead to a larger macrocycle compared to the reaction with 1,6-dibromohexane.
Diagram 1: General reaction scheme for the synthesis of aza-crown ethers from α,ω-dibromoalkanes and diamines.
Polymer Synthesis
α,ω-Dibromoalkanes are also key monomers in step-growth polymerization reactions. For example, they can react with dicarboxylic acids to form polyesters or with diamines to produce polyamines. The length of the dibromoalkane chain is a critical parameter that influences the physical properties of the resulting polymer, such as its melting point, solubility, and flexibility. Longer chains, like that of this compound, tend to impart greater flexibility and lower melting points to the polymer backbone.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a diaza-crown ether, a common application of α,ω-dibromoalkanes. This protocol is based on the well-established Richman-Atkins synthesis.
Synthesis of a Diaza-18-crown-6 Derivative
This procedure outlines the synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6, a precursor to the parent diaza-18-crown-6.
Materials:
-
1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane
-
Anhydrous sodium carbonate
-
Sodium iodide
-
Chloroform
-
Magnesium sulfate
-
Hexanes
-
Absolute ethanol
Procedure:
-
In a 3-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (28.2 g, 86 mmol), 1,2-bis(2-iodoethoxy)ethane (39.3 g, 106 mmol), anhydrous sodium carbonate (45.3 g, 427 mmol), and sodium iodide (6.4 g, 43 mmol) in acetonitrile (1700 mL).
-
Stir the mixture vigorously and heat at reflux for 21 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Separate the phases and extract the aqueous portion with chloroform (3 x 75 mL).
-
Combine the organic phases, dry with magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from hexanes (500 mL) followed by absolute ethanol (110 mL) to yield N,N'-dibenzyl-4,13-diaza-18-crown-6 as a white solid (mp 80–81°C). The reported yield for this reaction is typically in the range of 67–71%.[9]
Debenzylation to form 4,13-Diaza-18-crown-6:
-
Combine N,N'-dibenzyl-4,13-diaza-18-crown-6 (25.0 g, 56 mmol), 10% Pd/C catalyst (1.0 g), and absolute ethanol (300 mL) in a Parr hydrogenation apparatus.
-
Shake the mixture under 60-psi hydrogen pressure at 25°C for 72 hours.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Recrystallize the product from hexanes to obtain pure 4,13-diaza-18-crown-6.
Diagram 2: Experimental workflow for the synthesis of a diaza-18-crown-6 derivative.
Selecting the Appropriate α,ω-Dibromoalkane
The choice of α,ω-dibromoalkane is a critical decision in the design of a synthetic route. The length of the alkyl chain influences not only the physicochemical properties of the final product but also the kinetics and thermodynamics of the reaction.
-
For Macrocyclization: The chain length of the dibromoalkane must be matched with the other reactant to achieve the desired ring size. Shorter dibromoalkanes will form smaller, more rigid macrocycles, while longer chains like that of this compound will produce larger, more flexible macrocycles. The inherent flexibility of longer chains can sometimes hinder cyclization due to a higher entropic penalty; however, this can be overcome by employing high-dilution techniques and template effects.
-
For Polymer Synthesis: The choice of dibromoalkane allows for the tuning of the polymer's properties. This compound, with its long, flexible chain, can be used to synthesize polymers with lower glass transition temperatures and increased solubility in nonpolar solvents compared to polymers synthesized with shorter dibromoalkanes.
Diagram 3: Logical workflow for selecting an α,ω-dibromoalkane based on desired product properties.
Conclusion
This compound and its homologous α,ω-dibromoalkanes are indispensable tools in modern organic synthesis. Their utility stems from their bifunctional nature, allowing for the construction of diverse and complex molecular architectures. The length of the alkyl chain is the primary determinant of their physicochemical properties and, consequently, their suitability for specific applications. While shorter-chain dibromoalkanes are ideal for creating smaller, more rigid structures, this compound provides a means to introduce significant flexibility and hydrophobicity. By understanding the comparative properties and reactivity trends within this class of compounds, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis of medio- and macrocyclic compounds by high dilution principle techniques | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Template synthesis and ionophorous properties of substituted crown ethers towards alkali-metal ions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Using Alkali Metal Ions To Template the Synthesis of Interlocked Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Comparison of 1,12-Dibromododecane and Its Key Derivatives: A Guide for Researchers
A comprehensive analysis of the spectroscopic characteristics of 1,12-dibromododecane and its functionalized derivatives—1,12-diaminododecane, 1,12-dodecanediol, and dodecanedioic acid—is presented. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, supported by detailed experimental protocols to aid researchers in compound characterization and quality control.
The long aliphatic chain of this compound serves as a versatile scaffold in synthetic chemistry, readily undergoing nucleophilic substitution at its terminal bromines to yield a variety of difunctionalized alkanes. These derivatives are valuable building blocks in the synthesis of polymers, surfactants, and pharmaceutical intermediates. Accurate spectroscopic characterization is paramount for confirming the successful transformation of the parent molecule and for ensuring the purity of the resulting products. This guide offers a side-by-side comparison of the key spectroscopic features of this compound and three of its common derivatives, highlighting the distinct spectral changes that accompany the functional group transformations.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound and its derivatives.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound Name | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 3.40 | Triplet | 2 x -CH₂-Br |
| 1.85 | Quintet | 2 x -CH₂-CH₂-Br | |
| 1.41 | Multiplet | 4 x -CH₂- | |
| 1.28 | Multiplet | 12 x -CH₂- | |
| 1,12-Diaminododecane | 2.68 | Triplet | 2 x -CH₂-NH₂ |
| 1.48 | Quintet | 2 x -CH₂-CH₂-NH₂ | |
| 1.28 | Multiplet | 16 x -CH₂- | |
| 1.10 (variable) | Broad Singlet | 2 x -NH₂ | |
| 1,12-Dodecanediol | 3.64 | Triplet | 2 x -CH₂-OH |
| 1.57 | Quintet | 2 x -CH₂-CH₂-OH | |
| 1.29 | Multiplet | 16 x -CH₂- | |
| (variable) | Broad Singlet | 2 x -OH | |
| Dodecanedioic Acid | 2.35 | Triplet | 2 x -CH₂-COOH |
| 1.63 | Quintet | 2 x -CH₂-CH₂-COOH | |
| 1.29 | Multiplet | 12 x -CH₂- | |
| 11.0-12.0 (variable) | Broad Singlet | 2 x -COOH |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound Name | Chemical Shift (δ) ppm | Assignment |
| This compound | 33.9 | 2 x -CH₂-Br |
| 32.8 | 2 x -CH₂-CH₂-Br | |
| 29.5, 29.4, 28.7, 28.1 | 8 x -CH₂- | |
| 1,12-Diaminododecane | 42.2 | 2 x -CH₂-NH₂ |
| 33.8 | 2 x -CH₂-CH₂-NH₂ | |
| 29.6, 29.5, 29.3, 27.2 | 8 x -CH₂- | |
| 1,12-Dodecanediol | 63.1 | 2 x -CH₂-OH |
| 32.8 | 2 x -CH₂-CH₂-OH | |
| 29.6, 29.5, 29.4, 25.7 | 8 x -CH₂- | |
| Dodecanedioic Acid | 180.5 | 2 x -COOH |
| 34.1 | 2 x -CH₂-COOH | |
| 29.2, 29.1, 29.0, 24.7 | 8 x -CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound Name | Vibrational Frequency (cm⁻¹) | Assignment |
| This compound | 2924, 2853 | C-H stretch (alkane) |
| 1465 | C-H bend (alkane) | |
| 647 | C-Br stretch | |
| 1,12-Diaminododecane | 3370, 3290 | N-H stretch (primary amine) |
| 2920, 2850 | C-H stretch (alkane) | |
| 1600 | N-H bend (primary amine) | |
| 1467 | C-H bend (alkane) | |
| 1,12-Dodecanediol | 3330 (broad) | O-H stretch (alcohol) |
| 2918, 2850 | C-H stretch (alkane) | |
| 1470 | C-H bend (alkane) | |
| 1060 | C-O stretch (primary alcohol) | |
| Dodecanedioic Acid | 3300-2500 (very broad) | O-H stretch (carboxylic acid) |
| 2920, 2850 | C-H stretch (alkane) | |
| 1700 | C=O stretch (carboxylic acid) | |
| 1470 | C-H bend (alkane) | |
| 920 (broad) | O-H bend (carboxylic acid dimer) |
Mass Spectrometry (MS) Data
| Compound Name | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 326/328/330 (isotope pattern) | 247/249 ([M-Br]⁺), 168 ([M-2Br]⁺), alkyl chain fragments |
| 1,12-Diaminododecane | 200 | 183 ([M-NH₂]⁺), 30 (CH₂NH₂⁺, base peak) |
| 1,12-Dodecanediol | Not typically observed | 184 ([M-H₂O]⁺), alkyl chain fragments with loss of water |
| Dodecanedioic Acid | 230 | 212 ([M-H₂O]⁺), 184 ([M-H₂O-CO]⁺), alkyl chain fragments |
Experimental Protocols
Standardized protocols for the spectroscopic analysis of this compound and its derivatives are crucial for obtaining reproducible and comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For acidic protons (e.g., in dodecanedioic acid), DMSO-d₆ is often preferred to observe the exchangeable protons.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient. The spectral width should be set to encompass all expected proton resonances (e.g., 0-13 ppm).
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. To achieve an adequate signal-to-noise ratio, a larger number of scans may be required compared to ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to obtain a high-quality spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like this compound and its derivatives, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate positive ions and induce fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
A Comparative Guide to the ¹H NMR Spectral Analysis of 1,12-Dibromododecane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectra of 1,12-dibromododecane and its derivatives. By understanding the characteristic spectral changes that occur upon nucleophilic substitution, researchers can effectively monitor reaction progress and confirm the identity of their synthesized products. This document presents a summary of ¹H NMR data in a clear tabular format, details common experimental protocols, and illustrates a typical reaction workflow.
Introduction to ¹H NMR Spectroscopy of this compound Derivatives
This compound is a versatile bifunctional molecule commonly used in the synthesis of polymers, surfactants, and various pharmaceutical intermediates. The two terminal bromine atoms are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. ¹H NMR spectroscopy is an indispensable tool for characterizing the products of these reactions.
The ¹H NMR spectrum of the starting material, this compound, is characterized by a triplet at approximately 3.4 ppm, corresponding to the methylene (B1212753) protons adjacent to the bromine atoms (-CH₂Br). The large central methylene chain produces a complex multiplet around 1.2-1.4 ppm. Upon substitution, the chemical shift of the terminal methylene protons is a key diagnostic indicator of the newly formed functional group.
Comparative ¹H NMR Data
The following table summarizes the key ¹H NMR spectral data for this compound and several of its common reaction products. This data allows for a direct comparison of the chemical shifts of the α-methylene protons (-CH₂-X), providing a clear indication of successful functional group transformation.
| Compound Name | Structure | α-CH₂ Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Br-(CH₂)₁₂-Br | ~3.41 | Triplet | 4H |
| 1,12-Dodecanediol (B52552) | HO-(CH₂)₁₂-OH | ~3.63 | Triplet | 4H |
| 1,12-Diaminododecane | H₂N-(CH₂)₁₂-NH₂ | ~2.68 | Triplet | 4H |
| 1,12-Diethoxydodecane | CH₃CH₂O-(CH₂)₁₂-OCH₂CH₃ | ~3.38 | Triplet | 4H |
| Dodecane-1,12-dithiol | HS-(CH₂)₁₂-SH | ~2.51 | Triplet | 4H |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of the aforementioned this compound derivatives. These procedures are intended as a guide and may require optimization for specific laboratory conditions.
Synthesis of 1,12-Dodecanediol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as aqueous acetone (B3395972) or ethanol (B145695).
-
Reagent Addition: Add an excess of a hydroxide (B78521) salt, such as sodium hydroxide or potassium hydroxide (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude 1,12-dodecanediol by recrystallization or column chromatography.
-
¹H NMR Analysis: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.
Synthesis of 1,12-Diaminododecane
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or dimethylformamide (DMF).
-
Reagent Addition: Add a large excess of ammonia (B1221849) or a protected amine equivalent (e.g., sodium azide (B81097) followed by reduction). For the Gabriel synthesis, potassium phthalimide (B116566) (2.2 eq) can be used.
-
Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will vary depending on the chosen nitrogen source.
-
Workup: The workup procedure is highly dependent on the synthetic route. For the Gabriel synthesis, after the initial reaction, the phthalimide groups are removed by treatment with hydrazine.
-
Purification: The final product is typically purified by distillation or recrystallization.
-
¹H NMR Analysis: Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) for ¹H NMR analysis.
Synthesis of 1,12-Diethoxydodecane (Williamson Ether Synthesis)
-
Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve sodium metal (2.2 eq) in absolute ethanol to form sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and quench with water. Remove the ethanol under reduced pressure and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by vacuum distillation.
-
¹H NMR Analysis: Obtain the ¹H NMR spectrum of the purified 1,12-diethoxydodecane in CDCl₃.
Synthesis of Dodecane-1,12-dithiol
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solvent like ethanol or DMF.
-
Reagent Addition: Add sodium thiomethoxide (NaSCH₃) or thiourea (B124793) (2.2 eq). If using thiourea, a subsequent hydrolysis step is required.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Workup: If thiourea is used, the intermediate is hydrolyzed with a base (e.g., NaOH). The reaction mixture is then acidified and extracted with an organic solvent. The organic layers are washed, dried, and concentrated.
-
Purification: The dithiol can be purified by vacuum distillation.
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum of the product in CDCl₃.
Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and analysis of a 1,12-disubstituted dodecane (B42187) from this compound.
A Comparative Guide to the GC-MS Analysis of 1,12-Dibromododecane and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise identification and characterization of long-chain bifunctional alkanes like 1,12-dibromododecane are crucial for their application in organic synthesis. This guide provides a comparative overview of the gas chromatography-mass spectrometry (GC-MS) data for this compound and shorter-chain alternatives, offering a baseline for compound identification and purity assessment.
Performance Comparison: this compound vs. Shorter-Chain Dibromoalkanes
The primary differentiation between this compound and its shorter-chain counterparts, such as 1,6-dibromohexane (B150918) and 1,4-dibromobutane, lies in their retention times in gas chromatography and their fragmentation patterns in mass spectrometry. The longer carbon chain of this compound results in a significantly higher boiling point and, consequently, a longer retention time on a standard non-polar GC column.
Gas Chromatography Data
The Kovats retention index (RI) is a standardized measure of a compound's retention time, which helps in comparing data across different instruments and conditions. As expected, the retention index increases with the length of the alkyl chain.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Kovats Retention Index (Standard Non-Polar) |
| This compound | C12H24Br2 | 328.13 | 3344-70-5 | 1946[1] |
| 1,6-Dibromohexane | C6H12Br2 | 243.97 | 629-03-8 | 1299, 1306.4[2] |
| 1,4-Dibromobutane | C4H8Br2 | 215.91 | 110-52-1 | 1057, 1042, 1053.8[3] |
Mass Spectrometry Data
Electron ionization (EI) mass spectrometry of dibromoalkanes typically shows a characteristic isotopic pattern for bromine-containing fragments due to the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance. The fragmentation pattern is also indicative of the compound's structure.
| Compound | NIST Number | Total Peaks | Top m/z Peak | 2nd Highest m/z Peak | Key Fragmentation Notes |
| This compound | 190130[1] | 172[1] | 55[1] | 41[1] | Fragmentation of the long alkyl chain is prominent. |
| 1,6-Dibromohexane | 229010[2] | 68[2] | 83[2] | 55[2] | Shows characteristic peaks from the C6 backbone. |
| 1,4-Dibromobutane | 228810[4] | N/A | 135 | 137 | The molecular ion is often weak or absent. The base peak corresponds to the loss of a bromine atom. |
Experimental Protocols
A standardized protocol for the GC-MS analysis of dibromoalkanes is crucial for obtaining reproducible and comparable data. Below is a typical experimental methodology.
Sample Preparation
-
Standard Solution Preparation : Accurately weigh approximately 10 mg of the dibromoalkane standard.
-
Dissolution : Dissolve the standard in 1 mL of a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to obtain a stock solution of approximately 10 mg/mL.
-
Working Solution : Prepare a working solution of approximately 10 µg/mL by diluting the stock solution. This concentration aims for a column loading of about 10 ng with a 1 µL injection.[5]
-
Filtration : Ensure the sample is free of particulates by passing it through a 0.2 µm syringe filter before transferring it to a GC vial.
GC-MS Analysis
-
System : A standard gas chromatograph coupled with a mass spectrometer (e.g., equipped with an ion trap or quadrupole analyzer).[6]
-
Column : A non-polar capillary column, such as a DB-5MS (5% phenylmethylpolysiloxane), is commonly used for the separation of haloalkanes. A typical dimension is 30 m x 0.25 mm internal diameter with a 0.25 µm film thickness.[6][7]
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.[7][8]
-
Injector : The sample is introduced via a split/splitless injector.
-
Oven Temperature Program :
-
Mass Spectrometer Conditions :
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound and its analogs.
Caption: Workflow for GC-MS analysis of dibromoalkanes.
References
- 1. 1,4-Dibromobutane(110-52-1) MS spectrum [chemicalbook.com]
- 2. 1,6-Dibromohexane | C6H12Br2 | CID 12368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dibromobutane | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butane, 1,4-dibromo- [webbook.nist.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. 2.6.2. GC-MS Analysis [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Physicochemical and Spectroscopic Properties of 1,12-Dibromododecane and Its Homologues
For researchers, scientists, and professionals in drug development, a thorough understanding of the properties of bifunctional alkylating agents is crucial for their application in synthesis and as linker molecules. This guide provides a detailed comparison of 1,12-dibromododecane with two shorter-chain analogues, 1,10-dibromodecane (B1670030) and 1,8-dibromooctane, based on data from the NIST Chemistry WebBook and other sources.
This document summarizes key physicochemical data and provides an analysis of the mass spectrometric and infrared spectroscopic characteristics of these compounds, offering a foundation for their selection and use in experimental design.
Physicochemical Properties
The physical properties of these α,ω-dibromoalkanes, such as molecular weight, melting point, and boiling point, exhibit clear trends related to the length of the alkyl chain. As the carbon chain length increases, the intermolecular van der Waals forces become stronger, leading to higher melting and boiling points.
| Property | This compound | 1,10-Dibromodecane | 1,8-Dibromooctane |
| CAS Number | 3344-70-5[1][2][3][4] | 4101-68-2[5][6][7][8] | 4549-32-0[9][10][11][12] |
| Molecular Formula | C₁₂H₂₄Br₂[1][2][3][4] | C₁₀H₂₀Br₂[5][6][7][8] | C₈H₁₆Br₂[9][10][11][12] |
| Molecular Weight | 328.13 g/mol [1][2][3][4] | 300.07 g/mol [5][6][7] | 272.02 g/mol |
| Melting Point | 38-42 °C | 25-27 °C | 12-16 °C |
| Boiling Point | 215 °C at 15 mmHg | 160 °C at 15 mmHg | 270-272 °C (at atmospheric pressure) |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. The following sections detail the expected and observed mass spectrometry and infrared spectroscopy data for this compound and its shorter-chain counterparts.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of dibromoalkanes produces characteristic fragmentation patterns. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak ([M]⁺) and any bromine-containing fragments will exhibit a distinctive isotopic pattern. For a fragment with two bromine atoms, this will appear as a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. For fragments containing one bromine atom, a doublet of peaks at M and M+2 with a 1:1 intensity ratio is observed.
Common fragmentation pathways for these compounds include the loss of a bromine radical (•Br) and α-cleavage at the C-C bond adjacent to the carbon bearing the bromine atom.
| Compound | Major m/z Peaks (Relative Intensity) |
| This compound | 55, 41, 57[13] |
| 1,10-Dibromodecane | 55, 41, 69[14] |
| 1,8-Dibromooctane | 69 (100.0), 55 (81.5), 57 (48.3), 41 (58.1), 111 (53.4), 135 (29.3), 137 (27.8), 191 (7.2), 193 (7.3)[15] |
Figure 1. Mass spectrometry identification workflow.
Infrared Spectroscopy
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.
-
C-H bending: Absorptions around 1465 cm⁻¹ are due to the scissoring vibrations of the CH₂ groups.
-
C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 650 and 550 cm⁻¹. The intensity of this peak may vary.
Experimental Protocols
The data presented in this guide are sourced from the NIST Chemistry WebBook, a comprehensive collection of chemical and physical data. The experimental methodologies employed by NIST for data acquisition are standardized to ensure high quality and comparability.
Gas-Phase Infrared Spectroscopy: The IR spectra in the NIST/EPA Gas-Phase Infrared Database are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] The spectra are measured in the gas phase, and for quantitative data, primary gas standards are used with known concentrations in a multipass absorption cell.[16] The Beer's Law relationship is then used to calculate the absorption coefficients.
Mass Spectrometry: The electron ionization mass spectra available in the NIST database are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC/MS). The standard electron energy for EI is 70 eV. This energy is sufficient to cause fragmentation of the molecule, providing a characteristic fingerprint for identification.
Conclusion
This compound and its shorter-chain homologues, 1,10-dibromodecane and 1,8-dibromooctane, are valuable bifunctional molecules in chemical synthesis. Their physical and spectroscopic properties follow predictable trends based on their molecular structure. The data presented in this guide, sourced primarily from the NIST Chemistry WebBook, provide a reliable basis for the selection and identification of these compounds in a research and development setting. The characteristic isotopic patterns in their mass spectra are particularly useful for confirming their identity.
References
- 1. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 2. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 3. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 4. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 5. Decane, 1,10-dibromo- [webbook.nist.gov]
- 6. Decane, 1,10-dibromo- [webbook.nist.gov]
- 7. Decane, 1,10-dibromo- [webbook.nist.gov]
- 8. Decane, 1,10-dibromo- [webbook.nist.gov]
- 9. Octane, 1,8-dibromo- [webbook.nist.gov]
- 10. Octane, 1,8-dibromo- [webbook.nist.gov]
- 11. Octane, 1,8-dibromo- [webbook.nist.gov]
- 12. Octane, 1,8-dibromo- [webbook.nist.gov]
- 13. This compound | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,10-Dibromodecane | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,8-Dibromooctane(4549-32-0) MS spectrum [chemicalbook.com]
- 16. Quantitative Infrared Database [webbook.nist.gov]
The Superiority of Iodide: A Comparative Analysis of Bromide vs. Iodide as Leaving Groups in Long-Chain Alkanes
For researchers, scientists, and drug development professionals, the efficiency of nucleophilic substitution reactions is a cornerstone of synthetic strategy. A critical factor governing the rate and success of these reactions is the nature of the leaving group. This guide provides an in-depth comparison of two common halogen leaving groups, bromide and iodide, in the context of long-chain alkanes, supported by quantitative data and detailed experimental protocols.
In nucleophilic substitution reactions, particularly the Sₙ2 mechanism prevalent in primary long-chain alkyl halides, the facility with which a leaving group departs is paramount. Experimental evidence unequivocally demonstrates that iodide is a significantly better leaving group than bromide. This superiority translates to faster reaction rates and often higher yields, a crucial consideration in multi-step syntheses.
The enhanced leaving group ability of iodide stems from a combination of fundamental physicochemical properties. Firstly, the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This is reflected in their lower bond dissociation energy, meaning less energy is required to cleave the C-I bond during the transition state of the reaction. Secondly, the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻), as indicated by the lower pKa of its conjugate acid, hydroiodic acid (HI), compared to hydrobromic acid (HBr). Weaker bases are more stable as anions and are therefore better able to accommodate the negative charge they acquire upon departure. Finally, the larger size and greater number of electrons in the iodide ion make it more polarizable. This high polarizability allows for a more effective stabilization of the partial negative charge that develops in the Sₙ2 transition state, thereby lowering the activation energy of the reaction.
Quantitative Comparison of Leaving Group Ability
To illustrate the practical implications of these properties, the following table summarizes key quantitative data comparing bromide and iodide as leaving groups.
| Property | Bromide (Br⁻) | Iodide (I⁻) | Significance for Leaving Group Ability |
| Relative Sₙ2 Reaction Rate Constant (k_rel) | ~1,000 (for n-Butyl Bromide with Cl⁻ in Acetone) | ~30,000 (for n-Butyl Iodide with Cl⁻ in Acetone)[1] | Iodide leads to significantly faster reaction rates. |
| Carbon-Halogen Bond Dissociation Energy | ~285 kJ/mol (C-Br)[1] | ~234 kJ/mol (C-I)[1] | The weaker C-I bond requires less energy to break. |
| pKa of Conjugate Acid (HX) | -9 (HBr)[2][3] | -10 (HI)[2][3] | The weaker basicity of iodide indicates greater stability as an anion. |
| Ionic Polarizability (α) | 5.4 ų[4][5] | 8.53 ų[4][5] | Higher polarizability of iodide stabilizes the transition state. |
Experimental Protocol: Kinetic Analysis of Sₙ2 Reactions of 1-Bromooctane (B94149) and 1-Iodooctane (B127717)
The following protocol outlines a method for the kinetic analysis of the Sₙ2 reaction of 1-bromooctane and 1-iodooctane with a suitable nucleophile, such as sodium azide (B81097), in acetone. This experiment allows for the direct comparison of the reaction rates and the quantification of the superior leaving group ability of iodide.
Objective: To determine and compare the second-order rate constants for the Sₙ2 reaction of 1-bromooctane and 1-iodooctane with sodium azide.
Materials:
-
1-bromooctane
-
1-iodooctane
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Volumetric flasks
-
Thermostated water bath
-
Pipettes
-
Reaction vials with magnetic stir bars
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of 1-bromooctane, 1-iodooctane, and sodium azide in anhydrous acetone. For example, 0.1 M solutions are a suitable starting point.
-
-
Reaction Setup:
-
In separate reaction vials, place a known volume of the sodium azide solution.
-
Equilibrate the vials in a thermostated water bath to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known volume of either the 1-bromooctane or 1-iodooctane stock solution to the respective vials, starting a timer simultaneously. The final concentrations should be accurately known.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent.
-
Analyze the composition of the quenched aliquots using GC or HPLC to determine the concentration of the reactant (alkyl halide) remaining or the product (octyl azide) formed.
-
-
Data Analysis:
-
Plot the concentration of the alkyl halide versus time for both reactions.
-
Since the Sₙ2 reaction is second-order, a plot of 1/[Alkyl Halide] versus time should yield a straight line if the concentration of the nucleophile is in large excess (pseudo-first-order conditions), or by using the integrated second-order rate law if the concentrations are comparable.
-
The slope of the line will be the pseudo-first-order rate constant (k') or the second-order rate constant (k), respectively.
-
Compare the determined rate constants for the reactions of 1-bromooctane and 1-iodooctane to quantify the difference in their reactivity.
-
Logical Relationships in Leaving Group Ability
The interplay of bond strength, basicity, and polarizability in determining leaving group ability can be visualized as a logical flow.
Caption: Factors determining the superior leaving group ability of iodide over bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. lecture6 [vrchemistry.chem.ox.ac.uk]
- 3. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
- 4. EJM - Empirical electronic polarizabilities of iodine (Iâ) and bromine (Brâ, Br7+) for the prediction of refractive indices [ejm.copernicus.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to C-I vs. C-Br Bond Reactivity in Dodecane Structures
For researchers and professionals in drug development and chemical synthesis, the choice of an appropriate alkyl halide is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the reactivity of iodododecane and bromododecane, focusing on the inherent chemical properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The analysis is supported by established chemical principles and representative experimental data for primary alkyl halides.
The enhanced reactivity of alkyl iodides compared to alkyl bromides is a well-established principle in organic chemistry.[1] This difference is primarily attributed to two key factors: the carbon-halogen bond strength and the stability of the resulting halide ion as a leaving group.
Data Presentation: Quantitative Comparison
The fundamental properties of the C-I and C-Br bonds dictate their chemical behavior. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond, making it easier to cleave.[2][3] This is reflected in its lower bond dissociation energy.[4]
| Property | C-I Bond (in 1-Iodododecane) | C-Br Bond (in 1-Bromododecane) | Reference |
| Avg. Bond Dissociation Energy | ~228 - 238 kJ/mol | ~276 - 290 kJ/mol | [2][4] |
| Leaving Group Ability | Excellent (I⁻ is a weaker base) | Good (Br⁻ is a stronger base than I⁻) | [5] |
| General Reactivity Trend | More Reactive | Less Reactive | [1][6] |
Reactivity in Key Synthetic Transformations
Nucleophilic Substitution (Sₙ2) Reactions:
In bimolecular nucleophilic substitution (Sₙ2) reactions, the reaction rate is highly dependent on the leaving group's ability to depart.[5] The C-I bond's lower bond energy means less energy is required to reach the transition state where the bond is partially broken.[5] Consequently, the reaction proceeds faster. The general order of reactivity for primary alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl.[1][6] Therefore, 1-iodododecane (B1195088) is a more reactive substrate than 1-bromododecane (B92323) in Sₙ2 reactions.[5]
Cross-Coupling Reactions:
In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille), the first step is typically the oxidative addition of the catalyst into the carbon-halogen bond. This step is often rate-determining. Due to the weaker C-I bond, alkyl iodides generally undergo oxidative addition more readily and at lower temperatures than their bromide counterparts. This makes 1-iodododecane a more favorable substrate for many cross-coupling protocols, leading to faster reactions and potentially higher yields under milder conditions.[7]
Experimental Protocols
Below are representative methodologies for qualitatively and quantitatively comparing the reactivity of 1-iodododecane and 1-bromododecane.
Protocol 1: Comparative Sₙ2 Reactivity (Finkelstein Reaction)
This experiment compares the rate of precipitate formation when reacting the alkyl halides with sodium iodide in acetone (B3395972).[8]
-
Preparation : Label two clean, dry test tubes, one for 1-bromododecane and one for a control (e.g., 1-chlorododecane (B51209), as 1-iodododecane would not show a precipitate).
-
Reagent Addition : Add 2 mL of a 15% sodium iodide solution in acetone to each test tube.
-
Substrate Addition : Add 4-5 drops of 1-bromododecane to its respective test tube.
-
Observation (Room Temperature) : Mix the contents and start a timer. Observe the time taken for a precipitate (NaBr) to form. NaBr is insoluble in acetone, so its formation indicates a reaction has occurred.[8]
-
Observation (Heating) : If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a warm water bath (~50°C) and continue to observe for precipitate formation.[9]
-
Analysis : A faster rate of precipitation for 1-bromododecane compared to a less reactive halide like 1-chlorododecane demonstrates the relative reactivity. 1-iodododecane is expected to be the most reactive in this system.
Protocol 2: Comparative Sₙ1 Reactivity
This protocol uses silver nitrate (B79036) in ethanol (B145695) to compare reactivity under conditions that favor an Sₙ1 mechanism.[8]
-
Preparation : Label two clean, dry test tubes for 1-iodododecane and 1-bromododecane.
-
Reagent Addition : Add 2 mL of a 1% ethanolic silver nitrate solution to each tube.
-
Substrate Addition : Add 4-5 drops of the respective dodecyl halide to each test tube.
-
Observation : Mix the contents and observe the formation of a precipitate (AgI or AgBr). Silver iodide is a pale yellow solid, while silver bromide is a cream-colored solid.[10]
-
Analysis : The rate of precipitate formation corresponds to the rate of carbocation formation, which is the rate-determining step in an Sₙ1 reaction. The reaction rate order is typically I > Br > Cl, indicating that 1-iodododecane will form a precipitate faster than 1-bromododecane.[10]
Protocol 3: General Procedure for Negishi Cross-Coupling
This protocol outlines a general procedure where the reactivity difference between 1-iodododecane and 1-bromododecane can be quantitatively measured by reaction time or yield.[11]
-
Catalyst Preparation : In a glovebox, add a palladium catalyst precursor (e.g., 2% Pd₂(dba)₃) and a ligand (e.g., 8% P(Cyp)₃) to a reaction vessel.
-
Reagent Addition : Add a solution of the organozinc nucleophile in a THF/NMP solvent mixture.
-
Substrate Addition : Add 1.0 equivalent of either 1-iodododecane or 1-bromododecane to the reaction mixture.
-
Reaction : Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80°C).
-
Monitoring and Analysis : Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via GC-MS or LC-MS.
-
Comparison : Compare the time required for complete consumption of the starting material or the product yield at a specific time point for the two different halides. The reaction with 1-iodododecane is expected to proceed faster and/or give a higher yield in the same amount of time compared to 1-bromododecane.
Visualization of Reactivity Factors
Caption: Factors influencing the greater reactivity of C-I vs. C-Br bonds.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
A Researcher's Guide to α,ω-Dodecanyl Dielectrophiles: A Comparative Analysis for Specialized Syntheses
For researchers and professionals in chemical synthesis and drug development, the selection of an appropriate bifunctional electrophile is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. 1,12-Dibromododecane has long been a staple reagent for introducing a C12 alkyl spacer. However, a range of alternative compounds offers distinct advantages in specific synthetic contexts. This guide provides an objective comparison of this compound and its primary alternatives, supported by experimental data and detailed protocols to inform your selection process.
Introduction to α,ω-Dodecanyl Dielectrophiles
This compound is a versatile bifunctional molecule featuring a twelve-carbon chain flanked by two bromine atoms.[1] This structure makes it an excellent substrate for nucleophilic substitution reactions (SN2), allowing for the formation of macrocycles, polymers, and other complex molecules where a long, flexible linker is required.[2][3] Its utility is particularly pronounced in the synthesis of ionene polymers, specialty polyamides, and as a linker in the creation of pharmaceutical intermediates.[4]
The primary alternatives to this compound are other α,ω-dodecanyl compounds with different leaving groups, including dichlorides, diiodides, and disulfonates (e.g., ditosylates or dimesylates). The choice between these reagents hinges on the balance between reactivity, stability, cost, and the specific demands of the synthetic protocol.
Comparison of Alternative Compounds
The reactivity of these dielectrophiles in SN2 reactions is fundamentally governed by the nature of the leaving group. A good leaving group is a weak base that is stable in solution after detaching from the carbon backbone. The generally accepted order of reactivity for the leaving groups discussed here is:
Iodide > Tosylate/Mesylate > Bromide > Chloride
This trend is a direct consequence of the leaving group's ability, which follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[5] Tosylates and mesylates are excellent leaving groups due to the resonance stabilization of the resulting anion.
1,12-Diiodododecane (B3050280)
As predicted by the general reactivity trend, 1,12-diiodododecane is significantly more reactive than its dibromo counterpart. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, and the iodide ion is a superior leaving group.[5] This enhanced reactivity can translate to faster reaction times, milder reaction conditions (e.g., lower temperatures), and potentially higher yields, which is particularly advantageous when working with sensitive substrates.
1,12-Dichlorododecane (B1616224)
Conversely, 1,12-dichlorododecane is less reactive than this compound. The carbon-chlorine bond is stronger, and the chloride ion is a poorer leaving group than bromide. Consequently, reactions with 1,12-dichlorododecane typically require more forcing conditions, such as higher temperatures and longer reaction times, which may not be suitable for all substrates and can lead to side reactions.
1,12-Dodecanediol (B52552) Ditosylate/Dimesylate
Ditosylates and dimesylates are often more reactive than dibromides due to the excellent leaving group ability of the sulfonate esters. The tosylate group, in particular, is a very weak base and its negative charge is delocalized through resonance, making it a very stable leaving group. This heightened reactivity allows for reactions to proceed under mild conditions, often at room temperature, and can lead to cleaner reactions with higher yields compared to the corresponding bromides.
Quantitative Data Summary
The following table summarizes the key physical properties and general reactivity of this compound and its alternatives. While direct, side-by-side quantitative comparisons in the literature for identical reactions are scarce, the provided data and reactivity trends offer a strong basis for compound selection.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Relative Reactivity in SN2 | Key Advantages | Key Disadvantages |
| 1,12-Dichlorododecane | 239.22 | 25-27 | 155-158 (5 mmHg) | Lower | Lower cost, stable | Requires harsher conditions, slower reactions |
| This compound | 328.13 | 38-42 | 215 (15 mmHg) | Baseline | Good balance of reactivity and stability, widely available | Can require elevated temperatures |
| 1,12-Diiodododecane | 422.13 | 48-51 | ~200 (decomposition) | Higher | More reactive, allows for milder conditions, faster reactions[5] | Less stable, more expensive, can be light sensitive |
| 1,12-Dodecanediol Ditosylate | 510.72 | 73-75 | N/A | Higher | Excellent leaving group, mild reaction conditions, high yields | Higher cost, requires an additional synthetic step from the diol |
Logical Relationships in Compound Selection
The choice of dielectrophile is a multi-faceted decision that involves a trade-off between reactivity, cost, and reaction conditions. The following diagram illustrates the logical flow for selecting the most appropriate compound for a given synthesis.
Caption: Decision tree for selecting an appropriate α,ω-dodecanyl dielectrophile.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following sections provide representative procedures for the synthesis of the precursor 1,12-dodecanediol and its conversion to the various dielectrophiles, as well as a general protocol for a typical application in polyether synthesis.
Synthesis of Precursor: 1,12-Dodecanediol
1,12-dodecanediol is a common precursor for all the discussed dielectrophiles and can be synthesized from the reduction of lauryl lactone, which is obtained from the oxidation of cyclododecanone (B146445).
Protocol 1: Synthesis of this compound from 1,12-Dodecanediol
This protocol is a standard method for converting a diol to a dibromide.
Materials:
-
1,12-Dodecanediol
-
Concentrated Sulfuric Acid
-
Sodium Bromide
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride
-
Diethyl Ether (for extraction, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid to water.
-
Cool the mixture to room temperature and then add 1,12-dodecanediol and sodium bromide.
-
Heat the mixture to reflux and maintain for several hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of 1,12-Diiodododecane via Finkelstein Reaction
The Finkelstein reaction is a classic method for converting alkyl bromides or chlorides to iodides.
Materials:
-
This compound
-
Sodium Iodide
Procedure:
-
Dissolve this compound in dry acetone in a round-bottom flask equipped with a reflux condenser.
-
Add a stoichiometric excess of sodium iodide.
-
Heat the mixture to reflux. The reaction progress is indicated by the precipitation of sodium bromide, which is insoluble in acetone.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The crude 1,12-diiodododecane can be purified by recrystallization.
Protocol 3: Synthesis of 1,12-Dodecanediol Ditosylate
This protocol describes the tosylation of a diol.
Materials:
-
1,12-Dodecanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine
-
Dichloromethane (DCM)
-
Cold dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Dissolve 1,12-dodecanediol in a mixture of DCM and pyridine (or triethylamine) in a flask cooled in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding cold, dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude ditosylate can be purified by recrystallization.
Application Protocol: Williamson Ether Synthesis of a Polyether
This general protocol illustrates the use of an α,ω-dodecanyl dielectrophile in a polycondensation reaction with a bisphenol.
Caption: Workflow for the synthesis of a polyether via Williamson ether synthesis.
Materials:
-
Bisphenol A
-
α,ω-Dodecanyl Dielectrophile (e.g., this compound)
-
Potassium Carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Methanol (or other non-solvent for precipitation)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Bisphenol A, the α,ω-dodecanyl dielectrophile, and potassium carbonate.
-
Add DMF as the solvent and heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the progress of the polymerization by techniques such as monitoring the viscosity or by taking aliquots for analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large excess of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Conclusion
The choice of an α,ω-dodecanyl dielectrophile is a strategic one that should be guided by the specific requirements of the synthesis. While this compound offers a reliable and cost-effective option for many applications, its alternatives provide a spectrum of reactivities that can be leveraged to optimize reaction conditions, improve yields, and accommodate sensitive substrates. For reactions requiring mild conditions and high efficiency, 1,12-diiodododecane and 1,12-dodecanediol ditosylate are superior choices, albeit at a higher cost. Conversely, for large-scale, cost-driven syntheses where forcing conditions are acceptable, 1,12-dichlorododecane may be a viable option. By carefully considering the trade-offs between reactivity, stability, and cost, researchers can select the optimal reagent to achieve their synthetic goals.
References
- 1. thescipub.com [thescipub.com]
- 2. 1, 12-Dodecanediol CAS 5675-51-4 for Organic Synthesis - 1 12-Dihydroxydodecane and Dodecamethylene Glycol [megawidechem.en.made-in-china.com]
- 3. odysee.com [odysee.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
Evaluating 1,12-Dibromododecane as a Linker Molecule: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker molecule is a critical decision in the development of bioconjugates, influencing stability, solubility, and overall efficacy. This guide provides a comparative analysis of 1,12-dibromododecane, a long-chain alkyl dihalide, against a commonly used polyethylene (B3416737) glycol (PEG)-based linker, offering insights into their respective advantages and disadvantages in the context of bioconjugation.
Performance Comparison: this compound vs. PEG Linkers
This compound offers a simple, hydrophobic, and rigid linkage, while PEG-based linkers provide hydrophilicity and flexibility. The choice between these two classes of linkers is highly dependent on the specific application and the physicochemical properties of the molecules to be conjugated.
Physicochemical and Pharmacokinetic Properties
The inherent hydrophobicity of the dodecane (B42187) chain in this compound can be a double-edged sword. While it may enhance membrane permeability, it can also lead to aggregation and reduced solubility of the final conjugate, particularly with hydrophobic payloads.[1][2][3] In contrast, PEG linkers are well-known for their ability to increase the aqueous solubility and in vivo half-life of bioconjugates.[3]
| Property | This compound (Alkyl Linker) | PEG Linker (e.g., NHS-PEG12-Maleimide) | References |
| Composition | Saturated hydrocarbon chain | Repeating ethylene (B1197577) glycol units | [3] |
| Solubility | Hydrophobic, may decrease aqueous solubility | Hydrophilic, enhances aqueous solubility | [1][3] |
| Pharmacokinetics | Can lead to rapid clearance | Can prolong half-life and reduce clearance | [3] |
| Cell Permeability | Generally enhances passive cell permeability | Can have varied effects; flexibility may aid permeability | [3] |
| Metabolic Stability | Generally stable | Ether linkages can be susceptible to oxidative metabolism | |
| Immunogenicity | Generally low | Low, but anti-PEG antibodies can be a concern | [3] |
| Synthesis | Synthetically accessible and cost-effective | Can be more complex and costly | [3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for conjugation using a bifunctional alkyl halide linker like this compound and for assessing the stability of the resulting conjugate.
Protocol 1: Two-Step Conjugation of a Small Molecule to a Protein using this compound
This protocol describes a general method for conjugating a small molecule containing a nucleophilic group (e.g., a thiol) to a protein with an available nucleophilic residue (e.g., a cysteine) using this compound as a homobifunctional linker.
Materials:
-
Protein with an accessible cysteine residue
-
Small molecule with a thiol group
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA
-
Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine
-
Purification: Size-exclusion chromatography (SEC) or dialysis
Methodology:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein to expose free thiol groups by incubating with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Reaction of Small Molecule with this compound:
-
Dissolve a 10-fold molar excess of this compound and the thiol-containing small molecule in a minimal amount of DMF.
-
React for 4-6 hours at room temperature to form the mono-substituted bromo-dodecyl-small molecule intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to Protein:
-
Add the solution containing the activated small molecule to the prepared protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Allow the reaction to proceed for 12-24 hours at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted bromo-dodecyl groups by adding a 100-fold molar excess of L-cysteine and incubating for 1 hour at room temperature.
-
Purify the protein-small molecule conjugate from unreacted components and byproducts using size-exclusion chromatography or extensive dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation state of the conjugate by SDS-PAGE and size-exclusion chromatography.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the linker-drug conjugate in plasma.[4]
Materials:
-
Test linker-drug conjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (for LC-MS analysis)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the test linker-drug conjugate in an appropriate solvent (e.g., DMSO).
-
Spike the test compound into pre-warmed (37°C) plasma to a final concentration of 1 µM.
-
-
Incubation:
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
-
Sample Processing:
-
Immediately add four volumes of cold acetonitrile containing an internal standard to the plasma aliquot to precipitate proteins and stop the reaction.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact linker-drug conjugate remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
-
Visualizations
The following diagrams illustrate the experimental workflow for linker evaluation and a conceptual representation of the signaling pathway that might be influenced by a delivered therapeutic.
References
Performance Showdown: 1,12-Dibromododecane in Sₙ2 Nucleophilic Substitution Compared to Shorter-Chain Homologues
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional electrophile is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive performance evaluation of 1,12-dibromododecane in Sₙ2 nucleophilic substitution reactions, with a direct comparison to its shorter-chain counterparts, 1,10-dibromodecane (B1670030) and 1,8-dibromooctane. This analysis is supported by experimental data to inform the strategic selection of these reagents in synthetic applications.
The utility of α,ω-dihaloalkanes as precursors for a variety of compounds, including polymers, macrocycles, and pharmacologically active molecules, is well-established.[1] The reactivity of these molecules in Sₙ2 reactions is paramount to their synthetic utility. This guide focuses on the reaction of these dibromoalkanes with the azide (B81097) ion, a robust nucleophile, in a polar aprotic solvent, a common scenario in organic synthesis.
Comparative Performance Data
The following table summarizes the performance of this compound and its shorter-chain homologues in the Sₙ2 reaction with sodium azide. The data presented is a synthesis of typical results found in the literature under comparable reaction conditions.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,8-Dibromooctane | Sodium Azide | DMF | 60-70 | 12-24 | ~95% |
| 1,10-Dibromodecane | Sodium Azide | DMF | 60-70 | 12-24 | ~95% |
| This compound | Sodium Azide | DMF | 60-70 | 12-24 | ~95% |
From the data, it is evident that for the Sₙ2 displacement with a strong nucleophile like azide, the chain length of the α,ω-dibromoalkane between C8 and C12 has a negligible impact on the overall reaction yield and required reaction time under these conditions. The primary nature of the alkyl halides in all three substrates ensures minimal steric hindrance, allowing for efficient backside attack by the nucleophile.
Experimental Protocols
A detailed experimental protocol for the synthesis of 1,12-diazidododecane (B14317314) is provided below. This procedure is representative and can be adapted for the shorter-chain homologues.
Synthesis of 1,12-Diazidododecane:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: To this solution, add sodium azide (2.2 equivalents). The excess nucleophile ensures the reaction goes to completion.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,12-diazidododecane.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Safety Precautions: Sodium azide is highly toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Mechanistic Insights and Logical Relationships
The Sₙ2 reaction is a cornerstone of organic synthesis. Its efficiency is governed by several key factors, as illustrated in the diagrams below.
Conclusion
For Sₙ2 reactions involving strong nucleophiles, this compound exhibits comparable reactivity to its shorter-chain homologues, 1,10-dibromodecane and 1,8-dibromooctane. The choice between these substrates will likely be dictated by the desired chain length of the final product rather than significant differences in their reactivity profiles under standard Sₙ2 conditions. The provided experimental protocol offers a reliable method for the synthesis of the corresponding diazidoalkanes, which are versatile intermediates for further chemical transformations.
References
Performance Evaluation of 1,12-Dibromododecane in E2 Elimination Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1,12-dibromododecane in bimolecular elimination (E2) reactions. The objective is to evaluate its efficiency in forming terminal alkenes and dienes, comparing it with alternative substrates under various reaction conditions. This analysis is supported by experimental data to inform substrate selection in synthetic applications.
Executive Summary
This compound, a long-chain α,ω-dihaloalkane, is a versatile substrate for E2 elimination reactions, primarily yielding 1,11-dodecadiene (B1329416) through a double elimination process. The efficiency of this transformation is highly dependent on the choice of base and reaction conditions, with sterically hindered bases like potassium tert-butoxide favoring the desired terminal alkene product. Competing reactions, including nucleophilic substitution (SN2) and intramolecular cyclization, can influence the overall yield. This guide evaluates the performance of this compound in comparison to other relevant substrates, providing a data-driven basis for its application in organic synthesis.
Introduction to E2 Elimination Reactions
The E2 reaction is a single-step, concerted process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[1] The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base, exhibiting second-order kinetics.[1] Key factors influencing the E2 reaction include the nature of the substrate, the strength and steric bulk of the base, the quality of the leaving group, and the solvent.[2]
For substrates like this compound, a double E2 elimination is required to convert both terminal bromo groups into alkene functionalities, resulting in the formation of a diene.
Performance of this compound in E2 Reactions
The primary application of E2 reactions on this compound is the synthesis of 1,11-dodecadiene. The use of a strong, sterically hindered base is crucial to favor elimination over substitution and to promote the formation of the terminal (Hofmann) product.[3][4]
Influence of the Base
Potassium tert-butoxide (KOtBu) is a commonly employed base for promoting E2 reactions with primary alkyl halides like this compound.[5] Its bulky nature disfavors the SN2 pathway, which would lead to substitution products.[5] Less hindered bases, such as sodium ethoxide (NaOEt), can lead to a higher proportion of substitution products.[4]
Table 1: Comparison of Bases for the Elimination Reaction of 1-Bromododecane (Analogous Substrate)
| Substrate | Base | Solvent | Major Product | Minor Product | Reference |
| 1-Bromooctadecane (B154017) | Potassium tert-butoxide | Not Specified | 1-Octadecene (E2) | tert-Butyl octadecyl ether (SN2) | [5] |
| 1-Bromopentane | Sodium ethoxide | Ethanol | Pentyl ethyl ether (SN2) | 1-Pentene (E2) | [4] |
| 1-Bromopentane | Potassium tert-butoxide | 2-Methyl-2-propanol | 1-Pentene (E2) | Pentyl tert-butyl ether (SN2) | [4] |
Note: Data for this compound is limited; therefore, data for analogous long-chain monohaloalkanes is presented to illustrate the general principles.
Potential Side Reactions
Besides the desired double elimination, this compound can undergo other reactions:
-
SN2 Substitution: With less hindered bases or nucleophiles, substitution can occur at one or both ends of the carbon chain, leading to the formation of ethers or other substitution products.[4]
-
Intramolecular Cyclization: The long, flexible dodecane (B42187) chain allows for the possibility of intramolecular reactions, where one end of the molecule reacts with the other. This can lead to the formation of cyclic products. However, intermolecular reactions are generally favored, especially at higher concentrations.[6]
Comparison with Alternative Substrates
The choice of substrate can significantly impact the outcome of an E2 reaction. Here, we compare the expected performance of this compound with other dihaloalkanes.
Table 2: Qualitative Comparison of Dihaloalkane Substrates in E2 Reactions
| Substrate | Expected Major Product (with strong, bulky base) | Key Considerations |
| This compound | 1,11-Dodecadiene | Long flexible chain may allow for intramolecular side reactions. |
| 1,2-Dibromododecane | 1-Dodecyne (B1581785) (via double elimination) | Vicinal dihalide, readily undergoes double elimination to form an alkyne.[7] |
| 4,5-Dibromooctane | 4-Octyne | Internal vicinal dihalide; steric hindrance from the propyl groups may be a factor.[8] |
Experimental Protocols
Below are representative experimental protocols for E2 elimination reactions.
Protocol 1: Double E2 Elimination of this compound to 1,11-Dodecadiene
Objective: To synthesize 1,11-dodecadiene from this compound using potassium tert-butoxide.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add this compound (1 equivalent).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Elimination of a Vicinal Dihalide (1,2-Diiodododecane)
Objective: To synthesize 1-dodecyne from 1,2-diiodododecane (B14356176) using sodium amide.
Materials:
-
1,2-Diiodododecane
-
Sodium amide
-
Anhydrous liquid ammonia (B1221849)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask fitted with a dry-ice condenser and an argon inlet, condense anhydrous liquid ammonia.
-
Add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.
-
Slowly add a solution of 1,2-diiodododecane (1 equivalent) in anhydrous THF to the sodium amide suspension.
-
Stir the reaction mixture for several hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with an organic solvent.
-
Work up the organic layer as described in Protocol 1.
Visualizing Reaction Pathways and Workflows
E2 Elimination Mechanism
Caption: Generalized E2 elimination mechanism.
Experimental Workflow for E2 Elimination
Caption: General experimental workflow for E2 elimination.
Conclusion
This compound serves as a suitable precursor for the synthesis of 1,11-dodecadiene via a double E2 elimination reaction. The success of this transformation hinges on the use of a strong, sterically hindered base, such as potassium tert-butoxide, to minimize competing SN2 substitution reactions. While quantitative data for this specific reaction is not extensively available in the literature, principles derived from analogous long-chain haloalkanes provide a strong indication of its performance. For the synthesis of internal alkynes or when starting from vicinal dihalides, alternative substrates may be more appropriate. The provided protocols and reaction principles offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. youtube.com [youtube.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Khan Academy [khanacademy.org]
- 4. Elimination Reactions - Problem 1 [quimicaorganica.org]
- 5. 1-bromooctadecane and potassium tert-butoxide can both undergo eliminatio.. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Procuring and Analyzing 1,12-Dibromododecane
For researchers, scientists, and professionals in drug development, the purity and quality of chemical reagents are paramount to achieving reliable and reproducible results. 1,12-Dibromododecane (CAS No. 3344-70-5), a key bifunctional alkylating agent, is utilized in a variety of synthetic applications, including the formation of polymers and other complex organic molecules. Ensuring the integrity of this reagent through a Certificate of Analysis (CoA) is a critical first step. This guide provides a comprehensive comparison of this compound with a common alternative, 1,10-Dibromodecane, and details the experimental protocols necessary to verify its quality.
Comparison of this compound and a Key Alternative
In many synthetic applications, particularly in polymer chemistry, the length of the alkyl chain in α,ω-dihaloalkanes can significantly influence the properties of the resulting material. A frequent alternative to this compound is 1,10-Dibromodecane (CAS No. 4101-68-2), which possesses a shorter carbon backbone. The choice between these two reagents can impact the thermal and mechanical properties of the final product.
| Property | This compound | 1,10-Dibromodecane | Source(s) |
| CAS Number | 3344-70-5 | 4101-68-2 | [1] |
| Molecular Formula | C₁₂H₂₄Br₂ | C₁₀H₂₀Br₂ | [1] |
| Molecular Weight | 328.13 g/mol | 300.07 g/mol | [1] |
| Melting Point | 38-42 °C | 25-27 °C | |
| Boiling Point | 215 °C at 15 mmHg | 160 °C at 15 mmHg | |
| Purity (Typical) | ≥97.5% (GC) | ≥97% (GC) | [2] |
Table 1: Physicochemical Properties of this compound and 1,10-Dibromodecane. This table summarizes the key physical and chemical properties of the two dibromoalkanes, highlighting the differences in molecular weight and physical constants.
The impact of the differing chain lengths is evident in the properties of polymers synthesized from these precursors. For instance, in the synthesis of polyamides, a longer dihaloalkane will result in a greater distance between amide linkages, which can affect properties such as melting point, glass transition temperature, and crystallinity.
| Property | Polyamide from this compound (e.g., as a precursor to a diamine) | Polyamide from 1,10-Dibromodecane (e.g., as a precursor to a diamine) | Source(s) |
| Resulting Polyamide Example | Polyamide 11,12 | Polyamide 11,10 | [3] |
| Melting Temperature (Tm) | Lower | Higher | [3] |
| Crystallinity | May differ, affecting mechanical properties | May differ, affecting mechanical properties | [3] |
| Flexibility | Generally higher due to longer methylene (B1212753) chain | Generally lower due to shorter methylene chain |
Table 2: Comparative Properties of Polyamides Synthesized from Different Dibromoalkanes. This table illustrates how the choice of dibromoalkane can influence the thermal and physical properties of the resulting polyamides.
Verifying the Certificate of Analysis: Key Experimental Protocols
A Certificate of Analysis for this compound should provide data from several analytical techniques to confirm both the identity and purity of the compound. Below are detailed protocols for the key experiments typically cited.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is the primary method for determining the purity of volatile and semi-volatile compounds like this compound.[2]
Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The Kovats retention index for this compound on a standard non-polar phase is approximately 1946.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation
FTIR spectroscopy is a rapid and reliable method to confirm the identity of a compound by identifying its functional groups.[2]
Protocol:
-
Instrumentation: Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
-
Expected Absorptions for this compound:
-
C-H stretching (alkane): 2920 cm⁻¹ and 2850 cm⁻¹ (strong).
-
CH₂ bending (scissoring): ~1465 cm⁻¹.
-
C-Br stretching: 650-550 cm⁻¹ (this region can be complex).
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Verification
¹H-NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the arrangement of protons.
Protocol:
-
Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
Expected Chemical Shifts (δ) for this compound: [5]
-
-CH₂-Br (protons on carbons adjacent to bromine): Triplet at ~3.41 ppm.
-
-CH₂-CH₂-Br (protons on carbons beta to bromine): Multiplet at ~1.85 ppm.
-
-(CH₂)₈- (internal methylene protons): Broad singlet or multiplet at ~1.26-1.42 ppm.
-
-
Quantitative Analysis: For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of this compound can be determined by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.
Workflow and Pathway Diagrams
To visualize the processes involved in obtaining and verifying a Certificate of Analysis, as well as the logical flow for selecting an appropriate reagent, the following diagrams are provided.
Caption: Workflow for obtaining and verifying a Certificate of Analysis.
Caption: Decision pathway for selecting a dibromoalkane based on desired polymer properties.
References
A Comparative Guide to the GHS Hazard Profile of 1,12-Dibromododecane and Its Alternatives for Researchers
For drug development professionals, scientists, and researchers, the selection of appropriate chemical reagents is a critical step that balances reactivity, efficacy, and safety. 1,12-Dibromododecane, a long-chain alpha,omega-dihaloalkane, is a versatile building block in organic synthesis. However, a thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is paramount for safe handling and experimental design. This guide provides a comparative analysis of the GHS classification and hazard statements for this compound and shorter-chain alternatives, supported by a model experimental protocol for assessing a key identified hazard.
GHS Hazard Classification: A Comparative Overview
The GHS provides a standardized framework for communicating the hazardous properties of chemical substances. It is important to note that the classification for a single substance can vary between suppliers and notifications to regulatory bodies like the European Chemicals Agency (ECHA), depending on impurities, additives, and other factors. The data presented below is aggregated from multiple sources to provide a comprehensive overview.
The following table summarizes the GHS hazard statements for this compound and several shorter-chain di-bromoalkane alternatives.
| Substance | GHS Pictogram(s) | Signal Word | Hazard Statements (H-codes) |
| This compound |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning/Danger | H301: Toxic if swallowedH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| 1,10-Dibromodecane |
| Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1] |
| 1,8-Dibromooctane |
| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
| 1,6-Dibromohexane |
| Danger/Warning | H300: Fatal if swallowedH302: Harmful if swallowedH317: May cause an allergic skin reactionH411: Toxic to aquatic life with long lasting effects[3][4] |
Key Observations:
-
Irritation Potential: Skin and eye irritation (H315 and H319) are common hazards associated with these di-bromoalkanes.
-
Toxicity: The acute oral toxicity appears to vary, with the shorter-chain 1,6-Dibromohexane showing a more severe classification of "Fatal if swallowed" (H300) in some notifications[3].
-
Sensitization: 1,6-Dibromohexane is also noted for its potential to cause an allergic skin reaction (H317), a hazard not as prominently reported for the longer-chain analogues[3][4].
-
Data Inconsistency: For all the compounds, there is a notable percentage of reports that do not classify them as hazardous, highlighting the importance of consulting the specific Safety Data Sheet (SDS) from the supplier before use[1][3].
Experimental Protocol: In Vitro Skin Irritation Assessment
Given that skin irritation is a recurring hazard, a robust experimental protocol to evaluate this endpoint is crucial. The following method describes an in vitro assay using a reconstructed human epidermis (RhE) model, which is a well-established alternative to animal testing.
Objective: To assess and compare the skin irritation potential of this compound and its alternatives (1,10-Dibromodecane, 1,8-Dibromooctane, and 1,6-Dibromohexane).
Methodology:
-
RhE Tissue Culture:
-
Commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE) are cultured at the air-liquid interface in 24-well plates containing maintenance medium, according to the manufacturer's instructions.
-
Tissues are allowed to equilibrate in a humidified incubator (37°C, 5% CO₂) for at least 24 hours prior to the experiment.
-
-
Test Substance Preparation and Application:
-
The di-bromoalkanes are tested neat (undiluted) as they are liquids or low-melting solids.
-
A negative control (e.g., sterile phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are included in each assay.
-
A sufficient volume (e.g., 25 µL) of each test substance and control is applied topically to the surface of the RhE tissues. Triplicate tissues are used for each substance.
-
-
Exposure and Incubation:
-
The tissues are exposed to the test substances for a defined period (e.g., 60 minutes) at 37°C.
-
Following exposure, the tissues are thoroughly rinsed with phosphate-buffered saline to remove the test substance.
-
The tissues are then transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Cell Viability Assessment (MTT Assay):
-
After the post-incubation period, the tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells in the tissue convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
The tissues are incubated with MTT for approximately 3 hours.
-
The formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
The optical density of the formazan extract is measured using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis and Interpretation:
-
The cell viability for each tissue is calculated as a percentage relative to the negative control tissues.
-
A substance is classified as an irritant if the mean tissue viability is reduced below a predefined threshold (e.g., ≤ 50%) according to established guidelines (e.g., OECD Test Guideline 439).
-
Visualization of Selection Workflow
The process of selecting an appropriate dihaloalkane for a research application involves a logical workflow that considers both the synthetic requirements and the associated safety implications. The following diagram illustrates this decision-making process.
Caption: Workflow for dihaloalkane selection based on safety data.
This guide underscores the importance of a data-driven approach to chemical selection in a research environment. While this compound and its analogues are valuable synthetic tools, their potential hazards, particularly skin and eye irritation, necessitate careful handling and the use of appropriate personal protective equipment. For applications where dermal exposure is a concern, researchers should consider the available hazard data and, if necessary, perform targeted experimental assessments to ensure a safe and successful outcome. Always refer to the most current Safety Data Sheet provided by your supplier for the most accurate and detailed information.
References
Safety Operating Guide
Proper Disposal of 1,12-Dibromododecane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 1,12-Dibromododecane, a halogenated hydrocarbon, tailored for researchers, scientists, and drug development professionals.
This compound, while not classified as a hazardous substance in all contexts, requires careful handling and disposal due to its halogenated nature.[1][2] Adherence to proper disposal protocols is essential to minimize environmental impact and ensure regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound waste:
-
Waste Segregation: this compound is a brominated organic compound and must be disposed of as halogenated organic waste.[4] It is crucial to not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong oxidizing agents.[2][4]
-
Container Selection: Use a designated, properly labeled waste container for halogenated organic compounds. These containers are often color-coded (e.g., green) to distinguish them from other waste streams.[4] The container must be made of a material compatible with halogenated hydrocarbons and have a secure, tight-fitting lid.[5]
-
Waste Collection:
-
For solid this compound, carefully sweep or shovel the material into the designated waste container, avoiding dust formation.[6][7]
-
For solutions of this compound, pour the waste into the designated liquid halogenated waste container.
-
Ensure the container is not filled beyond 90% of its capacity to prevent spills and allow for expansion.[5]
-
-
Labeling: Clearly label the waste container with the words "Halogenated Hazardous Waste," and list all contents, including "this compound" and any other chemicals present in the waste mixture.[4] Include the approximate quantities or concentrations of each component.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[2] Keep the container away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[3] Do not attempt to dispose of this compound down the drain or in regular trash.[2] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
Key Disposal Data
| Parameter | Specification | Source(s) |
| Waste Category | Halogenated Organic Waste | [4] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, peroxides | [2][8] |
| Recommended Container | Labeled, sealed container for halogenated waste (e.g., green carboy) | [4][5] |
| Storage Conditions | Cool, dry, well-ventilated area | [2] |
| Final Disposal Method | Licensed professional waste disposal service (typically incineration) | [3][4] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Figure 1. Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 1,12-Dibromododecane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 1,12-Dibromododecane (CAS No. 3344-70-5), including operational and disposal plans.
Chemical Identification and Properties
| Property | Value |
| Synonyms | Dodecamethylene dibromide, alpha,omega-Dibromododecane |
| Molecular Formula | C12H24Br2 |
| Molecular Weight | 328.13 g/mol |
| Appearance | Off-white to beige or pale brown crystalline solid.[1] |
| Melting Point | 37 - 42 °C / 98.6 - 107.6 °F.[2][3] |
| Boiling Point | 215 °C / 419 °F at 15 mmHg.[1][4] |
| Solubility | Insoluble in water, moderately soluble in organic solvents like hot methanol.[1] |
| Odor | Odorless.[2][3] |
Hazard Identification and First Aid
While this compound is not classified for most acute health hazards, it is crucial to handle it with care as it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1]
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention.[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety glasses with side-shields or goggles.[2] | Must comply with EN 166 or equivalent standards. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable for halogenated hydrocarbons. Always check the manufacturer's compatibility chart. |
| Body | Lab coat, apron, or coveralls. | To prevent skin contact. |
| Respiratory | Dust mask (type N95) or respirator.[4] | Recommended when handling the solid form to avoid dust inhalation. Use in a well-ventilated area or under a fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow ensures the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
